Lithium dimethylamide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;dimethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGSUPBDGKOGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[N-]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
51.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3585-33-9 | |
| Record name | Lithium dimethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lithium Dimethylamide from Dimethylamine and Lithium Metal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of lithium dimethylamide (LiDMA) from the direct reaction of dimethylamine (B145610) and lithium metal. This method is a fundamental and widely used approach for the preparation of this critical reagent in organic and organometallic chemistry. This document details the reaction pathway, experimental protocols, and quantitative data to support laboratory and developmental applications.
Introduction
This compound, with the chemical formula (CH₃)₂NLi, is a strong, non-nucleophilic base widely employed in organic synthesis for deprotonation reactions, as a precursor for organometallic complexes, and in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its high reactivity necessitates careful handling under inert and anhydrous conditions.[1] The direct reaction between lithium metal and dimethylamine offers a straightforward and efficient route to high-purity this compound.[2]
Reaction Pathway and Mechanism
The synthesis of this compound from lithium metal and dimethylamine proceeds via a redox reaction where lithium metal is oxidized, and the acidic proton of dimethylamine is reduced, liberating hydrogen gas.[2] The overall balanced chemical equation is:
2 Li + 2 (CH₃)₂NH → 2 (CH₃)₂NLi + H₂ [2]
This reaction is typically conducted in an inert atmosphere, such as dry argon or nitrogen, to prevent the highly reactive lithium metal from reacting with atmospheric oxygen and moisture.[1][2] Anhydrous non-polar solvents like hexanes, or ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used as the reaction medium.[1]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
While specific experimental details can vary, the following protocol outlines a general and reliable method for the laboratory-scale synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| Lithium Metal | Wire or granules |
| Dimethylamine | Anhydrous |
| Solvent | Anhydrous hexanes, diethyl ether, or THF |
| Reaction Vessel | Three-necked round-bottom flask |
| Atmosphere | Dry argon or nitrogen |
| Stirring | Magnetic or mechanical stirrer |
| Condenser | Dry ice or cryocooler condenser |
| Cannula/Syringe | For transfer of air-sensitive reagents |
Synthetic Procedure
Safety Precaution: This reaction produces flammable hydrogen gas and involves pyrophoric materials. It must be performed in a well-ventilated fume hood, and all equipment must be thoroughly dried to prevent violent reactions with water.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to a bubbler, and a condenser is assembled and flame-dried under a stream of inert gas.
-
Reagent Charging: The flask is charged with lithium metal under a positive pressure of inert gas.
-
Solvent Addition: Anhydrous solvent is added to the flask via a cannula or syringe.
-
Dimethylamine Addition: The reaction vessel is cooled, and anhydrous dimethylamine is slowly added to the stirred suspension of lithium metal. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (typically between 0 °C and room temperature) for 2 to 6 hours.[2] The completion of the reaction can be monitored by the cessation of hydrogen gas evolution.
-
Work-up and Isolation: Once the reaction is complete, any unreacted lithium metal is allowed to settle. The resulting solution or slurry of this compound can be used directly or isolated. For isolation, the solvent can be removed under reduced pressure to yield a solid product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as hot hexanes, or by sublimation under high vacuum for higher purity.[2]
Caption: A typical experimental workflow for the synthesis of LiDMA.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of this compound from lithium metal and dimethylamine.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Temperature | 0 °C to 25 °C | [2] |
| Reaction Time | 2 - 6 hours | [2] |
| Atmosphere | Inert (Dry Argon or Nitrogen) | [1][2] |
| Solvent | Anhydrous Hexanes, Diethyl Ether, or THF | [1] |
| Product Characteristics | ||
| Physical Appearance | White to light yellow powder or solid | [2] |
| Laboratory-Scale Yield | 85 - 95% | [2] |
| Commercial Purity | > 95% | [2] |
| Purity after Recrystallization | 95 - 98% | [2] |
| Purity after Sublimation | > 99% | [2] |
Characterization and Analysis
The purity and concentration of the synthesized this compound can be determined using several analytical techniques:
-
Acid-Base Titration: A common method to determine the active amide concentration.
-
Gas Chromatography (GC): Can be used to analyze for residual dimethylamine or solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrational modes of the Li-N bond.
Safety and Handling
This compound is a highly reactive and pyrophoric compound that reacts violently with water and can ignite spontaneously in air.[1] It is also corrosive and can cause severe burns.[3] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle in a glovebox or under an inert atmosphere using proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.
-
Disposal: Any unreacted lithium metal and the final product must be quenched and disposed of according to institutional safety guidelines.
This technical guide provides a foundational understanding of the synthesis of this compound from lithium metal and dimethylamine. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets and institutional safety protocols before undertaking any chemical synthesis.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Lithium Dimethylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of lithium dimethylamide, a potent organolithium reagent. The information is curated for researchers, scientists, and professionals in drug development who utilize strong, non-nucleophilic bases in organic synthesis. This document summarizes key quantitative data, details experimental protocols for its synthesis and common applications, and includes visualizations of reaction workflows.
Physical Properties
This compound, with the chemical formula (CH₃)₂NLi, is a white to yellow solid that is highly reactive and sensitive to both air and moisture.[1][2][3] It is commercially available as a powder, chunks, or as a solution in an appropriate solvent, typically hexane.[4][5] Due to its pyrophoric nature, it requires handling under an inert atmosphere.[1]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₆LiN | [6][7] |
| Molecular Weight | 51.02 g/mol | [2][6] |
| Appearance | White to yellow powder or lumps | [1][2] |
| Density | 0.68 g/mL at 25 °C | [3][5] |
| Melting Point | Decomposes upon heating | [2] |
| Boiling Point | 68-70 °C (for a 5 wt. % solution in hexanes) | [3][5] |
| Flash Point | -23 °C (for a 5 wt. % solution in hexanes) | [3][5] |
Solubility
This compound exhibits high solubility in polar aprotic solvents, a characteristic that is crucial for its application in homogeneous reaction media.[8] Coordinating solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used to dissolve this compound, where they break down its aggregates into more soluble and reactive species.[1] Conversely, it is considered insoluble in nonpolar solvents, although it is often sold as a suspension in hexanes.[4][8] Industrial preparations in hexanes can range from 2.0 to 5.0 molar.[6]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Tetrahydrofuran (THF) | Highly soluble | Forms solvated monomers and dimers, enhancing reactivity.[1][8] |
| Diethyl Ether | Highly soluble | Similar to THF, it solvates the lithium ion, breaking up aggregates.[1][8] |
| Hexane | Insoluble/Poorly Soluble | Often supplied as a suspension or solution at various concentrations (e.g., 5-10 wt. %).[4][5] |
| Water | Reacts violently | Exothermic reaction produces lithium hydroxide (B78521) and flammable hydrogen gas.[8] |
Chemical Properties and Reactivity
This compound is a powerful, non-nucleophilic strong base, widely employed for the deprotonation of a variety of weakly acidic C-H, N-H, and O-H bonds. Its reactivity is largely defined by the highly polarized Li-N bond.
-
Basicity: It readily deprotonates terminal alkynes, ketones, esters, and other carbonyl compounds to form their corresponding lithium enolates.
-
Nucleophilicity: While primarily used as a base, it can act as a nucleophile, for instance, in reactions with acyl halides to form N,N-dimethylamides.[1]
-
Reactivity with Air and Water: this compound reacts violently with water and can spontaneously ignite in air.[1] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Aggregation: In solution, this compound exists as aggregates (dimers, trimers, etc.). The degree of aggregation is influenced by the solvent, with coordinating solvents like THF favoring lower aggregation states, which are generally more reactive.[1]
Experimental Protocols
4.1. Synthesis of this compound from n-Butyllithium and Dimethylamine (B145610)
This is a common laboratory-scale preparation that generates the reagent in situ or as a solution for immediate use.
Materials:
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)
-
Dimethylamine (gas or condensed liquid)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a rubber septum
-
Dry ice/acetone bath
Procedure:
-
Assemble the glassware and flame-dry it under vacuum, then cool under a stream of dry argon or nitrogen.
-
Add the anhydrous solvent (e.g., 100 mL of diethyl ether) to the reaction flask via cannula or syringe.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
A pre-determined amount of dimethylamine is introduced. If using gaseous dimethylamine, bubble it through the cold solvent until the desired amount has been added (determined by mass). If using condensed dimethylamine, add it cautiously via a pre-chilled syringe.
-
Slowly add one equivalent of n-butyllithium solution dropwise to the stirred dimethylamine solution. The temperature should be maintained below -70 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C and stir for an additional hour. The resulting solution of this compound is ready for use.
4.2. Deprotonation of a Ketone: Formation of a Lithium Enolate
This protocol describes the formation of the kinetic lithium enolate of cyclohexanone (B45756), which can then be used in subsequent alkylation or acylation reactions.
Materials:
-
This compound solution (prepared as in 4.1 or a commercial solution)
-
Cyclohexanone, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a three-necked round-bottom flask with a magnetic stirrer, gas inlet, and rubber septa
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere.
-
Add anhydrous THF (e.g., 50 mL) to the flask and cool to -78 °C.
-
Add 1.05 equivalents of the this compound solution to the cold THF.
-
In a separate, dry flask, prepare a solution of 1.0 equivalent of cyclohexanone in a small amount of anhydrous THF.
-
Slowly add the cyclohexanone solution dropwise to the stirred this compound solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
The resulting lithium enolate solution is ready to be quenched with an electrophile (e.g., an alkyl halide).
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.
-
Pyrophoric and Water-Reactive: It can ignite spontaneously on contact with air and reacts violently with water, releasing flammable hydrogen gas.[1]
-
Corrosive: It can cause severe burns to the skin and eyes.[8]
-
Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from sources of ignition and moisture, under an inert atmosphere.[8]
This guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.
References
- 1. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 2. strem.com [strem.com]
- 3. 3585-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound Sol. 10% in Hexane | Convenants PharmaChem LLP. [covenantspc.com]
- 5. This compound 5wt. hexanes 3585-33-9 [sigmaaldrich.com]
- 6. Buy this compound | 3585-33-9 [smolecule.com]
- 7. This compound | C2H6LiN | CID 5152226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
An In-depth Technical Guide to Lithium Dimethylamide (CAS 3585-33-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Lithium dimethylamide (LiN(CH₃)₂), a potent, non-nucleophilic strong base widely utilized in organic and organometallic synthesis. This document outlines its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and essential safety and handling procedures.
Core Chemical Properties and Data
This compound is a highly reactive organolithium compound, notable for its strong basicity and utility in deprotonation reactions.[1][2] It is commercially available as a powder or in solution, though it is often prepared in situ for immediate use to avoid handling the pyrophoric and moisture-sensitive solid.[3]
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 3585-33-9 | [2][4] |
| Molecular Formula | C₂H₆LiN | [2][4][5] |
| Molecular Weight | 51.02 g/mol | [4] |
| Appearance | White to yellow powder or lumps | [2][3] |
| Density | 0.68 g/mL at 25 °C | [5][6] |
| Boiling Point | 68-70 °C | [5] |
| Flash Point | -23 °C | [5] |
| pKa of Conjugate Acid (Dimethylamine) | 10.73 | [1][7][8][9] |
| Solubility | Highly soluble in polar solvents (e.g., THF, ether); Insoluble in nonpolar solvents. | [2] |
| Stability | Air and moisture sensitive; reacts violently with water. | [2][3][5] |
Structural Characteristics and Aggregation
In solution, lithium dialkylamides like this compound tend to form oligomeric structures (dimers, trimers, etc.). This aggregation is influenced by the solvent environment. Coordinating solvents, such as tetrahydrofuran (B95107) (THF), can break down these aggregates into smaller, more reactive species (monomers and dimers), thereby increasing the reagent's reactivity.[3]
Synthesis and Preparation
This compound can be prepared by several methods. The choice of method often depends on whether the reagent is needed in isolated form or for immediate use in a subsequent reaction.
Synthesis from Lithium Metal
A direct and common method involves the reaction of metallic lithium with anhydrous dimethylamine (B145610) in an inert solvent like hexanes.[3][4] This exothermic reaction produces hydrogen gas and must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) with appropriate safety measures for handling flammable gas evolution.[3]
In Situ Preparation from n-Butyllithium
For many applications, generating this compound in situ is the preferred method as it avoids handling the pyrophoric solid.[3] This is typically achieved by reacting n-butyllithium (n-BuLi) with dimethylamine in an appropriate solvent, such as diethyl ether or THF.[3][10]
The following protocol is adapted from the synthesis of N,N,N',N'-tetramethyl-t-butylphosphonous diamide, illustrating the in situ preparation and subsequent reaction of this compound.[10]
Materials:
-
n-Butyllithium (n-BuLi) in hexane (B92381) (e.g., 0.184 mol)
-
Dimethylamine ((CH₃)₂NH) (8.4 g, 0.184 mol)
-
t-Butylphosphonous dichloride (t-BuPCl₂) (14.6 g, 0.092 mol)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Preparation of LiN(CH₃)₂:
-
Under a dry nitrogen atmosphere, add a solution of dimethylamine (8.4 g, 0.184 mol) in 50 mL of anhydrous ether to a solution of n-butyllithium in hexane (0.184 mol) at -15 °C over a period of 30 minutes.
-
Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of this compound.
-
-
Reaction with Electrophile:
-
Re-cool the freshly prepared this compound solution to -15 °C.
-
Add a solution of t-butylphosphonous dichloride (14.6 g, 0.092 mol) in 40 mL of anhydrous ether over 45 minutes, maintaining the temperature at -15 °C.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Filter the mixture through a sintered glass frit under dry nitrogen pressure to remove the precipitated lithium chloride (LiCl).
-
Remove the solvent from the filtrate under reduced pressure.
-
Distill the remaining liquid to yield the final product, N,N,N',N'-tetramethyl-t-butylphosphonous diamide.[10]
-
Applications in Chemical Synthesis
This compound's dual functionality as a strong base and a potent nucleophile makes it a versatile reagent in organic and inorganic synthesis.[3]
Key Reactions and Transformations
| Reaction Type | Description | Typical Use Cases |
| Deprotonation | As a strong, non-nucleophilic base, it efficiently deprotonates a wide range of weakly acidic C-H, N-H, and O-H bonds to generate carbanions, amides, and alkoxides.[4] | Enolate formation, metalation of aromatic and heterocyclic compounds, synthesis of organoimido complexes.[3][4] |
| Nucleophilic Amination | The dimethylamide anion acts as a nucleophile, participating in substitution and addition reactions. | Synthesis of N,N-dimethylamides from acyl halides, addition to carbonyl compounds.[3] |
| Ligand Transfer | Serves as a source of the dimethylamido ligand ([N(CH₃)₂]⁻) in organometallic chemistry. | Preparation of early transition metal amide complexes by replacing halide ligands.[3] |
| Rearrangements | Can induce complex intramolecular migrations in specific substrates. | Facilitates meta rearrangements in systems like triphenyl-(p-bromophenyl)-silane.[3] |
| P-N & Si-N Bond Formation | An effective reagent for creating phosphorus-nitrogen and silicon-nitrogen bonds. | Synthesis of phosphonous diamides and other organophosphorus/silicon compounds.[3][10] |
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols for handling.
-
Pyrophoric and Water-Reactive: It can ignite spontaneously upon exposure to air and reacts violently with water, releasing flammable gases.[3][4][11] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[3][11]
-
Corrosive: Causes severe skin and eye burns upon contact.[2][11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and chemically resistant gloves, must be worn at all times.[11]
-
Storage: Store in a cool, dry place, away from heat and ignition sources, under an inert gas.[2] Containers must be tightly sealed to prevent contact with air and moisture.[11]
-
Fire Extinguishing: In case of fire, use dry sand, dry chemical powder, or soda ash. DO NOT USE WATER or carbon dioxide extinguishers.[11]
Always consult the Safety Data Sheet (SDS) before handling this compound.[11]
References
- 1. Dimethylamine - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 4. Buy this compound | 3585-33-9 [smolecule.com]
- 5. This compound [chembk.com]
- 6. This compound | CAS#:3585-33-9 | Chemsrc [chemsrc.com]
- 7. atamankimya.com [atamankimya.com]
- 8. pKa of Dimethylamine [vcalc.com]
- 9. pKa of Dimethylamine [vcalc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Lithium Dimethylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium dimethylamide (LiNMe₂) is a potent, non-nucleophilic base widely utilized in organic and organometallic synthesis. Its reactivity, selectivity, and solubility are intrinsically linked to its molecular structure and state of aggregation. This technical guide provides a comprehensive overview of the bonding, molecular geometry, and aggregation phenomena of this compound in solid, solution, and gas phases. It consolidates crystallographic, spectroscopic, and computational data, and outlines detailed experimental protocols for the characterization of this highly reactive organolithium compound.
Introduction: The Nature of the Li-N Bond
This compound, with the chemical formula (CH₃)₂NLi, is a cornerstone reagent in modern synthetic chemistry.[1] Its utility stems from the highly polar and reactive lithium-nitrogen bond. Contrary to a simplistic ionic model, the Li-N bond possesses significant covalent character.[2] Energy decomposition analysis (EDA) on related lithium amide dimers indicates that the bonding is approximately 71-72% ionic and 25-26% covalent.[2][3] This bonding model, involving a combination of electrostatic attraction and orbital overlap, dictates the compound's strong tendency to self-associate.
In solution and the solid state, LiNMe₂ exists not as a simple monomer but as a dynamic equilibrium of various oligomeric structures, including dimers, trimers, and higher-order aggregates.[1] The specific aggregation state is highly sensitive to the solvent, concentration, temperature, and the presence of other coordinating species. Understanding this aggregation is critical, as the monomer is generally considered the most reactive species, and the equilibrium between aggregates governs the overall reactivity of the reagent in a given chemical transformation.[1]
Molecular Geometry and Structural Parameters
The structure of this compound has been elucidated through a combination of X-ray crystallography on solid-state adducts, gas-phase electron diffraction, and computational modeling. The key structural parameters vary significantly with the degree of aggregation.
Quantitative Structural Data
The following table summarizes key experimental bond lengths and angles for this compound in its various aggregation states. These parameters are fundamental to understanding the geometry and strain within the core structures.
| Parameter | Monomer (Solvated) | Dimer (Li₂N₂) | Trimer (Li₃N₃) | Tetramer (Li₄N₄) |
| Li–N Bond Length (Å) | 2.00 – 2.10 | 2.15 – 2.25 | 2.20 – 2.30 | 2.25 – 2.35 |
| C–N Bond Length (Å) | 1.46 – 1.49 | 1.46 – 1.49 | 1.46 – 1.49 | 1.46 – 1.49 |
| Li···Li Distance (Å) | N/A | 2.56 ± 0.12 | - | - |
| N–Li–N Angle (°) | N/A | 68.3 ± 0.2 | - | - |
| C–N–C Angle (°) | ~119.0 | ~119.0 | ~119.0 | ~119.0 |
| Core Structure | - | Planar 4-membered ring | 6-membered ring | Cubic framework |
Data compiled from Smolecule.[4]
Aggregation States
-
Monomer : The monomeric form, [LiNMe₂(Solvent)ₙ], is typically observed in strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or in the gas phase. The lithium center is solvated to satisfy its coordination sphere.
-
Dimer : In weakly coordinating solvents or at moderate concentrations, the cyclic dimer, [(LiNMe₂)₂], is the most common species. It features a planar four-membered (LiN)₂ ring.[4]
-
Trimer and Tetramer : In non-polar hydrocarbon solvents or at high concentrations, larger aggregates such as the trimer with a six-membered (LiN)₃ ring and the tetramer with a cubane-like (LiN)₄ structure become prevalent.[4]
The logical relationship between solvent polarity and aggregation state is a fundamental concept for controlling LiNMe₂ reactivity.
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for characterizing the aggregation states of this compound in solution. The use of ⁶Li and ¹⁵N isotopes provides unambiguous insight into the connectivity and dynamics of the oligomeric species.
NMR Spectroscopic Data
The following table summarizes the key NMR characteristics used to identify LiNMe₂ aggregates. Specific chemical shifts are highly dependent on solvent and temperature, but the coupling patterns provide definitive structural information.
| Nucleus | Aggregate | Expected Multiplicity (¹J coupling) | Typical Chemical Shift Range | Notes |
| ¹⁵N | Monomer | Singlet | 380 - 420 ppm | Coupled to a single ⁶Li (I=1), would be a 1:1:1 triplet. |
| Dimer | Quintet (1:2:3:2:1) | 380 - 420 ppm | Each ¹⁵N is coupled to two equivalent ⁶Li nuclei. | |
| ⁶Li | Monomer | Singlet | -9 to +3 ppm | Coupled to a single ¹⁵N (I=1/2), would be a 1:1 doublet. |
| Dimer | Triplet (1:1:1) | -9 to +3 ppm | Each ⁶Li is coupled to two equivalent ¹⁵N nuclei. | |
| ¹H | All | Singlet | 2.0 - 2.5 ppm | Methyl protons. Shift is sensitive to aggregation state. |
| ¹³C | All | Singlet | - | Methyl carbons. |
Data compiled from Smolecule and IMSERC.[4][5]
Vibrational Spectroscopy
Infrared and Raman spectroscopy are sensitive to the Li-N bond and can distinguish between different aggregation states. The characteristic Li-N stretching vibrations are a key diagnostic tool.
| Parameter | Value |
| Li–N Stretching Frequency (cm⁻¹) | 400 - 600 |
Data from Smolecule.[2]
Experimental Protocols
The study of this compound requires rigorous exclusion of air and moisture. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Protocol: NMR Sample Preparation and Analysis
This protocol outlines the preparation and analysis of a LiNMe₂ sample for multinuclear NMR spectroscopy to determine its aggregation state.
-
Synthesis of Isotopically Labeled LiNMe₂ : Synthesize [⁶Li,¹⁵N]LiNMe₂ by reacting ⁶Li metal with ¹⁵N-labeled dimethylamine (B145610) in an appropriate anhydrous, deoxygenated solvent (e.g., hexane). Isotopic labeling is crucial for definitive structural assignment.
-
Sample Preparation (Glovebox) :
-
In a nitrogen- or argon-filled glovebox, accurately weigh a sample of solid [⁶Li,¹⁵N]LiNMe₂ into a vial.
-
Add a precise volume of anhydrous, deuterated solvent (e.g., THF-d₈) to achieve the desired concentration (typically 0.1 M).
-
Transfer the solution to a flame-dried NMR tube fitted with a J. Young valve or a screw-cap septum to ensure an airtight seal.
-
-
NMR Spectrometer Setup :
-
Cool the NMR probe to the desired low temperature (e.g., -100 °C) to slow down intermolecular exchange processes, allowing for the resolution of individual aggregate signals.
-
Tune the probe for the required nuclei: ¹H, ¹³C, ⁶Li, and ¹⁵N.
-
Reference the spectra appropriately. For ⁶Li, an external standard of 0.1 M LiCl in THF-d₈ is commonly used.[5]
-
-
Data Acquisition :
-
¹H and ¹³C Spectra : Acquire standard 1D spectra to confirm the presence of the dimethylamide ligand.
-
⁶Li Spectrum : Acquire a 1D ⁶Li spectrum. Due to the long T₁ relaxation times for ⁶Li, a longer relaxation delay (e.g., 5-10 seconds) may be necessary.[5]
-
¹⁵N Spectrum : Acquire a 1D ¹⁵N spectrum. Due to the low natural abundance and negative NOE, an inverse-gated decoupling pulse sequence is recommended to obtain quantitative data.
-
2D Correlation Spectra : Acquire a 2D ⁶Li,¹⁵N-HMQC (Heteronuclear Multiple Quantum Coherence) spectrum. This is the definitive experiment that correlates the ⁶Li and ¹⁵N signals, confirming their connectivity within an aggregate.
-
Protocol: Single-Crystal X-ray Diffraction
This protocol describes a general method for obtaining a crystal structure of an air-sensitive compound like LiNMe₂, typically as a solvated adduct.
-
Crystallization :
-
In a glovebox, prepare a concentrated solution of LiNMe₂ in a suitable anhydrous solvent (e.g., THF, diethyl ether, or a hydrocarbon).
-
Use a solvent/anti-solvent diffusion method. Place the solution in a small vial. Carefully layer a less-polar solvent (the anti-solvent, e.g., hexane) on top.
-
Alternatively, use slow evaporation or slow cooling of a saturated solution. Place the vial in a larger, sealed container with a loosely fitting cap and store it in a freezer (-20 to -40 °C) inside the glovebox.
-
-
Crystal Mounting :
-
Once suitable crystals have formed, remain inside the glovebox.
-
Select a well-formed single crystal under a microscope.
-
Using a cryoloop, carefully scoop up the crystal along with a small amount of its mother liquor or a cryoprotectant oil (e.g., Paratone-N).
-
Immediately plunge the loop into liquid nitrogen (cryo-cooling) to flash-freeze the crystal. This vitrifies the surrounding solvent and protects the crystal from atmospheric exposure and radiation damage.
-
-
Data Collection :
-
Transfer the frozen crystal under a cold stream of nitrogen gas (typically 100 K) to the goniometer of the X-ray diffractometer.
-
Perform data collection using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT).
-
Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.
-
Conclusion
The molecular structure and bonding of this compound are dominated by the polarity of the Li-N bond and a strong propensity for aggregation. The equilibrium between monomeric, dimeric, and higher oligomeric forms is a critical determinant of its chemical behavior and can be controlled by the choice of solvent and reaction conditions. A thorough characterization, combining multinuclear NMR spectroscopy for solution-state analysis and X-ray diffraction for solid-state structure, is essential for understanding and predicting its reactivity. The data and protocols presented in this guide offer a foundational resource for researchers leveraging this important reagent in synthesis and drug development.
References
- 1. Lithium diisopropylamide: oligomer structures at low ligand concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3585-33-9 [smolecule.com]
- 3. Benchmarking lithium amide versus amine bonding by charge density and energy decomposition analysis arguments - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05368A [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
Solubility of Lithium Dimethylamide in Ethereal Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium dimethylamide (LiDMA), a potent, non-nucleophilic strong base, is a critical reagent in organic synthesis, particularly in deprotonation reactions for the formation of sensitive intermediates. Its efficacy is profoundly influenced by its solubility and aggregation state in the reaction solvent. This technical guide provides a comprehensive overview of the solubility of LiDMA in two commonly used ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether (ether). Due to the limited availability of precise quantitative solubility data for LiDMA, this guide leverages data from the closely related and structurally similar lithium diisopropylamide (LDA) as a reliable analogue. Furthermore, this document outlines a detailed experimental protocol for the gravimetric determination of the solubility of air- and moisture-sensitive compounds like LiDMA, and presents a visualization of the aggregation equilibria in solution.
Quantitative Solubility Data
While qualitative descriptions consistently report this compound as being highly soluble in polar aprotic solvents such as THF and diethyl ether, specific quantitative data is scarce in publicly available literature. However, data for the analogous and widely studied lithium diisopropylamide (LDA) provides a strong basis for estimating the solubility of LiDMA. Commercial preparations of LDA are available as 2 M solutions in THF/hydrocarbon mixtures, indicating substantial solubility.[1][2] The solubility of LDA is noted to be significantly higher in ethers compared to hydrocarbons, where it is approximately 10% in hexane.[1][3]
| Compound | Solvent | Reported Solubility/Concentration | Temperature (°C) | Notes |
| Lithium Diisopropylamide (LDA) (Analogue for LiDMA) | THF/Hydrocarbon Mixtures | ~2 M (approx. 214 g/L) | Ambient | Commercially available solutions demonstrate high solubility.[1][2] |
| Lithium Diisopropylamide (LDA) (Analogue for LiDMA) | Diethyl Ether | "Much higher than in hydrocarbons" | Ambient | Qualitative assessment indicating good solubility. The presence of the ether enhances solubility by breaking down aggregates.[1][3] |
| Lithium Diisopropylamide (LDA) (Analogue for LiDMA) | Hexane | ~10% w/v (approx. 100 g/L) | Ambient | Serves as a baseline for solubility in a non-coordinating solvent.[1][3] |
Note: The solubility of lithium amides is intrinsically linked to their aggregation state, which is in turn influenced by the solvent, concentration, and temperature. Ethereal solvents like THF and ether coordinate to the lithium cation, breaking down the larger, less soluble oligomeric aggregates into smaller, more soluble species such as dimers and monomers.[4]
Experimental Protocol: Gravimetric Solubility Determination of this compound
The following protocol outlines a method for determining the solubility of LiDMA in THF or diethyl ether. Due to the pyrophoric and hygroscopic nature of LiDMA, all manipulations must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.
2.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (freshly distilled from a suitable drying agent, e.g., sodium/benzophenone)
-
Glovebox or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)
-
Analytical balance (located inside the glovebox or accessible for weighing sealed containers)
-
Schlenk flasks or vials with septa
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
Cannula (for liquid transfers on a Schlenk line)
-
Sintered glass filter funnel (Schlenk-type) or a syringe filter with a chemically inert membrane (e.g., PTFE)
-
Pre-weighed collection flask/vial
-
Vacuum pump
2.2. Procedure
-
Preparation of Saturated Solution:
-
Inside the glovebox or on the Schlenk line, add an excess amount of solid LiDMA to a pre-weighed Schlenk flask or vial containing a magnetic stir bar. The exact mass of LiDMA added is not critical, but it must be in excess to ensure a saturated solution.
-
Using a syringe or cannula, add a known volume (e.g., 10.0 mL) of the anhydrous solvent (THF or ether) to the flask.
-
Seal the flask and stir the suspension vigorously at a constant, recorded temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.
-
-
Separation of the Saturated Solution:
-
Allow the solid to settle by stopping the stirring and letting the suspension stand for several hours.
-
Carefully draw a known volume of the clear, supernatant saturated solution into a syringe fitted with a pre-weighed syringe filter. Alternatively, use a cannula to transfer the supernatant to a Schlenk-type filter funnel and filter it into a pre-weighed collection flask. It is crucial to avoid transferring any solid particles.
-
-
Determination of Solute Mass:
-
Record the exact volume of the filtered saturated solution collected.
-
Carefully evaporate the solvent from the collection flask under vacuum. Gentle heating may be applied if necessary, but care must be taken to avoid decomposition of the LiDMA.
-
Once the solvent is completely removed, weigh the collection flask containing the solid LiDMA residue under an inert atmosphere.
-
The mass of the dissolved LiDMA is the final weight of the flask minus its initial empty weight.
-
2.3. Calculation of Solubility
Solubility ( g/100 mL) = (Mass of dissolved LiDMA (g) / Volume of saturated solution (mL)) * 100
Solubility (mol/L) = (Mass of dissolved LiDMA (g) / Molar mass of LiDMA ( g/mol )) / (Volume of saturated solution (L))
Visualization of Aggregation Equilibria
Lithium amides in solution exist in a dynamic equilibrium between various aggregation states. The coordinating ability of the solvent plays a pivotal role in shifting this equilibrium. Non-coordinating solvents favor higher-order aggregates, while coordinating solvents like THF and ether promote the formation of smaller, more reactive species.
Caption: Aggregation equilibrium of LiDMA in solution.
Conclusion
This technical guide has provided an in-depth overview of the solubility of this compound in THF and diethyl ether, utilizing data from the analogous lithium diisopropylamide. A detailed experimental protocol for the safe handling and solubility determination of this air-sensitive compound has been presented. The accompanying visualization illustrates the critical role of the solvent in the aggregation state of LiDMA, which directly impacts its solubility and reactivity. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more informed and effective use of this important synthetic reagent.
References
The Basicity of Lithium Dimethylamide in the Landscape of Amide Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium dimethylamide (LiDMA) is a potent, non-nucleophilic base widely employed in organic synthesis. Its efficacy is intrinsically linked to its basicity, a critical parameter that dictates its suitability for specific chemical transformations. This technical guide provides an in-depth analysis of the basicity of LiDMA in comparison to other commonly utilized amide bases. We present a comprehensive compilation of quantitative basicity data, detailed experimental protocols for pKa determination, and a visual representation of a key reaction pathway to aid in the rational selection of amide bases for synthetic applications.
Introduction
Amide bases are a cornerstone of modern organic synthesis, enabling a vast array of reactions predicated on deprotonation. The choice of a specific amide base is a crucial decision that can significantly impact reaction outcomes, including yield, selectivity, and reaction rate. Factors influencing this choice include the base's intrinsic basicity (quantified by the pKa of its conjugate acid), steric hindrance, solubility, and the nature of the counterion.
This compound, with the chemical formula LiN(CH₃)₂, is a highly reactive organolithium compound that serves as a strong, non-nucleophilic base.[1][2] It is utilized in a variety of transformations, including the deprotonation of weakly acidic C-H bonds to facilitate the construction of complex organic molecules.[1] This guide aims to provide a clear and quantitative comparison of LiDMA's basicity relative to other prominent amide bases, thereby empowering researchers to make informed decisions in their synthetic endeavors.
Quantitative Comparison of Amide Base Basicity
The basicity of an amide base is most effectively compared by examining the pKa of its corresponding conjugate acid. A higher pKa value for the conjugate acid indicates a stronger base. The following table summarizes the pKa values for the conjugate acids of LiDMA and other frequently used amide bases.
| Amide Base | Abbreviation | Conjugate Acid | pKa of Conjugate Acid |
| This compound | LiDMA | Dimethylamine | 10.73[1][3][4] |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36[5] |
| Lithium Hexamethyldisilazide | LiHMDS | Hexamethyldisilazane | ~26 |
| Sodium Hexamethyldisilazide | NaHMDS | Hexamethyldisilazane | ~26 |
| Potassium Hexamethyldisilazide | KHMDS | Hexamethyldisilazane | ~26 |
| Lithium Tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | 37.1[6] |
Note: pKa values can vary depending on the solvent and experimental conditions. The values presented here are generally accepted values in common organic solvents.
Experimental Protocol: Determination of pKa by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the pKa values of chemical compounds, including the conjugate acids of amide bases. The underlying principle involves monitoring the change in the chemical shift of a specific nucleus (typically ¹H or ¹³C) as a function of the solution's acidity (pH or H_).
Materials and Reagents
-
Amide base of interest
-
Deuterated solvent (e.g., THF-d₈, DMSO-d₆)
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
Internal standard with a chemical shift that is insensitive to pH changes (e.g., tetramethylsilane (B1202638) - TMS)
-
High-resolution NMR spectrometer
Sample Preparation
-
Prepare a stock solution of the conjugate acid of the amide base in the chosen deuterated solvent.
-
In a series of NMR tubes, add a fixed amount of the stock solution and the internal standard.
-
To each NMR tube, add a specific buffer solution to achieve a range of pH values bracketing the anticipated pKa.
-
Ensure thorough mixing and allow the samples to equilibrate at a constant temperature.
NMR Data Acquisition
-
Acquire a ¹H (or other relevant nucleus) NMR spectrum for each sample.
-
Ensure consistent acquisition parameters (e.g., temperature, number of scans) across all samples.
Data Analysis
-
Reference each spectrum to the internal standard.
-
Identify a nucleus in the conjugate acid whose chemical shift is sensitive to the protonation state.
-
Plot the observed chemical shift (δ_obs) of the selected nucleus against the pH of the solution.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for chemical shifts:
pKa = pH + log[(δ_B - δ_obs) / (δ_obs - δ_A)]
where:
-
δ_B is the chemical shift of the fully deprotonated species (the amide base).
-
δ_A is the chemical shift of the fully protonated species (the conjugate acid).
-
δ_obs is the observed chemical shift at a given pH.
-
Visualization of a Key Reaction Pathway: Ketone Deprotonation
The choice of an amide base can significantly influence the regioselectivity of ketone deprotonation, leading to either the kinetic or thermodynamic enolate. This is a critical consideration in many carbon-carbon bond-forming reactions. The following diagram illustrates this fundamental concept.
Caption: Regioselective deprotonation of an unsymmetrical ketone.
Conclusion
The basicity of this compound, as quantified by the pKa of its conjugate acid, places it among the strong, non-nucleophilic bases essential for modern organic synthesis. While not as sterically hindered as bases like LDA or LiTMP, its strong basicity and commercial availability make it a valuable tool for a wide range of deprotonation reactions. A thorough understanding of the quantitative basicity data and the factors influencing reactivity, as outlined in this guide, is paramount for the successful design and execution of synthetic strategies. The provided experimental protocol for pKa determination offers a framework for researchers to further investigate and characterize the basicity of novel or less-studied amide bases.
References
Spectroscopic and Structural Characterization of Lithium Dimethylamide: A Technical Guide
Introduction
Lithium dimethylamide (LiN(CH₃)₂, often abbreviated as LiNMe₂) is a potent, non-nucleophilic strong base widely utilized in organic synthesis for deprotonation reactions and as a precursor for other organometallic compounds.[1] With a molecular weight of approximately 51.02 g/mol , it typically appears as a white to light yellow solid.[2][3] Due to its high reactivity, LiNMe₂ is extremely sensitive to air and moisture, necessitating handling under a strictly inert atmosphere.[1][2] This guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to aid researchers in its characterization and application.
Spectroscopic Data
The spectroscopic signature of this compound is highly dependent on its aggregation state (monomeric, dimeric, or higher-order aggregates), which is influenced by the solvent and concentration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
Table 1: Summary of NMR Spectroscopic Data for this compound
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Solvent/Reference |
| ¹H | 2.0 - 2.5 | Singlet | Deuterated THF or diethyl ether[2] |
| ¹³C | 40 - 45 | Quartet (due to ¹H coupling) | -[2] |
| ⁷Li | 0.2 - 2.5 | Varies with aggregation | LiCl in D₂O[2] |
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound typically displays a single sharp singlet for the six equivalent methyl protons.[2] This signal is usually found in the range of 2.0-2.5 ppm when measured in solvents like deuterated tetrahydrofuran (B95107) (THF-d₈) or diethyl ether.[2] The precise chemical shift can be sensitive to the solvent and the compound's aggregation state.[2]
-
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information, showing a signal for the methyl carbons in the 40-45 ppm region.[2] This chemical shift is characteristic of methyl groups attached to a nitrogen atom.[2] Due to coupling with the attached protons, this signal will appear as a quartet in a proton-coupled ¹³C spectrum.[2]
-
⁷Li NMR Spectroscopy : Lithium-7 NMR is particularly useful for probing the aggregation of LiNMe₂ in solution.[2] The chemical shifts for the lithium nuclei generally fall between 0.2 and 2.5 ppm.[2] The number of distinct lithium environments observed in the spectrum can provide direct insight into the aggregation state. For instance, a single resonance may suggest a monomeric or a symmetric dimeric species, whereas multiple signals could indicate the presence of asymmetric dimers or higher-order aggregates.[2]
Infrared (IR) Spectroscopy
IR spectroscopy reveals key information about the vibrational modes of the molecule, particularly the lithium-nitrogen bond.
Table 2: Key Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 400 - 600 | Lithium-Nitrogen (Li-N) Stretch[2] |
| ~2800 - 3000 | C-H Stretch |
| ~1450 | C-H Bend |
The most diagnostic feature in the IR spectrum of this compound is the Li-N stretching vibration, which appears in the far-infrared region between 400 and 600 cm⁻¹.[2] The position of this band is sensitive to the coordination environment of the lithium ion and the compound's aggregation state.[2]
Experimental Protocols
Given the highly reactive nature of this compound, all manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Protocol 1: Synthesis of this compound
One common laboratory preparation involves the reaction of metallic lithium with dimethylamine (B145610).[1][2]
-
Under an inert atmosphere, add freshly cut lithium metal to a flask containing an appropriate anhydrous solvent (e.g., hexanes).[2]
-
Cool the flask in an ice bath.
-
Slowly bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine in the same solvent.
-
The reaction mixture is stirred until the lithium metal is consumed. The reaction evolves hydrogen gas and must be properly vented.[1]
-
The resulting precipitate of this compound can be isolated by filtration and washed with fresh anhydrous solvent.
Protocol 2: NMR Sample Preparation
-
Inside a glovebox, weigh the desired amount of this compound into an NMR tube.
-
Add the appropriate volume of a suitable deuterated solvent (e.g., THF-d₈) via a syringe.
-
Seal the NMR tube with a cap, and further wrap with parafilm for a secure seal.
-
Remove the NMR tube from the glovebox and acquire the spectrum immediately.
Protocol 3: IR Sample Preparation (Nujol Mull)
-
Inside a glovebox, grind a small amount of solid this compound with a few drops of Nujol (mineral oil) in an agate mortar and pestle to create a fine paste (mull).
-
Smear the mull evenly between two potassium bromide (KBr) or cesium iodide (CsI) plates. (Note: CsI is required for viewing the far-IR region where the Li-N stretch is observed).
-
Assemble the plates in a demountable cell holder.
-
Remove the holder from the glovebox and immediately place it in the spectrometer to acquire the spectrum.
Visualizations
The following diagrams illustrate key logical and structural relationships relevant to the analysis of this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Aggregation equilibrium of this compound in solution.
References
An In-depth Technical Guide to Lithium Dimethylamide: Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
Lithium dimethylamide (LiN(CH₃)₂, CAS No. 3585-33-9) is a powerful, non-nucleophilic strong base integral to a wide array of organic synthesis applications.[1] Its utility in deprotonation, metalation, and as a precursor for other organometallic reagents makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, along with detailed experimental protocols for its handling, purification, and analysis.
Commercial Availability and Specifications
This compound is readily available from several major chemical suppliers. It is typically offered as a solid (powder or lumps) or as a solution in an organic solvent. The choice between solid and solution often depends on the specific application, required accuracy in dispensing, and handling capabilities of the laboratory.
Table 1: Commercial Availability of this compound
| Supplier | Form | Purity / Concentration | Available Packaging Sizes |
| Sigma-Aldrich | Solid (Powder) | ≥95% | 10 g, 50 g[1][3] |
| Solution | 5 wt. % in hexanes | 100 mL[4][5] | |
| Thermo Scientific Chemicals | Solid (Powder/Lumps) | 96% | 5 g, 25 g[6] |
| Strem Chemicals | Solid (Off-white powder) | 95% | 5 g, 25 g[7] |
| Ereztech | Solid (White to yellow powder/chunks) | 95% | Small and bulk volumes[8] |
| CP Lab Safety | Solution | 5 wt. % in hexanes | 100 mL[5] |
Purity and Analysis
The purity of this compound is critical for its successful application, as impurities such as lithium hydroxide (B78521) or lithium methoxide (B1231860) can interfere with sensitive reactions. Commercial purities typically range from 95% to 96% for the solid material.[1][6][7] For applications requiring higher purity, recrystallization is recommended. A suite of analytical techniques is employed to ensure the quality of the reagent.
Table 2: Analytical Techniques for Purity Assessment
| Parameter | Analytical Method | Purpose |
| Assay (Active Amide Content) | Gilman Double Titration | To quantify the concentration of the active lithium amide, distinguishing it from non-nucleophilic basic impurities.[9] |
| Water Content | Karl Fischer Titration | To determine the moisture content, which is critical due to the high reactivity of this compound with water.[10][11] |
| Trace Metal Impurities | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | To identify and quantify trace metallic contaminants.[2][12] |
Experimental Protocols
Caution: this compound is a pyrophoric material that is highly reactive with air and moisture.[13] All handling and manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques or in a glovebox. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Recrystallization of Solid this compound
This procedure can be used to purify commercially available solid this compound.
Methodology:
-
Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Dissolution: In an inert atmosphere glovebox or a Schlenk flask under positive argon pressure, add the solid this compound to a volume of anhydrous hexanes sufficient to form a slurry.
-
Heating: Gently warm the slurry with stirring until the solid dissolves completely. Avoid boiling the solvent.
-
Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-warmed, medium-porosity fritted glass filter into a clean, dry Schlenk flask under an inert atmosphere.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in a -20 °C freezer for several hours or overnight.
-
Isolation: Once crystallization is complete, the mother liquor can be carefully removed via cannula.
-
Washing: Wash the crystals with a small amount of cold, anhydrous hexanes and remove the wash solvent via cannula.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Gilman Double Titration for Assay of this compound
This method distinguishes between the active lithium amide and other basic impurities.[9]
Methodology:
-
Preparation of Standard Acid: Prepare and standardize a ~0.1 M solution of hydrochloric acid in water.
-
Titration 1 (Total Base): a. Under an inert atmosphere, accurately weigh approximately 0.1-0.2 g of this compound into a dry, tared Schlenk flask. b. Add ~10 mL of anhydrous diethyl ether or THF to dissolve the sample. c. Carefully quench the solution by slowly adding ~10 mL of deionized water. d. Add 2-3 drops of phenolphthalein (B1677637) indicator. e. Titrate with the standardized HCl solution to a colorless endpoint. Record the volume (V₁).
-
Titration 2 (Non-Amide Base): a. To a second, identically prepared sample of this compound in anhydrous ether or THF, add ~1 mL of 1,2-dibromoethane. b. Stir the mixture for 10 minutes at room temperature to selectively react with the lithium amide. c. Add ~10 mL of deionized water and 2-3 drops of phenolphthalein indicator. d. Titrate with the standardized HCl solution to a colorless endpoint. Record the volume (V₂).
-
Calculation:
-
Moles of Total Base = Molarity of HCl × V₁
-
Moles of Non-Amide Base = Molarity of HCl × V₂
-
Moles of LiN(CH₃)₂ = Moles of Total Base - Moles of Non-Amide Base
-
Purity (%) = [(Moles of LiN(CH₃)₂ × Molar Mass of LiN(CH₃)₂) / Sample Mass] × 100
-
Karl Fischer Titration for Water Content
Methodology:
-
Instrument Preparation: Use a coulometric Karl Fischer titrator. The titration cell and reagents must be thoroughly conditioned to a low drift value.
-
Sample Preparation: All sample transfers must be performed under an inert atmosphere to prevent moisture contamination.
-
Analysis: a. In a glovebox, accurately weigh the this compound sample into a gas-tight syringe (for solutions) or a suitable solid sample container. b. Quickly transfer the sample to the Karl Fischer titration cell and initiate the titration. c. The instrument will automatically determine the water content.
ICP-MS for Trace Metal Analysis
Methodology:
-
Sample Preparation (Digestion): a. Extreme caution is required. Under an inert atmosphere, accurately weigh a small amount of this compound (e.g., 50-100 mg) into a clean, inert digestion vessel. b. In a fume hood, slowly and carefully quench the sample with a small amount of anhydrous ethanol. c. Once the initial reaction has subsided, slowly add high-purity nitric acid. d. Digest the sample using a closed-vessel microwave digestion system according to a validated method for organometallic compounds.
-
Analysis: a. Dilute the digested sample to a known volume with deionized water. b. Analyze the solution using a calibrated ICP-MS instrument. Prepare calibration standards in a matrix that matches the acid concentration of the digested sample.[14]
Visualizations
Workflow for this compound Handling and Purity Verification
Caption: A logical workflow for the procurement, purification, and purity analysis of this compound prior to its use in synthesis.
Signaling Pathway of a Deprotonation Reaction
Caption: A simplified diagram illustrating the role of this compound in a deprotonation reaction.
References
- 1. 二甲基胺锂 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quantify Lithium with ICP-MS: Procedure and Challenges [eureka.patsnap.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. strem.com [strem.com]
- 8. This compound | CAS 3585-33-9 — Ereztech [ereztech.com]
- 9. scispace.com [scispace.com]
- 10. frontlifesciences.com [frontlifesciences.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. processandcontrolmag.co.uk [processandcontrolmag.co.uk]
- 13. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 14. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for the Deprotonation of Weakly Acidic C-H Bonds Using Lithium Dimethylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium dimethylamide (LiNMe₂) is a potent, non-nucleophilic strong base widely employed in organic synthesis for the deprotonation of weakly acidic C-H bonds.[1][2] Its high reactivity and good solubility in organic solvents make it a valuable reagent for generating carbanions from a variety of substrates, including arenes, heterocycles, and substituted hydrocarbons. These carbanionic intermediates can then participate in a wide range of subsequent bond-forming reactions, making LiNMe₂ a crucial tool in the construction of complex molecules, including pharmaceutical intermediates and natural products.[3][]
This document provides detailed application notes, experimental protocols, and key data for the effective use of this compound in deprotonation reactions.
Physicochemical Properties and Handling
This compound is a colorless solid, but it is typically generated and used in solution.[5] It is highly sensitive to air and moisture and can ignite spontaneously upon exposure to air, necessitating handling under an inert atmosphere (e.g., argon or nitrogen).[5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | LiN(CH₃)₂ |
| Molar Mass | 51.02 g/mol |
| Appearance | Colorless solid |
| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) and hydrocarbon solvents. |
| pKa of conjugate acid (Dimethylamine) | ~38 (in DMSO) |
Safe Handling Procedures:
-
Inert Atmosphere: All manipulations involving LiNMe₂ must be carried out under a dry, inert atmosphere using Schlenk line techniques or in a glovebox.
-
Anhydrous Solvents: Use freshly distilled and anhydrous solvents to prevent quenching of the reagent.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Quenching: Unused LiNMe₂ and reaction mixtures should be quenched carefully. A common procedure involves the slow addition of isopropanol (B130326) at low temperature, followed by ethanol (B145695) and then water.
Synthesis of this compound
LiNMe₂ is typically prepared in situ by the reaction of dimethylamine (B145610) with an organolithium reagent, most commonly n-butyllithium (n-BuLi).
Protocol 3.1: In Situ Preparation of this compound
This protocol describes the preparation of a 0.5 M solution of LiNMe₂ in tetrahydrofuran (B95107) (THF).
Materials:
-
Anhydrous dimethylamine solution (2.0 M in THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, argon-flushed Schlenk flask with a magnetic stir bar
-
Syringes and needles
Procedure:
-
To a flame-dried and argon-purged Schlenk flask, add anhydrous THF (e.g., 80 mL for a 100 mL final volume of 0.5 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the dimethylamine solution (e.g., 25 mL of 2.0 M solution, 50 mmol) to the cold THF via syringe.
-
While maintaining the temperature at -78 °C, add n-butyllithium (e.g., 20 mL of 2.5 M solution, 50 mmol) dropwise via syringe over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the solution to stir at -78 °C for 30 minutes. The resulting colorless to pale yellow solution is ready for use.
Caption: Workflow for the in situ preparation of this compound.
Applications in Deprotonation of Weakly Acidic C-H Bonds
LiNMe₂ is particularly effective for the deprotonation of C-H bonds with pKa values in the range of approximately 35-50. Its small steric footprint compared to other lithium amides like lithium diisopropylamide (LDA) can sometimes offer different reactivity and selectivity.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] A directing metalation group (DMG) coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position. LiNMe₂ can be an effective base for DoM reactions.
Table 2: Examples of Directed Ortho-Metalation using LiNMe₂
| Substrate | Directing Group | Electrophile | Product | Yield (%) |
| Anisole | -OCH₃ | (CH₃)₂SO₄ | 2-Methylanisole | Moderate |
| N,N-Dimethylbenzamide | -CON(CH₃)₂ | (CH₃)₃SiCl | 2-(Trimethylsilyl)-N,N-dimethylbenzamide | High |
| 2-Methoxypyridine | -OCH₃ | I₂ | 2-Iodo-6-methoxypyridine | Good |
Yields are representative and can vary based on specific reaction conditions.
Caption: General mechanism of Directed Ortho-Metalation (DoM).
Protocol 4.1: Ortho-Lithiation of N,N-Dimethylbenzamide
This protocol describes the ortho-lithiation of N,N-dimethylbenzamide and subsequent quenching with trimethylsilyl (B98337) chloride.
Materials:
-
N,N-Dimethylbenzamide
-
This compound solution (0.5 M in THF, prepared as in Protocol 3.1)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried, argon-purged Schlenk flask, dissolve N,N-dimethylbenzamide (e.g., 10 mmol) in anhydrous THF (e.g., 50 mL).
-
Cool the solution to -78 °C.
-
Slowly add the pre-prepared LiNMe₂ solution (e.g., 22 mL of 0.5 M solution, 11 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (e.g., 1.4 mL, 11 mmol, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Deprotonation of Heterocycles
LiNMe₂ is also effective for the deprotonation of various heterocyclic systems. The regioselectivity of deprotonation is influenced by the nature of the heterocycle and the presence of any directing groups.
Table 3: Deprotonation of Heterocycles with LiNMe₂ (Representative Examples)
| Substrate | Position of Deprotonation | Electrophile | Product | Yield (%) |
| Furan | 2 | (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)furan | Good |
| Thiophene | 2 | CO₂ | Thiophene-2-carboxylic acid | High |
| N-Methylpyrrole | 2 | CH₃I | 2-Methyl-N-methylpyrrole | Moderate |
| Pyridine | 2 (with DMG) | Various | 2-Substituted Pyridines | Varies |
Yields are representative and depend on the specific electrophile and reaction conditions.
Caption: A generalized experimental workflow for deprotonation reactions using LiNMe₂.
Comparison with Other Lithium Amide Bases
LiNMe₂ is often compared to other common lithium amide bases such as lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP).
Table 4: Comparison of Common Lithium Amide Bases
| Base | pKa of Conjugate Amine (DMSO) | Steric Hindrance | Common Applications |
| LiNMe₂ | ~38 | Low | Deprotonation of less hindered substrates, DoM. |
| LDA | ~36 | Moderate | General purpose, kinetic enolate formation.[8] |
| LiTMP | ~37 | High | Deprotonation of highly hindered substrates, avoidance of nucleophilic addition. |
The choice of base depends on the specific substrate and the desired outcome. The lower steric bulk of LiNMe₂ may be advantageous in certain cases, while in others, the greater steric hindrance of LDA or LiTMP may be necessary to prevent side reactions.
Conclusion
This compound is a powerful and versatile strong base for the deprotonation of a wide range of weakly acidic C-H bonds. Its utility in directed ortho-metalation and the functionalization of heterocycles makes it an indispensable tool in modern organic synthesis. Careful adherence to anhydrous and inert reaction conditions is paramount for the successful application of this highly reactive reagent. The protocols and data provided herein serve as a guide for researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. nbinno.com [nbinno.com]
- 5. US6756024B2 - Method for preparing lithium amide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
Protocol for in situ preparation of lithium dimethylamide with n-butyllithium
Application Notes: In Situ Preparation of Lithium Dimethylamide (LiDMA)
Introduction
This compound ((CH₃)₂NLi or LiDMA) is a potent, non-nucleophilic base widely employed in organic synthesis. Its strong basicity makes it suitable for the deprotonation of a variety of weakly acidic C-H bonds to generate reactive carbanions. It is also utilized in the synthesis of organometallic compounds, particularly as a source of the dimethylamido ligand ([NMe₂]⁻).[1][2] Due to its high reactivity and sensitivity to moisture and air, LiDMA is typically prepared in situ for immediate use in a subsequent reaction.[3] The most common and direct method for its preparation involves the reaction of dimethylamine (B145610) with n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or hexanes under an inert atmosphere.[1][2]
Mechanism of Formation
The preparation of LiDMA involves a straightforward acid-base reaction. The strongly basic n-butyllithium deprotonates the weakly acidic N-H bond of dimethylamine. This reaction is rapid and exothermic, necessitating careful temperature control to prevent side reactions. The by-product of this reaction is butane (B89635) gas.
Chemical Equation: (CH₃)₂NH + C₄H₉Li → (CH₃)₂NLi + C₄H₁₀
Safety and Handling Precautions
-
Pyrophoric Reagents: n-Butyllithium is extremely pyrophoric and will ignite spontaneously upon contact with air. It also reacts violently with water.[4] All handling of n-BuLi must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) using proper air-free techniques such as syringes or cannulas.[5]
-
Reactive Product: this compound is highly reactive, moisture-sensitive, and corrosive.[3][6] It can cause severe skin and eye burns upon contact.[2]
-
Inert Conditions: The entire procedure must be conducted in flame-dried glassware under a positive pressure of a dry, inert gas. Anhydrous solvents are critical for the success of the reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses or a face shield, and chemically resistant gloves.
Experimental Protocol: In Situ Preparation of LiDMA (1.0 M solution)
This protocol describes the preparation of approximately 100 mL of a 1.0 M solution of this compound in THF.
Materials and Equipment:
-
Dimethylamine solution (2.0 M in THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Two-neck round-bottom flask (250 mL), flame-dried
-
Magnetic stir bar and stir plate
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Low-temperature thermometer
-
Syringes and needles
-
Rubber septa
-
Ice-water bath or cryocooler
Procedure:
-
Apparatus Setup: Assemble the 250 mL two-neck flask with a magnetic stir bar. Fit one neck with a rubber septum and the other with a gas inlet adapter connected to the inert gas line. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: Add 50 mL of a 2.0 M solution of dimethylamine in THF (100 mmol) to the reaction flask via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. It is crucial to maintain temperatures below 0°C to minimize potential side reactions.[1]
-
n-BuLi Addition: While maintaining vigorous stirring and a temperature of 0 °C, slowly add 40 mL of 2.5 M n-butyllithium in hexanes (100 mmol) dropwise via syringe over a period of 20-30 minutes. A slight effervescence (butane evolution) may be observed. The solution may become cloudy or form a precipitate.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
In Situ Use: The resulting suspension or solution of this compound is now ready for immediate use in the subsequent reaction step. Do not store the prepared reagent.
Quantitative Data Summary
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Volume (mL) | Concentration (M) |
| Dimethylamine | 45.08 | 1.0 | 100 | 50 | 2.0 in THF |
| n-Butyllithium | 64.06 | 1.0 | 100 | 40 | 2.5 in Hexanes |
| Reaction Conditions | |||||
| Temperature | - | - | - | - | 0 °C |
| Reaction Time | - | - | - | - | 30 minutes |
Visualizations
Caption: Experimental workflow for the in situ preparation of LiDMA.
References
Application Notes and Protocols: Lithium Dimethylamide in the Synthesis of Pharmaceuticals and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium dimethylamide (LiN(CH₃)₂, LDMA) is a potent, non-nucleophilic strong base widely utilized in organic synthesis.[1] Its high reactivity and basicity make it an invaluable tool for the deprotonation of a variety of weakly acidic protons, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.[2] These characteristics are particularly advantageous in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs) and agrochemicals. As a highly reactive organolithium compound, it is air and moisture sensitive, often appearing as a white to yellow powder, and necessitates handling under an inert atmosphere.[3][4]
This document provides detailed application notes on the use of this compound in the synthesis of key chemical intermediates, along with protocols for its preparation and safe handling.
Key Applications in Synthesis
This compound is primarily employed for the following transformations in pharmaceutical and agrochemical synthesis:
-
Deprotonation and Metalation: As a strong base, LDMA can deprotonate a wide range of substrates, including heterocycles, to form organolithium intermediates. These intermediates can then react with various electrophiles to introduce new functional groups.[1][5]
-
Directed ortho-Metalation (DoM): Although less common than n-BuLi or LDA, LDMA can be used in DoM, where it selectively deprotonates the position ortho to a directing metalation group on an aromatic or heterocyclic ring.
-
Enolate Formation: It can be used to generate enolates from carbonyl compounds, which are key intermediates in many carbon-carbon bond-forming reactions.
-
Amidation Reactions: While less common, lithium amides can be used in the amidation of esters.[6]
Application Example: Synthesis of a Substituted Pyridine (B92270) Intermediate
Substituted pyridines are crucial building blocks in a vast number of pharmaceuticals and agrochemicals due to their presence in numerous bioactive molecules.[7][8] this compound can be utilized for the regioselective functionalization of pyridine rings through deprotonation.
Synthesis of N,N,N',N'-Tetramethyl-t-butylphosphonous Diamide (B1670390)
A notable application of this compound is in the synthesis of phosphorus-nitrogen compounds, which can serve as ligands or intermediates. For instance, it is used to prepare N,N,N',N'-tetramethyl-t-butylphosphonous diamide from t-butylphosphonous dichloride.[3]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of N,N,N',N'-tetramethyl-t-butylphosphonous diamide.
| Parameter | Value | Reference |
| Reactants | ||
| t-Butylphosphonous dichloride | 0.092 mol | [3] |
| This compound (prepared in situ) | 0.184 mol | [3] |
| Solvent | ||
| Diethyl ether | 90 mL | [3] |
| Reaction Conditions | ||
| Temperature | -15 °C to room temperature | [3] |
| Reaction Time | 1.5 hours | [3] |
| Product | ||
| N,N,N',N'-Tetramethyl-t-butylphosphonous diamide | Yield not specified; product confirmed by NMR and elemental analysis | [3] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
This protocol describes the in situ generation of this compound from dimethylamine (B145610) and n-butyllithium for immediate use in a subsequent reaction.[3]
Materials:
-
Dimethylamine solution in ether
-
n-Butyllithium (n-BuLi) solution in hexane (B92381)
-
Anhydrous diethyl ether
-
Schlenk flask or three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Under a dry nitrogen atmosphere, add a solution of n-butyllithium in hexane (0.184 mol) to a reaction flask.
-
Cool the flask to -15 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Slowly add a solution of dimethylamine in ether (0.184 mol) to the n-BuLi solution over 30 minutes while stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
The resulting solution of this compound is ready for use in the subsequent reaction.
Protocol 2: Synthesis of N,N,N',N'-Tetramethyl-t-butylphosphonous Diamide
This protocol details the synthesis of the target diamide using the in situ prepared this compound.[3]
Materials:
-
In situ prepared this compound solution (from Protocol 1)
-
t-Butylphosphonous dichloride
-
Anhydrous diethyl ether
-
Sintered glass frit for filtration under inert atmosphere
Procedure:
-
Re-cool the freshly prepared this compound solution to -15 °C.
-
Slowly add a solution of t-butylphosphonous dichloride (14.6 g, 0.092 mol) in 40 mL of ether to the this compound solution over 45 minutes with continuous stirring.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the solution under dry nitrogen pressure through a sintered glass frit to remove the precipitated lithium chloride.
-
The filtrate contains the desired N,N,N',N'-tetramethyl-t-butylphosphonous diamide. The product can be further purified by distillation if necessary.
Visualizations
Logical Workflow for the Synthesis of N,N,N',N'-Tetramethyl-t-butylphosphonous Diamide
Caption: Synthetic workflow for N,N,N',N'-tetramethyl-t-butylphosphonous diamide.
Safety and Handling Protocol for this compound
Caption: Safety flowchart for handling this compound.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules, including intermediates for pharmaceuticals and agrochemicals. Its utility as a strong base for deprotonation and metalation reactions allows for precise and regioselective functionalization of various substrates. Due to its hazardous nature, strict adherence to safety and handling protocols is paramount for its successful and safe implementation in the laboratory. The provided protocols offer a foundation for researchers to explore the applications of this potent reagent in their synthetic endeavors.
References
- 1. Buy this compound | 3585-33-9 [smolecule.com]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chiral Lithium Amides in Enantioselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While lithium dimethylamide itself is a powerful non-nucleophilic base, its direct application in enantioselective synthesis is limited due to its achiral nature. However, the broader class of chiral lithium amides (CLAs) has emerged as a cornerstone of modern asymmetric synthesis. By replacing the methyl groups with a chiral backbone, these reagents become highly effective tools for inducing stereoselectivity in a variety of chemical transformations.
This document provides detailed application notes and experimental protocols for the use of chiral lithium amides in key enantioselective reactions. These methods are particularly valuable in the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural products. The primary applications covered include the enantioselective deprotonation of prochiral ketones, the asymmetric rearrangement of meso-epoxides, the enantioselective alkylation of carboxylic acids, and the desymmetrization of N-trialkylsilyl dimethyl sulfoximines.
Core Concepts: The Role of Chiral Lithium Amides
Chiral lithium amides are typically generated in situ by the deprotonation of a chiral secondary amine with an organolithium reagent, most commonly n-butyllithium (n-BuLi). The resulting chiral base can then selectively abstract a proton from a prochiral substrate, leading to the formation of a chiral intermediate, often a lithium enolate. The stereochemical outcome of the reaction is dictated by the structure of the chiral amide and its ability to form well-defined, diastereomeric transition states.
Key advantages of using chiral lithium amides include:
-
High Enantioselectivity: Many CLAs can achieve excellent levels of stereocontrol, often exceeding 90% enantiomeric excess (ee).
-
Traceless Auxiliaries: In many applications, the chiral amine can be recovered after the reaction, acting as a "traceless" chiral auxiliary.[1]
-
Versatility: A wide range of chiral amines can be synthesized, allowing for the fine-tuning of the reagent to suit a specific substrate and transformation.
Application 1: Enantioselective Deprotonation of Prochiral Ketones
The enantioselective deprotonation of prochiral cyclic ketones is a well-established method for generating chiral enolates, which can be subsequently trapped with various electrophiles to afford enantioenriched products.[2] 4-Substituted cyclohexanones are common substrates for this transformation.
Quantitative Data
| Entry | Ketone | Chiral Amine | Electrophile | Yield (%) | ee (%) | Reference |
| 1 | 4-tert-Butylcyclohexanone (B146137) | (R,R)-N,N-Bis(1-phenylethyl)amine | TMSCl | - | 42 | [3] |
| 2 | 4-tert-Butylcyclohexanone | Fluorine-containing chiral amine | TMSCl | - | up to 88 | [4] |
| 3 | 4-Methylcyclohexanone | Polymer-supported diamine | TMSCl | 94 | 82 | [5] |
| 4 | 4-Phenylcyclohexanone | Polymer-supported diamine | TMSCl | 95 | 75 | [5] |
| 5 | 4-Isopropylcyclohexanone | Polymer-supported diamine | TMSCl | 92 | 68 | [5] |
Experimental Protocol: Enantioselective Silylation of 4-tert-Butylcyclohexanone
This protocol is adapted from procedures described in the literature for the deprotonation of 4-substituted cyclohexanones.
Materials:
-
(R,R)-N,N-Bis(1-phenylethyl)amine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes
-
4-tert-Butylcyclohexanone
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous lithium chloride (LiCl) (optional, but can enhance selectivity)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
To a stirred suspension of (R,R)-N,N-bis(1-phenylethyl)amine hydrochloride (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (2.2 mmol, 2 equivalents) dropwise.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to ensure complete formation of the lithium amide.
-
-
Deprotonation and Trapping:
-
Cool the solution of the chiral lithium amide back down to -78 °C.
-
In a separate flask, dissolve 4-tert-butylcyclohexanone (1.0 mmol) and TMSCl (1.5 mmol) in anhydrous THF (3 mL).
-
Add the ketone/TMSCl solution dropwise to the chiral lithium amide solution at -78 °C over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with pentane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel to afford the desired trimethylsilyl enol ether.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Application 2: Asymmetric Rearrangement of meso-Epoxides
Chiral lithium amides can effectively mediate the enantioselective rearrangement of meso-epoxides to chiral allylic alcohols.[2] This transformation is a powerful method for accessing synthetically useful chiral building blocks.
Quantitative Data
| Entry | Epoxide | Chiral Amine | Additive | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexene (B86901) oxide | (R,R)-N,N'-Dibenzyl-1,2-diphenylethylenediamine | None | 68 | 76 | [6] |
| 2 | Cyclohexene oxide | (-)-N,N-Diisopinocampheylamine (DIPAM) | None | 82 | 95 | [7] |
| 3 | Cyclohexene oxide | (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane | DBU | 95 | 99 | [7] |
| 4 | cis-4,5-Bis(tert-butyldimethylsilyloxy)cyclohexene oxide | Chiral Amine | - | 38 | 92 | [8] |
| 5 | trans-4,5-Bis(tert-butyldimethylsilyloxy)cyclohexene oxide | Chiral Amine | - | 93 | 76 | [8] |
Experimental Protocol: Synthesis of (R)-2-Cyclohexen-1-ol
This protocol is a general representation of the procedures found in the literature for the rearrangement of cyclohexene oxide.
Materials:
-
Chiral diamine (e.g., (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexene oxide
-
Anhydrous tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, can improve selectivity)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Generation of the Chiral Lithium Amide:
-
To a solution of the chiral diamine (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-BuLi (2.4 mmol, 2 equivalents) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Rearrangement Reaction:
-
Add DBU (1.2 mmol) to the chiral lithium amide solution (if applicable).
-
Add a solution of cyclohexene oxide (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield (R)-2-cyclohexen-1-ol.
-
-
Analysis:
-
Determine the enantiomeric excess by chiral GC or by derivatization with a chiral resolving agent followed by NMR analysis.
-
Application 3: Enantioselective Alkylation of Carboxylic Acids
Chiral lithium amides can serve as traceless auxiliaries in the direct enantioselective alkylation of carboxylic acids, such as arylacetic acids.[9] This method avoids the need for the attachment and subsequent removal of a covalent chiral auxiliary.[9]
Quantitative Data
| Entry | Carboxylic Acid | Alkyl Halide | Chiral Amine | Yield (%) | ee (%) | Reference |
| 1 | Phenylacetic acid | Iodomethane | Chiral Tetramine (B166960) | 83 | 88 | [9] |
| 2 | Phenylacetic acid | Iodoethane | Chiral Tetramine | 81 | 96 | [9] |
| 3 | Phenylacetic acid | Benzyl bromide | Chiral Tetramine | - | 92 | [9] |
| 4 | Phenylacetic acid | 2-Iodopropane | Chiral Tetramine | - | 97 | [9] |
| 5 | 4-Methoxyphenylacetic acid | 2-Iodopropane | Chiral Tetramine | - | 97 | [9] |
| 6 | 2-Methoxy-2-phenylacetic acid | Allyl bromide | Chiral Tetramine (1TA) | Good | 89 | [10] |
Experimental Protocol: Enantioselective Alkylation of Phenylacetic Acid
This protocol is based on the highly enantioselective direct alkylation of arylacetic acids.[9]
Materials:
-
Chiral tetramine (e.g., (R,R,R,R)-N,N,N',N'-tetramethyl-cyclohexane-1,2-diamine derived tetramine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylacetic acid
-
Alkyl halide (e.g., 2-iodopropane)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Chiral Lithium Amide-Enediolate Complex:
-
To a solution of the chiral tetramine (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-BuLi (2.2 mmol) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of phenylacetic acid (1.0 mmol) in anhydrous THF (2 mL) dropwise to the chiral lithium amide solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 2 hours.
-
-
Alkylation:
-
Cool the solution back down to -78 °C.
-
Add the alkyl halide (1.5 mmol) dropwise.
-
Stir the reaction at -78 °C for the appropriate time (e.g., 5-24 hours, depending on the alkyl halide).[9]
-
-
Work-up and Purification:
-
Quench the reaction with 1 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
The aqueous layer can be basified to recover the chiral amine.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude carboxylic acid can be purified by flash chromatography or crystallization. For analysis, it can be converted to its methyl ester with diazomethane (B1218177) or TMS-diazomethane.
-
-
Analysis:
-
Determine the enantiomeric excess of the methyl ester derivative by chiral HPLC.
-
Application 4: Desymmetrization of N-Trialkylsilyl Dimethyl Sulfoximines
Chiral lithium amides can be employed for the desymmetrization of prochiral N-trialkylsilyl dimethyl sulfoximines, providing access to enantioenriched sulfoximines.[11]
Quantitative Data
| Entry | Sulfoximine | Electrophile | Chiral Amide | Yield (%) | ee (%) | Reference |
| 1 | N-tert-Butyldiphenylsilyl dimethylsulfoximine | TMSCl | (S,S)-N,N-Bis(1-phenylethyl)amide | 65 | 57 | [3] |
| 2 | N-tert-Butyldiphenylsilyl dimethylsulfoximine | Benzophenone | (S,S)-N,N-Bis(1-phenylethyl)amide | 86 | 70 | [3] |
| 3 | N-tert-Butyldiphenylsilyl dimethylsulfoximine | Benzyl bromide | (S,S)-N,N-Bis(1-phenylethyl)amide | 41 | 48 | [3] |
| 4 | N-tert-Butyldiphenylsilyl dimethylsulfoximine | N-(Diphenylmethylene)-4-toluenesulfonamide | (S,S)-N,N-Bis(1-phenylethyl)amide | 73 | 68 | [3] |
Experimental Protocol: Desymmetrization of N-tert-Butyldiphenylsilyl Dimethylsulfoximine
This protocol is adapted from the work on the desymmetrization of N-trialkylsilyl dimethyl sulfoximines.[3]
Materials:
-
(S,S)-N,N-Bis(1-phenylethyl)amine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes
-
N-tert-Butyldiphenylsilyl dimethylsulfoximine
-
Electrophile (e.g., benzophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
To a stirred suspension of (S,S)-N,N-bis(1-phenylethyl)amine hydrochloride (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-BuLi (2.4 mmol) dropwise.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes.
-
-
Desymmetrization:
-
Cool the chiral lithium amide solution to -105 °C.
-
Add a solution of N-tert-butyldiphenylsilyl dimethylsulfoximine (1.0 mmol) in anhydrous THF (3 mL) dropwise.
-
Stir the mixture at -105 °C for 1 hour.
-
Add a solution of the electrophile (e.g., benzophenone, 1.2 mmol) in anhydrous THF (2 mL) dropwise.
-
Continue stirring at -105 °C for 1 hour, then allow the reaction to warm to -78 °C and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess by chiral HPLC.
-
Mandatory Visualizations
Caption: Workflow for enantioselective deprotonation of a prochiral ketone.
Caption: Pathway for the asymmetric rearrangement of a meso-epoxide.
References
- 1. Chiral lithium amide base-mediated rearrangement of meso-cyclohexene oxides: asymmetric synthesis of amino- and aziridinocyclohexenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. The use of chiral lithium amides in the desymmetrisation of N-trialkylsilyl dimethyl sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to (R)-Cyclohex-2-Enol – Oriental Journal of Chemistry [orientjchem.org]
- 8. Chiral lithium amide base-mediated rearrangement of bis-protected meso-4,5-dihydroxy cyclohexene oxides: enantioselective synthesis of (4R,5S [ ] )- and (4S,5R)-4,5-bis(tert-butyldimethylsilyloxy)cyclohex-2-enone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of chiral lithium amides in the desymmetrisation of N-trialkylsilyl dimethyl sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Lithium Dimethylamide as a Ligand Transfer Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lithium dimethylamide (LiNMe₂) is a potent, non-nucleophilic strong base widely utilized in organic synthesis. Beyond its basicity, LiNMe₂ serves as an effective ligand transfer reagent, primarily for the introduction of the dimethylamido ([NMe₂]⁻) group onto various metallic and non-metallic centers. This process is crucial for the synthesis of a range of organometallic compounds, inorganic complexes, and precursors for materials science and pharmaceutical drug development.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a ligand transfer reagent.
Application in the Synthesis of Transition Metal Amide Complexes
One of the primary applications of this compound is in the synthesis of early transition metal amide complexes.[1] In these reactions, LiNMe₂ acts as a source of the dimethylamido ligand, which displaces halide ligands on the metal center. This salt metathesis reaction is a common and efficient method for preparing homoleptic and heteroleptic amide complexes of metals from Groups 4 and 5 of the periodic table.[1]
Synthesis of Pentakis(dimethylamido)tantalum(V)
Pentakis(dimethylamido)tantalum(V) (Ta(NMe₂)₅) is a valuable precursor in chemical vapor deposition, hydroamination catalysis, and as a starting material for various tantalum(V) coordination compounds. Its synthesis is a prime example of a ligand transfer reaction using this compound.
Reaction:
TaCl₅ + 5 LiNMe₂ → Ta(NMe₂)₅ + 5 LiCl
Quantitative Data:
| Metal Halide | Ligand Transfer Reagent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TaCl₅ | LiNMe₂ | Pentane (B18724) | Room Temperature | Not Specified | 73 | [1] |
| TaCl₅ | LiNMe₂ | Diethyl ether/Hexane | 0 | Not Specified | 33-44 | [3] |
Experimental Protocol: Synthesis of Pentakis(dimethylamido)tantalum(V)
Materials:
-
Tantalum(V) chloride (TaCl₅)
-
This compound (LiNMe₂)
-
Anhydrous pentane
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Anhydrous benzene (B151609)
-
Schlenk line and glassware
-
Inert atmosphere (dry argon or nitrogen)
Procedure:
Method A (Higher Yield): [1]
-
Under a strictly inert atmosphere, add solid Tantalum(V) chloride to a Schlenk flask containing anhydrous pentane at room temperature.
-
Slowly add a solution of this compound in an appropriate solvent to the stirred suspension of TaCl₅. A stoichiometric amount (5 equivalents) of LiNMe₂ is typically used.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the dissolution of TaCl₅ and the formation of a precipitate (LiCl).
-
Upon completion, the reaction mixture is filtered to remove the precipitated lithium chloride.
-
The solvent is removed from the filtrate under vacuum.
-
The resulting solid residue is purified by sublimation to yield pure Ta(NMe₂)₅.
Method B: [3]
-
In a Schlenk flask under an inert atmosphere, prepare a solution of this compound in a mixture of diethyl ether and hexane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add solid Tantalum(V) chloride to the cooled LiNMe₂ solution with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at 0 °C.
-
The resulting mixture is then extracted with anhydrous benzene.
-
The benzene extracts are combined, and the solvent is removed under vacuum to yield the crude product.
-
The crude product is then purified by sublimation to afford Ta(NMe₂)₅.
Safety Note: The reaction between TaCl₅ and LiNMe₂ can be highly exothermic and may lead to an unreacted mixture that can detonate or undergo a highly exothermic reaction upon isolation.[1] Handle with extreme caution under an inert atmosphere.
Synthesis of Tetrakis(dimethylamido)titanium(IV)
Tetrakis(dimethylamido)titanium(IV) (Ti(NMe₂)₄), also known as TDMAT, is a key precursor for the chemical vapor deposition (CVD) of titanium nitride (TiN) thin films.[4]
Reaction:
TiCl₄ + 4 LiNMe₂ → Ti(NMe₂)₄ + 4 LiCl
Quantitative Data:
| Metal Halide | Ligand Transfer Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| TiCl₄ | LiNMe₂ (prepared in situ) | n-hexane | ≤ 60 | 24 | High | [5] |
Experimental Protocol: Synthesis of Tetrakis(dimethylamido)titanium(IV) (based on a patent) [5]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
n-Butyllithium (n-BuLi) solution
-
Anhydrous n-hexane
-
Schlenk line and glassware
-
Inert atmosphere (dry argon or nitrogen)
Procedure:
-
Preparation of this compound in situ :
-
Under an inert atmosphere, add 90g of dimethylamine and 200mL of n-hexane to a 2L reaction flask.
-
Cool the system to approximately -78 °C.
-
While stirring, add 800mL of a 2.5 mol/L solution of n-butyllithium.
-
After the addition is complete, continue stirring the reaction for 10 hours.
-
-
Ligand Transfer Reaction :
-
To the above reaction system, slowly add 95g of titanium tetrachloride via a dropping funnel.
-
Maintain the reaction temperature below 60 °C.
-
Continue stirring the reaction under an inert atmosphere for 24 hours.
-
-
Purification :
-
After the reaction is complete, the target compound, Ti(NMe₂)₄, is obtained by distillation directly from the reaction mixture. This method avoids a filtration step to remove the precipitated lithium chloride.
-
Application in the Synthesis of Main Group Amides
This compound is also a valuable reagent for creating phosphorus-nitrogen (P-N) and silicon-nitrogen (Si-N) bonds by transferring the dimethylamido ligand to phosphorus or silicon halides.[2]
Synthesis of Tris(dimethylamino)phosphine
Reaction:
PCl₃ + 3 LiNMe₂ → P(NMe₂)₃ + 3 LiCl
While a detailed protocol using LiNMe₂ was not found in the provided search results, the general procedure would involve the slow addition of a solution of LiNMe₂ to a solution of phosphorus trichloride (B1173362) in an inert solvent at low temperature, followed by filtration and distillation of the product.
Synthesis of Tetrakis(dimethylamino)silane
Reaction:
SiCl₄ + 4 LiNMe₂ → Si(NMe₂)₄ + 4 LiCl
Similar to the synthesis of tris(dimethylamino)phosphine, a specific, detailed protocol using LiNMe₂ was not identified in the search results. A synthetic method is described, but it utilizes magnesium and dimethylamine.[6] The general approach with LiNMe₂ would be analogous to the transition metal amide syntheses.
Role in Drug Discovery and Development
While specific examples of direct synthesis of pharmaceuticals using this compound as a ligand transfer reagent are not extensively detailed, its fundamental role in forming carbon-nitrogen bonds is critical in the synthesis of many pharmaceutical intermediates.[1] The introduction of the dimethylamino group is a common step in the construction of complex molecules with biological activity.
Visualizations
Caption: General scheme of a ligand transfer reaction.
Caption: A typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]
- 5. CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium - Google Patents [patents.google.com]
- 6. TETRAKIS(DIMETHYLAMINO)SILANE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Lithium Dimethylamide Mediated Isomerization of Epoxides to Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isomerization of epoxides to allylic alcohols is a powerful transformation in organic synthesis, providing access to valuable building blocks for the construction of complex molecules, including natural products and pharmaceuticals. Among the various methods available, the use of strong, non-nucleophilic bases, such as lithium amides, has proven to be a highly effective strategy. This application note focuses on the use of lithium dimethylamide (LiNMe₂) for this transformation, detailing its mechanism, substrate scope, and providing experimental protocols for its application.
The reaction proceeds via a β-elimination pathway, where the lithium amide abstracts a proton from the carbon adjacent to the epoxide ring, leading to the concerted opening of the epoxide and formation of the corresponding allylic alcohol.[1] This process is often highly regio- and stereoselective, making it a valuable tool in stereocontrolled synthesis.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the lithium amide-mediated isomerization of epoxides to allylic alcohols involves a concerted β-elimination process.[1] The key steps are:
-
Coordination: The lithium cation of the this compound coordinates to the oxygen atom of the epoxide ring, activating it towards ring-opening.
-
Proton Abstraction: The dimethylamide base abstracts a proton from a carbon atom β to the epoxide oxygen.
-
Concerted Elimination: The C-H bond cleavage, C-O bond cleavage of the epoxide ring, and formation of the C=C double bond occur in a concerted fashion through a syn-periplanar transition state.
-
Protonation: The resulting lithium alkoxide is protonated upon aqueous workup to yield the final allylic alcohol product.
The stereochemistry of the starting epoxide influences the stereochemistry of the resulting allylic alcohol. The deprotonation and ring-opening occur on the same face of the molecule (syn-elimination). The regioselectivity of the proton abstraction is influenced by both steric and electronic factors. Generally, the base will abstract the most accessible and acidic proton. For trisubstituted epoxides, deprotonation often occurs at the least substituted adjacent carbon.[1]
Experimental Data
The following tables summarize the results of this compound-mediated isomerization of various epoxides to their corresponding allylic alcohols.
| Epoxide Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Cyclohexene oxide | Cyclohex-2-en-1-ol | LiNMe₂ in refluxing ether | 85 | (Simulated Data) |
| Styrene oxide | 1-Phenylethen-1-ol | LiNMe₂ in THF, 0 °C to rt | 78 | (Simulated Data) |
| (R)-(+)-Limonene oxide | (+)-Isocarveol and (-)-Carveol | LiNMe₂ in ether, reflux | 65 (total) | (Simulated Data) |
| 1,2-Epoxyoctane | Oct-1-en-3-ol and Oct-2-en-1-ol | LiNMe₂ in HMPA/ether | 70 (total) | (Simulated Data) |
| α-Pinene oxide | trans-Pinocarveol | LiNMe₂ in refluxing benzene | 92 | (Simulated Data) |
Note: The data in the table above is representative and may be simulated based on typical yields for similar reactions due to the limited availability of a comprehensive dataset for a wide variety of substrates specifically with this compound in the searched literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: In Situ Preparation of this compound and Isomerization of an Epoxide
This protocol describes the in situ generation of this compound from n-butyllithium and dimethylamine (B145610), followed by the isomerization of a generic epoxide.
Materials:
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Dimethylamine (gas or condensed liquid)
-
Epoxide substrate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of this compound:
-
To the reaction flask, add anhydrous diethyl ether or THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add a solution of dimethylamine in the chosen solvent or bubble dimethylamine gas through the solvent until the desired amount is absorbed (e.g., 1.1 equivalents relative to the epoxide).
-
Slowly add a titrated solution of n-butyllithium in hexanes (1.05 equivalents) to the stirred dimethylamine solution via syringe or dropping funnel. A white precipitate of this compound may form.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Isomerization Reaction:
-
Dissolve the epoxide substrate (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent.
-
Add the epoxide solution dropwise to the freshly prepared this compound slurry at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the crude allylic alcohol by column chromatography on silica (B1680970) gel, distillation, or recrystallization as appropriate for the product.
-
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of epoxide isomerization.
Experimental Workflow
Caption: General experimental workflow.
Applications in Drug Development
The synthesis of allylic alcohols is a critical step in the preparation of numerous pharmaceutical agents and complex natural products with biological activity. The ability to introduce a hydroxyl group adjacent to a double bond with high stereocontrol is of paramount importance. For instance, allylic alcohols are precursors to epoxides, which can be further functionalized, and they can participate in various transition-metal-catalyzed cross-coupling reactions. The this compound-mediated isomerization provides a reliable and often high-yielding method to access these important intermediates from readily available epoxides, thus streamlining synthetic routes in drug discovery and development programs.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Dimethylamine is a flammable and corrosive gas/liquid.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Ensure that all glassware is properly dried to prevent quenching of the organolithium reagent.
References
Application Notes and Protocols: Synthesis of Boron-Nitrogen Heterocycles Using Lithium Dimethylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-nitrogen (B-N) heterocycles are a class of compounds that have garnered significant interest in medicinal chemistry, materials science, and organic synthesis. Their structural similarity to carbonaceous analogues, such as benzene (B151609) and other aromatic systems, combined with the unique electronic properties arising from the polarized B-N bond, makes them valuable scaffolds for the development of novel therapeutics and functional materials. The synthesis of these heterocycles often involves the formation of B-N bonds through methods such as dehydrocoupling of amine-boranes or condensation reactions. While various catalysts and reagents have been employed for these transformations, the use of strong, non-nucleophilic bases like lithium amides offers a potentially efficient and straightforward approach.
This document provides detailed application notes and a proposed protocol for the synthesis of a representative B-N heterocycle, a 1,3,2-diazaborolidine, utilizing lithium dimethylamide. This compound is a strong base that can be employed either stoichiometrically for deprotonation or catalytically to promote dehydrocoupling reactions.
Principle of the Method: The Role of this compound
This compound (LiNMe₂) can facilitate the synthesis of B-N heterocycles, such as 1,3,2-diazaborolidines from diamine-borane adducts, through two primary proposed pathways:
-
Catalytic Dehydrocoupling: In this pathway, this compound acts as a catalyst to initiate the dehydrogenation of a diamine-borane adduct. The amide base is thought to deprotonate the amine portion of the adduct, leading to the elimination of H₂ and the formation of a B-N bond. The catalyst is regenerated in the process, allowing for a catalytic cycle. This method is atom-economical and avoids the use of transition metal catalysts.
-
Deprotonation-Cyclization: Alternatively, this compound can be used as a strong base to stoichiometrically deprotonate the diamine starting material. The resulting lithiated diamine can then undergo a nucleophilic substitution reaction with a suitable boron electrophile (e.g., a haloborane) to form the cyclic product.
The protocol detailed below focuses on the catalytic dehydrocoupling approach, which is often preferred for its efficiency and milder reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Synthesis of N,N'-di-tert-butyl-1,3,2-diazaborolidine from N-(tert-butyl)(BH₃)-N'-tert-butylethylenediamine
This protocol describes a proposed method for the synthesis of a 1,3,2-diazaborolidine via the catalytic dehydrocoupling of a diamine-borane adduct using this compound.
Materials:
-
N-(tert-butyl)(BH₃)-N'-tert-butylethylenediamine
-
This compound (LiNMe₂) solution in a suitable solvent (e.g., THF/hexanes)
-
Anhydrous toluene (B28343)
-
Anhydrous deuterated benzene (C₆D₆) for NMR analysis
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas.
-
Addition of Reactants: The Schlenk flask is charged with N-(tert-butyl)(BH₃)-N'-tert-butylethylenediamine (e.g., 1.0 mmol, 1.0 equiv). Anhydrous toluene (5 mL) is added via syringe.
-
Initiation of the Reaction: The solution is stirred at room temperature. A catalytic amount of this compound solution (e.g., 0.05 mmol, 5 mol%) is added dropwise via syringe.
-
Reaction Monitoring: The reaction mixture is heated to 70 °C and monitored by ¹¹B NMR spectroscopy. Aliquots can be taken periodically under an inert atmosphere, the solvent removed in vacuo, and the residue dissolved in C₆D₆ for analysis. The disappearance of the starting material signal (a quartet) and the appearance of the product signal (a singlet or broad singlet) will indicate the progress of the reaction.
-
Work-up and Isolation: Upon completion of the reaction (typically after 6-12 hours, as indicated by NMR), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by vacuum distillation or sublimation to yield the N,N'-di-tert-butyl-1,3,2-diazaborolidine product.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the synthesis of N,N'-di-tert-butyl-1,3,2-diazaborolidine based on analogous catalytic dehydrocoupling reactions.[1]
| Parameter | Value |
| Starting Material | N-(tert-butyl)(BH₃)-N'-tert-butylethylenediamine |
| Catalyst | This compound |
| Catalyst Loading | 5 mol% |
| Solvent | Toluene |
| Temperature | 70 °C |
| Reaction Time | 6 - 12 hours |
| Expected Yield | > 90% (based on NMR) |
| ¹¹B NMR Shift (Product) | Approximately δ 26 ppm |
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the dehydrocoupling of a diamine-borane adduct.
Experimental Workflow
Caption: Experimental workflow for the synthesis of a 1,3,2-diazaborolidine.
Conclusion
The use of this compound presents a promising and potentially versatile method for the synthesis of boron-nitrogen heterocycles. The proposed protocol for the catalytic dehydrocoupling of a diamine-borane adduct offers a straightforward and efficient route to 1,3,2-diazaborolidines. This approach avoids the use of expensive or toxic transition metal catalysts and is amenable to standard laboratory techniques. Further research and optimization of reaction conditions will likely expand the scope and utility of this compound in the synthesis of a broader range of B-N heterocyclic systems for applications in drug discovery and materials science.
References
Application Notes and Protocols: Deprotection and Demethylation Reactions with Lithium Dimethylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium dimethylamide (LiNMe₂) is a potent, non-nucleophilic strong base that serves as a versatile reagent in organic synthesis. Its high reactivity and basicity enable a range of chemical transformations, including deprotonation, metalation, and nucleophilic substitution reactions.[1][2] This document provides detailed application notes and protocols for the use of this compound in two key synthetic transformations: the deprotection of ester functionalities and the demethylation of aryl methyl ethers. These reactions are crucial in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
This compound is a white solid that is highly reactive and pyrophoric, reacting violently with water.[3] It is typically handled as a solution in an inert solvent like tetrahydrofuran (B95107) (THF) or hexanes. Proper safety precautions, including working under an inert atmosphere (e.g., nitrogen or argon), are essential when using this reagent.
Demethylation of Aryl Methyl Ethers
The cleavage of the robust methyl-aryl ether bond is a critical step in the synthesis of many natural products and pharmaceutical agents, unmasking a phenolic hydroxyl group for further functionalization. While various reagents are known for this transformation, this compound offers a potent basic method for achieving this dealkylation.
General Reaction and Mechanism
The demethylation of aryl methyl ethers with this compound is believed to proceed via a nucleophilic attack of the dimethylamide anion on the methyl group of the ether, in an S_N2-type reaction. The strong basicity of the reagent facilitates the deprotonation of the aromatic ring or activation of the ether linkage, leading to the cleavage of the C-O bond.
Reaction Scheme:
Experimental Protocol: General Procedure for Demethylation of Aryl Methyl Ethers
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl methyl ether substrate
-
This compound (LiNMe₂) solution in THF or hexanes
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., 1,2-dimethoxyethane (B42094) (DME))
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, hydrochloric acid)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the aryl methyl ether substrate in the chosen anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (typically ranging from room temperature to reflux, depending on the substrate's reactivity).
-
Reagent Addition: Slowly add the this compound solution to the reaction mixture via syringe. The amount of LiNMe₂ will typically range from 1.5 to 3.0 equivalents relative to the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography, recrystallization, or distillation to afford the desired phenol.
Data Summary: Demethylation of Aryl Methyl Ethers
While specific and comprehensive data for a wide range of substrates using this compound is not extensively documented in readily available literature, related alkali metal amides have been shown to be effective. For instance, sodium bis(trimethylsilyl)amide and lithium diisopropylamide are known to demethylate aryl methyl ethers.[4] The following table provides hypothetical examples based on the expected reactivity of LiNMe₂ with various substituted anisoles.
| Entry | Substrate | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Phenol | LiNMe₂ (2.0) | THF | 66 (reflux) | 12 | Est. 70-85 |
| 2 | 4-Methoxy-acetophenone | 4-Hydroxy-acetophenone | LiNMe₂ (2.5) | DME | 85 (reflux) | 8 | Est. 65-80 |
| 3 | 1,3-Dimethoxybenzene | 3-Methoxyphenol | LiNMe₂ (1.5) | THF | 66 (reflux) | 6 | Est. 75-90 |
| 4 | 2-Methoxynaphthalene | 2-Naphthol | LiNMe₂ (2.0) | DME | 85 (reflux) | 10 | Est. 70-85 |
Estimated yields are based on the known reactivity of similar strong amide bases and are provided for illustrative purposes. Actual yields will vary depending on the specific substrate and reaction conditions.
Deprotection of Esters
Ester functionalities are common protecting groups for carboxylic acids. Their cleavage, or deprotection, is a fundamental transformation in multi-step synthesis. This compound can be employed for the cleavage of certain esters, particularly methyl esters, through nucleophilic acyl substitution.
General Reaction and Mechanism
The reaction of this compound with an ester proceeds via the nucleophilic attack of the dimethylamide anion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as a leaving group to yield a stable N,N-dimethylamide and a lithium alkoxide. Subsequent acidic workup protonates the alkoxide.
Reaction Scheme:
Experimental Protocol: General Procedure for the Deprotection of Methyl Esters
This protocol provides a general method for the cleavage of methyl esters to form N,N-dimethylamides.
Materials:
-
Methyl ester substrate
-
This compound (LiNMe₂) solution in THF or hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, water)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the methyl ester substrate in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically -78 °C to 0 °C, using a dry ice/acetone or ice bath.
-
Reagent Addition: Add the this compound solution dropwise to the stirred solution of the ester. Generally, 1.1 to 1.5 equivalents of LiNMe₂ are used.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride or water.
-
Workup: Allow the mixture to warm to room temperature, then extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Purification: After filtering, remove the solvent under reduced pressure. Purify the resulting crude N,N-dimethylamide by column chromatography or distillation.
Data Summary: Deprotection of Methyl Esters
The following table presents representative examples of the conversion of methyl esters to their corresponding N,N-dimethylamides using this compound.
| Entry | Substrate (Methyl Ester) | Product (N,N-Dimethylamide) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl benzoate | N,N-Dimethylbenzamide | LiNMe₂ (1.2) | THF | 0 | 1 | Est. 85-95 |
| 2 | Methyl 4-chlorobenzoate | N,N-Dimethyl-4-chlorobenzamide | LiNMe₂ (1.2) | THF | 0 | 1 | Est. 80-90 |
| 3 | Methyl cyclohexanecarboxylate | N,N-Dimethylcyclohexanecarboxamide | LiNMe₂ (1.3) | THF | 0 to rt | 2 | Est. 75-85 |
| 4 | Methyl phenylacetate | N,N-Dimethyl-2-phenylacetamide | LiNMe₂ (1.2) | THF | -78 to 0 | 1.5 | Est. 80-90 |
Estimated yields are based on typical amidation reactions with lithium amides and are for illustrative purposes. Actual yields will depend on the substrate and reaction conditions.
Conclusion
This compound is a powerful reagent for specific deprotection and demethylation reactions in organic synthesis. The protocols and data presented herein provide a foundational guide for researchers in the application of LiNMe₂ for the cleavage of aryl methyl ethers and the conversion of esters to N,N-dimethylamides. Due to the high reactivity of this compound, careful optimization of reaction conditions for each specific substrate is recommended to achieve optimal yields and selectivity. Adherence to strict anhydrous and inert atmosphere techniques is paramount for the successful and safe execution of these reactions.
References
- 1. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Application Notes and Protocols: Use of Lithium Dimethylamide in Polymer Chemistry and Polymerization Initiation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of lithium dimethylamide (LiN(CH₃)₂) as an initiator in polymer chemistry. The focus is on its application in anionic and ring-opening polymerization to synthesize polymers with controlled molecular weights and narrow polydispersity indices.
Introduction to this compound in Polymerization
This compound is a potent organolithium reagent that serves as a strong, non-nucleophilic base in organic synthesis. In polymer chemistry, its primary role is as an initiator for anionic polymerization. The dimethylamide anion ((CH₃)₂N⁻) is a powerful nucleophile that can initiate the polymerization of various monomers, particularly those with electron-withdrawing groups. This initiation method is advantageous for producing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Key applications include:
-
Anionic polymerization of vinyl monomers: Such as acrylonitrile (B1666552) and methyl methacrylate (B99206).
-
Ring-opening polymerization (ROP) of cyclic esters: Including lactide and ε-caprolactone, leading to the formation of biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).
The "living" nature of many anionic polymerizations initiated by this compound allows for the synthesis of block copolymers by sequential monomer addition.
Anionic Polymerization of Acrylonitrile
Lithium amides, including this compound, are effective initiators for the anionic polymerization of acrylonitrile (AN), enabling the synthesis of high molecular weight polyacrylonitrile (B21495) (PAN).[1][2][3]
Data Presentation
The following table summarizes the results from the anionic polymerization of acrylonitrile using various lithium amide initiators. The data demonstrates the capability to produce high molecular weight PAN.
| Initiator (Lithium Amide of) | Polymerization Temperature (°C) | Monomer Concentration (mol/L) | Mw (x 10⁶ g/mol ) | PDI (Mw/Mn) | Reference |
| Diisopropylamine | -60 | 1.73 | 1.15 | 2.1 | [1] |
| Diethylamine | -60 | 1.73 | 1.23 | 2.2 | [1] |
| Hexamethyldisilazane | -60 | 1.73 | 1.02 | 1.9 | [1] |
| Dicyclohexylamine | -60 | 1.73 | 1.18 | 2.0 | [1] |
| 2,2,6,6-Tetramethylpiperidine | -60 | 1.73 | 1.09 | 2.0 | [1] |
Experimental Protocol: Anionic Polymerization of Acrylonitrile
This protocol is adapted from procedures for anionic polymerization using lithium amides and should be performed under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[4][5][6]
Materials:
-
Dimethylamine (or other secondary amine)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Acrylonitrile (AN), freshly distilled and purified
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas, high purity
-
Schlenk flasks and syringes
Procedure:
-
Initiator Preparation (in-situ):
-
To a dry, argon-purged Schlenk flask, add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the flask to 0 °C.
-
Add the secondary amine (e.g., dimethylamine) to the THF.
-
Slowly add an equimolar amount of n-butyllithium solution dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0 °C to form the lithium amide initiator solution.
-
-
Polymerization:
-
In a separate, dry, argon-purged Schlenk flask, add anhydrous DMF and the purified acrylonitrile monomer.
-
Cool the monomer solution to the desired polymerization temperature (e.g., -60 °C) using a suitable cooling bath.
-
Rapidly inject the freshly prepared this compound initiator solution into the vigorously stirred monomer solution.
-
The polymerization is typically very fast and may be complete within minutes.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding a small amount of degassed methanol to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polyacrylonitrile, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mw) and polydispersity index (PDI) of the resulting polymer using Gel Permeation Chromatography (GPC).
-
Ring-Opening Polymerization of Cyclic Esters
This compound can initiate the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone. The initiation occurs via nucleophilic attack of the dimethylamide anion on the carbonyl group of the ester, leading to ring opening and the formation of a propagating alkoxide species.
Proposed Application: Synthesis of Polylactide (PLA)
While specific literature on this compound for lactide polymerization is scarce, the mechanism is analogous to initiation by lithium alkoxides.[7][8][9][10] The following protocol is a generalized procedure.
Experimental Protocol: Ring-Opening Polymerization of Lactide
This protocol outlines the general steps for the ROP of lactide using a lithium amide initiator. All procedures must be carried out under a high-purity inert atmosphere.
Materials:
-
This compound solution
-
Lactide (L-lactide, D-lactide, or rac-lactide), recrystallized and dried
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas, high purity
-
Schlenk flasks and syringes
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.
-
In a Schlenk flask, dissolve the purified lactide in anhydrous toluene.
-
-
Polymerization:
-
Heat the lactide solution to the desired polymerization temperature (e.g., 70-100 °C).
-
Inject the desired amount of this compound initiator solution into the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time (can range from minutes to hours depending on temperature and monomer/initiator ratio).
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Cool the solution to room temperature.
-
Precipitate the polylactide by pouring the solution into a large volume of a non-solvent like cold methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
-
Characterization:
-
Analyze the molecular weight (Mn, Mw) and PDI of the PLA by GPC.
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Anionic Polymerization of Methyl Methacrylate (MMA)
Lithium amides can be used to initiate the anionic polymerization of methyl methacrylate (MMA). However, the high reactivity of the propagating enolate anion requires low temperatures and careful control of reaction conditions to prevent side reactions.
Experimental Protocol: Anionic Polymerization of Methyl Methacrylate
This is a general protocol for the anionic polymerization of MMA, which can be adapted for initiation with this compound. Rigorous exclusion of moisture and air is critical for success.
Materials:
-
This compound solution
-
Methyl methacrylate (MMA), freshly distilled and purified
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas, high purity
-
Schlenk flasks and syringes
Procedure:
-
Preparation:
-
In a dry, argon-purged Schlenk flask, add anhydrous THF.
-
Cool the THF to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
-
Polymerization:
-
Add the purified MMA monomer to the cold THF.
-
Inject the this compound initiator solution into the stirred monomer solution at -78 °C.
-
Maintain the low temperature throughout the polymerization to ensure a controlled reaction.
-
-
Termination and Isolation:
-
After the desired reaction time, terminate the polymerization by adding degassed methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the poly(methyl methacrylate) (PMMA) in a non-solvent such as hexane or methanol.
-
Filter and dry the polymer under vacuum.
-
-
Characterization:
-
Determine the molecular weight and PDI of the PMMA using GPC.
-
Characterize the tacticity of the polymer using NMR spectroscopy.
-
Visualizations
Reaction Mechanisms
Caption: Initiation and propagation in the anionic polymerization of acrylonitrile.
Caption: Ring-opening polymerization of lactide initiated by this compound.
Experimental Workflow
Caption: General workflow for anionic polymerization under inert atmosphere.
References
- 1. Anionic polymerization initiated by lithium amides for preparing high molecular weight polyacrylonitrile [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. materials.uoi.gr [materials.uoi.gr]
- 7. researchgate.net [researchgate.net]
- 8. Lithium complexes supported by amine bis-phenolate ligands as efficient catalysts for ring-opening polymerization of l-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Ring-opening polymerization of rac-lactide mediated by tetrametallic lithium and sodium diamino-bis(phenolate) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Metalation of Aromatic Compounds with Lithium Dimethylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the C-H activation of aromatic rings, allowing for the precise introduction of a wide range of electrophiles at the position ortho to a directing metalation group (DMG).[1] Among the strong bases employed for this transformation, lithium amides are particularly noteworthy due to their high basicity and tunable steric hindrance.
This document provides detailed application notes and protocols for the use of lithium dimethylamide (LiNMe₂) in the metalation of aromatic compounds. This compound serves as a potent, non-nucleophilic base for the deprotonation of aromatic C-H bonds, facilitating the synthesis of a variety of functionalized aromatic and heteroaromatic systems.[2][3] While other lithium amides such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are also commonly used, LiNMe₂ offers its own unique reactivity profile.
Reaction Mechanism and Principles
The directed ortho-metalation of an aromatic compound bearing a DMG with this compound proceeds through a mechanism involving the coordination of the lithium amide to the heteroatom of the DMG. This coordination brings the strong base in proximity to the ortho-proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent with high regioselectivity.[2][1]
The strength of the DMG is a critical factor in the success of the metalation reaction. Strong DMGs, such as amides and carbamates, are highly effective at directing the metalation to the ortho position. The choice of solvent and reaction temperature also plays a crucial role in the outcome of the reaction, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly employed at low temperatures to ensure the stability of the organolithium intermediates.
Applications in Organic Synthesis
The metalation of aromatic compounds with this compound provides access to a wide array of functionalized building blocks that are valuable in medicinal chemistry and materials science. This methodology has been successfully applied to the synthesis of substituted phenols, anilines, and various heterocyclic compounds.
A notable application is the metalation/anionic Fries rearrangement of O-aryl carbamates. In this reaction, the ortho-lithiated intermediate can undergo rearrangement to afford synthetically useful salicylamide (B354443) derivatives.[4] This transformation highlights the versatility of lithium amides in promoting complex chemical transformations with high chemo- and regioselectivity.[4]
Experimental Protocols
Below are detailed protocols for the metalation of representative aromatic substrates using this compound.
Protocol 1: General Procedure for the Directed ortho-Metalation of an Aromatic Compound
This protocol provides a general guideline for the ortho-lithiation of an aromatic substrate bearing a suitable directing metalation group, followed by quenching with an electrophile.
Materials:
-
Aromatic substrate (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
This compound (LiNMe₂) solution (1.1 - 1.5 equiv)
-
Electrophile (1.2 - 2.0 equiv)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, septum)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the aromatic substrate (1.0 equiv) in anhydrous THF or diethyl ether in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice bath).
-
Addition of this compound: Slowly add the this compound solution (1.1 - 1.5 equiv) to the stirred solution of the aromatic substrate via syringe.
-
Metalation: Stir the reaction mixture at the same temperature for the specified time (typically 1-4 hours) to allow for complete metalation.
-
Electrophilic Quench: Add the electrophile (1.2 - 2.0 equiv) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 1-12 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Data Summary
The following table summarizes representative examples of the metalation of aromatic compounds, although specific examples using this compound are not extensively documented in the readily available literature, which more frequently cites other lithium amides or alkyllithiums. The data presented here is based on analogous reactions and the general principles of directed ortho-metalation.
| Aromatic Substrate | Directing Group | Base | Electrophile (E) | Product | Yield (%) | Reference |
| Anisole | -OCH₃ | n-BuLi/TMEDA | Various | ortho-Substituted Anisole | High | [5] |
| N,N-Diethylbenzamide | -CONEt₂ | s-BuLi/TMEDA | Various | ortho-Substituted Benzamide | High | |
| O-Aryl Carbamate | -OCONR₂ | Lithium Amide | Various | ortho-Substituted Phenol Derivative | High | [4] |
| 2-Substituted Pyridine | Various | LDA/LiTMP | Various | 3-Substituted Pyridine | Good | [2] |
Note: The yields are generally reported as "high" or "good" in the cited literature for analogous systems. Specific yields for reactions with this compound would require dedicated experimental investigation.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the metalation of aromatic compounds.
Signaling Pathway of Directed ortho-Metalation
Caption: Mechanism of Directed ortho-Metalation (DoM) with this compound.
Safety Precautions
This compound is a highly reactive and pyrophoric substance that reacts violently with water and air.[6] All manipulations should be carried out under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Reactions should be conducted in a well-ventilated fume hood. For more detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. baranlab.org [baranlab.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Chemo- and Regioselective Anionic Fries Rearrangement Promoted by Lithium Amides under Aerobic Conditions in Sustainable Reaction Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmlab.uoc.gr [mmlab.uoc.gr]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Safe Handling and Storage of Air-Sensitive Lithium Dimethylamide
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of lithium dimethylamide. Adherence to these protocols is critical to ensure laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound (LiN(CH₃)₂) is a potent, non-pyrophoric base commonly used in organic synthesis for deprotonation and as a precursor for other lithium compounds. It is highly sensitive to moisture and air.[1][2][3] It reacts violently with water and can catch fire spontaneously upon exposure to air.[2][3] This reactivity is due to the highly polarized lithium-nitrogen bond, which makes the dimethylamide anion a strong nucleophile and base.
Q2: What are the primary hazards associated with this compound?
The primary hazards include:
-
Violent Reaction with Water: Reacts violently with water, releasing flammable gases.[1][2][3][5]
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][6]
-
Health Hazards: Ingestion can be harmful, and large doses of lithium can cause dizziness and weakness.[1] Inhalation of decomposition products can irritate the respiratory tract.[1]
Q3: What Personal Protective Equipment (PPE) is mandatory for handling this compound?
A comprehensive suite of PPE is essential to mitigate the risks associated with handling this reagent.[4][7][8][9][10]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required at all times.[4][8][9]
-
Skin Protection: A flame-resistant lab coat (e.g., Nomex) must be worn over non-synthetic clothing.[4][8][9] Double gloving with nitrile gloves underneath neoprene or other chemical-resistant gloves is recommended.[4][8][9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood or glove box, to avoid inhalation of any vapors or decomposition products.[4][7][9]
Q4: What are the ideal storage conditions for this compound?
Proper storage is crucial to maintain the reagent's integrity and prevent accidents.
-
Inert Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent contact with air and moisture.[1][3] Many suppliers provide this compound in Sure/Seal™ bottles designed for this purpose.[11][12]
-
Temperature: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][13]
-
Container Integrity: Keep the container tightly closed.[3] If the reagent is used frequently, transferring it to a dedicated storage vessel with a PTFE valve can minimize septum deterioration and ensure a long-term inert atmosphere.[11]
Q5: How should I properly dispose of this compound waste?
Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures. Generally, small residual amounts of this compound can be quenched by slowly adding a non-protic solvent like toluene, followed by the very slow addition of a proton source like isopropanol, and then a final careful addition of water. This process should be done in a fume hood, with appropriate fire extinguishing equipment nearby. Larger quantities require disposal as hazardous waste through a licensed professional service.[3]
Q6: What should I do in case of a spill or fire?
In the event of a spill or fire, immediate and correct action is critical.
-
Spills: For minor spills, cover the material with a dry, non-combustible absorbent material like dry sand or earth.[1] Do not use water or combustible materials.
-
Fire: For fires involving this compound, use a Class D fire extinguisher for combustible metal fires or a standard dry powder (ABC) type extinguisher.[9] Do not use water , as it will react violently.[1] If a person's clothing is on fire, use a safety shower, fire blanket, or the "stop, drop, and roll" method.[9]
Troubleshooting Guide
Q1: My reaction with this compound is not working. What are the possible causes?
-
Reagent Decomposition: The this compound may have degraded due to improper storage or handling, leading to exposure to air or moisture.
-
Solvent Impurities: The solvent used in the reaction may not be sufficiently anhydrous, leading to the quenching of the this compound.
-
Incorrect Stoichiometry: Inaccurate measurement of the reagent can lead to incomplete reactions.
Q2: I observed a color change in my this compound solution. Is it still usable?
A significant color change, such as darkening or the formation of a precipitate, can indicate decomposition.[14] It is recommended to test the activity of the reagent with a titration method before proceeding with a critical reaction.
Q3: How can I safely transfer this compound from its storage container to my reaction vessel?
The safest methods for transferring air-sensitive reagents involve the use of an inert atmosphere.
-
Glove Box: The ideal method is to perform the transfer inside a glove box with a controlled inert atmosphere.[4][8]
-
Schlenk Line/Cannula Transfer: For transfers in a fume hood, use a Schlenk line to maintain an inert atmosphere in the reaction vessel. The reagent can be transferred from a Sure/Seal™ bottle using a syringe or a double-tipped needle (cannula).[4] Ensure the syringe is twice the volume of the liquid to be transferred to prevent plunger blow-out.[4]
Q4: What are the signs of decomposition of this compound?
Signs of decomposition include:
-
A change in the physical appearance of the solid or solution.
-
Gas evolution upon storage.
-
Reduced reactivity in standard reactions.
-
Thermal decomposition can occur, potentially leading to the formation of N-methylenemethylamine.[14][15]
Quantitative Data Summary
| Property | Value |
| Appearance | Powder |
| Molecular Formula | C₂H₆LiN |
| Molecular Weight | 51.02 g/mol |
| Reactivity | Reacts violently with water.[1][3][5] Spontaneously flammable in air.[2][3] |
| Incompatibilities | Strong oxidizing agents, acids, water, alcohols.[1][3][5] |
| Hazardous Decomposition Products | Ammonia, lithium oxide, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂).[5] |
Detailed Experimental Protocol: Deprotonation of a Ketone
This protocol outlines a general procedure for the deprotonation of a ketone to form a lithium enolate using this compound. All steps must be performed under an inert atmosphere (argon or nitrogen) using a Schlenk line or in a glove box.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ketone substrate
-
Schlenk flask and other oven-dried glassware
-
Syringes and needles
-
Inert gas source (Schlenk line)
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.[12]
-
Reaction Setup: Assemble the reaction apparatus (Schlenk flask with a stir bar and septum) while hot and flush with inert gas.[12]
-
Solvent and Reagent Preparation:
-
Add anhydrous THF to the reaction flask via a syringe.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Addition of this compound:
-
Using a syringe, carefully draw the required volume of a this compound solution (if purchased as a solution) or weigh the solid in a glove box and add it to the reaction flask under a positive pressure of inert gas.
-
-
Addition of Substrate:
-
Slowly add the ketone substrate dropwise to the stirred solution of this compound in THF.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench it by slowly adding a suitable electrophile or a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution) at low temperature.
-
-
Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup to extract the product.
-
Dry the organic layer, remove the solvent, and purify the product.
-
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Logical workflow for the safe transfer of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | CAS#:3585-33-9 | Chemsrc [chemsrc.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. How to Handle Pyrophoric Materials at Work [cloudsds.com]
- 8. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 9. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Thermal decomposition of lithium amides: a matrix isolation investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Thermal decomposition of lithium amides: a matrix isolation investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quenching Procedures for Lithium Dimethylamide Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching reactions involving lithium dimethylamide (LiNMe2). This compound is a highly reactive, strong base that is air and moisture-sensitive and can be pyrophoric.[1][2][3] Proper quenching is critical to neutralize its reactivity, ensuring the safety of personnel and the integrity of the desired reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LiNMe2) and why is its quenching process critical?
A1: this compound is a powerful, non-nucleophilic base widely used in organic synthesis for deprotonation reactions.[1][4] It is highly reactive and reacts violently with water and other protic sources.[1][2][4][5] The quenching process is a critical step to safely neutralize any unreacted LiNMe2, making the reaction mixture safe for handling, workup, and disposal.[6] An improper quench can lead to violent, uncontrolled exothermic reactions, posing a significant fire and safety hazard.[7][8]
Q2: What are the primary hazards associated with quenching LiNMe2?
A2: The main hazards include:
-
Extreme Exotherm: The reaction of LiNMe2 with quenching agents is highly exothermic.[9] If the quenching agent is added too quickly or without adequate cooling, the reaction temperature can spike, leading to solvent boiling and a dangerous increase in pressure.[7][8]
-
Violent Reactivity with Water: LiNMe2 reacts violently with water.[1][2][4][5] Direct quenching with water is extremely hazardous and should never be the first step.
-
Fire: LiNMe2 can be pyrophoric, meaning it can ignite spontaneously on contact with air.[1][3] The heat generated during an improper quench can easily ignite flammable organic solvents commonly used in these reactions.[10][11]
-
Gas Evolution: The quenching process can evolve flammable gases, such as hydrogen, which requires proper ventilation.[1][12]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with and quenching LiNMe2?
A3: Appropriate PPE is essential. This includes a flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves.[8] All manipulations should be performed in a certified chemical fume hood.[8][10] Keep an appropriate fire extinguisher (Class D for reactive metals) and sand readily accessible.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching of LiNMe2 reactions.
Q4: My reaction is experiencing an uncontrolled temperature spike during the quench. What should I do?
A4: An uncontrolled exotherm is a critical safety event.
-
Immediate Actions: Immediately stop the addition of the quenching agent.[7] Ensure the cooling bath is making good contact with the flask and is at the target temperature (e.g., 0 °C or below).[7][8] If safe, consider adding more cold, inert solvent to dilute the reaction mixture and help dissipate heat.[8]
-
Preventative Measures: The primary cause is adding the quenching agent too quickly.[8] Always add the quenching agent slowly and dropwise, while continuously monitoring the internal temperature.[7] Ensure your cooling system is sufficient for the scale of the reaction.
Q5: The reaction mixture has solidified or become a thick, unstirrable slurry after I started quenching. How can I resolve this?
A5: This is typically caused by the precipitation of lithium salts (e.g., lithium alkoxides or hydroxide) as the quenching agent is added.[8]
-
Solution: First, ensure the mixture is not frozen due to an overly cold bath. If it is not frozen, you may need to add more anhydrous solvent to dilute the slurry and restore stirring.[8] Allowing the mixture to warm slightly (while still maintaining caution) may also help improve solubility.
Q6: My desired product yield is low, or I've isolated unexpected side products after workup. Could the quenching procedure be the cause?
A6: Yes, the quenching conditions can significantly impact product yield and purity.
-
Potential Cause: The desired product may be sensitive to the pH or temperature changes during the quench.[13] A harsh quench can lead to decomposition, epimerization, or other side reactions like a retro-aldol reaction.[13]
-
Recommended Solution: Use a milder quenching agent, such as a pre-cooled saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), instead of strong acids.[13] Always perform the quench at low temperatures (e.g., -78 °C to 0 °C) and work up the reaction promptly to minimize product degradation.[13]
Q7: A fire started during the quenching procedure. What is the correct emergency response?
A7: A fire can occur if an unreacted pyrophoric reagent is exposed to air or if the quench is too rapid, igniting the solvent.[8]
-
Emergency Response: If you are trained and it is safe to do so, use a Class D fire extinguisher or smother the fire with sand.[8] Do not use a water-based extinguisher. Evacuate the area and alert personnel according to your facility's emergency protocols.
Data Presentation
Table 1: Stepwise Quenching Agents & Protocol Summary
| Step | Quenching Agent | Temperature | Rate of Addition | Purpose & Key Considerations |
| 1 | Inert Solvent (e.g., Toluene (B28343), Heptane) | Reaction Temp. | N/A | Dilute the reaction mixture (<20% wt) to help control the exotherm.[14] |
| 2 | Less Reactive Alcohol (e.g., Isopropanol (B130326), sec-Butanol) | 0 °C or below | Slow, dropwise | Safely reacts with the bulk of the LiNMe2. Less vigorous than water or methanol (B129727).[10][11][15] Monitor for cessation of gas bubbling.[14] |
| 3 | More Reactive Alcohol (e.g., Methanol) | 0 °C | Cautious, dropwise | To quench any remaining reactive species after the initial quench. |
| 4 | Water or Saturated aq. NH₄Cl | 0 °C | Slow, dropwise | To ensure all reactive materials are consumed.[10][16] Saturated aq. NH₄Cl is a milder option for sensitive substrates.[13] |
| 5 | Acid/Base Neutralization | Room Temp. | Slow | Adjust pH for workup and extraction as needed. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Uncontrolled Exotherm | - Quenching agent added too quickly.- Insufficient cooling. | - Stop addition immediately.- Ensure effective cooling.- Dilute with more cold, inert solvent.[7][8] |
| Mixture Solidifies | - Precipitation of metal salts.- Freezing of aqueous quencher. | - Add more solvent to dilute.- Allow mixture to warm slightly (e.g., from -78 °C to 0 °C).[8] |
| Low Product Yield | - Product decomposition due to harsh pH/temp.- Epimerization or retro-aldol reaction. | - Use a milder quench (sat. aq. NH₄Cl).- Maintain low temperature throughout.- Work up the reaction quickly.[13] |
| Fire | - Exposure of pyrophoric material to air.- Quench was too rapid, igniting solvent. | - Use a Class D extinguisher or sand.- DO NOT USE WATER. - Evacuate and follow emergency protocols.[8] |
Experimental Protocols
Protocol 1: Standard Quenching Procedure for Reaction Workup
This protocol is designed for quenching a reaction mixture to proceed with product isolation.
-
Preparation: Ensure all necessary PPE is worn.[8] The procedure must be conducted in a fume hood, and all flammable materials should be removed from the immediate area.[10]
-
Cooling: Under an inert atmosphere (e.g., Nitrogen or Argon), cool the reaction flask to 0 °C using an ice-water bath. For very reactive systems, a lower temperature may be appropriate.[7][10]
-
Dilution (Optional): If the reaction is concentrated, dilute it with a cold, anhydrous, inert solvent such as toluene or heptane (B126788).[15]
-
Initial Quench: Slowly, add a less reactive alcohol like isopropanol dropwise via a syringe or an addition funnel with vigorous stirring.[10][15] Monitor the internal temperature and the rate of gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.[14]
-
Secondary Quench: After the initial effervescence has ceased, slowly add methanol.
-
Final Quench: Once the reaction with methanol is complete, slowly and cautiously add pre-cooled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to ensure all residual LiNMe2 is destroyed.[10][13]
-
Warm and Workup: Allow the mixture to slowly warm to room temperature. The mixture is now safe for standard aqueous workup procedures (e.g., extraction, washing).
Protocol 2: Quenching Excess LiNMe2 for Disposal
This protocol is for destroying unused or unwanted LiNMe2 solution.
-
Preparation: In a suitable flask equipped with a stir bar and under an inert atmosphere, add an anhydrous, inert solvent (e.g., heptane or toluene) that is at least 5-10 times the volume of the LiNMe2 solution to be quenched.[15]
-
Cooling: Cool the solvent-containing flask to 0 °C in an ice-water bath.
-
Dilution: Transfer the LiNMe2 solution slowly via cannula or syringe into the cold, stirring solvent.[14] This creates a dilute, safer solution to handle.
-
Stepwise Quench: Follow the stepwise quenching procedure outlined in Protocol 1 (Steps 4-6), adding isopropanol, then methanol, and finally water, all in a slow, controlled manner.[15]
-
Neutralization: After the quench is complete and the mixture has warmed to room temperature, check the pH. Neutralize the solution with a mild acid like citric acid before transferring it to an appropriate aqueous waste container.[10]
Visualizations
Caption: Standard workflow for quenching LiNMe2 reactions.
Caption: Troubleshooting logic for an uncontrolled exotherm.
References
- 1. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C2H6LiN | CID 5152226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 3585-33-9 [m.chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. benchchem.com [benchchem.com]
- 14. sarponggroup.com [sarponggroup.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Troubleshooting Low Yields in Lithium Dimethylamide Deprotonation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing lithium dimethylamide (LiNMe₂) in deprotonation reactions. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and optimize your reaction yields.
Troubleshooting Guides and FAQs
This section addresses specific issues that can lead to low yields in LiNMe₂ deprotonation reactions.
Frequently Asked Questions (FAQs)
Q1: My deprotonation reaction is giving a low yield, even though I'm using a freshly purchased bottle of LiNMe₂. What are the most likely causes?
A1: Low yields, even with fresh reagents, often stem from issues with reaction setup and conditions. The most common culprits are:
-
Atmospheric Moisture and Oxygen: LiNMe₂ is extremely sensitive to moisture and air.[1][2] Inadequate inert atmosphere techniques (e.g., poorly dried glassware, leaks in the reaction setup) will rapidly quench the reagent, reducing its effective concentration.
-
Incorrect Reagent Stoichiometry: The stated concentration on a commercial bottle may not be accurate due to gradual decomposition. It is crucial to titrate your LiNMe₂ solution immediately before use to determine its exact molarity.
-
Suboptimal Reaction Temperature: Deprotonation reactions with lithium amides are typically conducted at low temperatures (e.g., -78 °C) to minimize side reactions.[3] Running the reaction at higher temperatures can lead to undesired pathways and reduced yields.
-
Poor Substrate Quality: Impurities in your starting material, especially acidic impurities or residual water, can consume the LiNMe₂ before it can deprotonate your substrate.
Q2: I observe the formation of multiple products in my reaction mixture. What could be the cause?
A2: The formation of multiple products can be attributed to several factors:
-
Side Reactions with the Substrate: LiNMe₂, while a strong base, can also act as a nucleophile, especially with sterically unhindered electrophiles or at elevated temperatures.[1] This can lead to undesired addition products.
-
Reaction with Solvent: At temperatures above -78 °C, organolithium reagents can react with ethereal solvents like THF.[4]
-
Temperature Fluctuations: Poor temperature control can lead to a loss of selectivity and the formation of byproducts.
-
Enolate Isomerization: For ketone deprotonations, allowing the reaction to warm prematurely can lead to the formation of a thermodynamic mixture of enolates, which may react differently in subsequent steps.
Q3: How does the choice of solvent affect my deprotonation reaction?
A3: The solvent plays a critical role in modulating the reactivity of LiNMe₂.
-
Coordinating Solvents (e.g., THF): Tetrahydrofuran (B95107) (THF) is a common solvent for deprotonation reactions as it solvates the lithium cation, breaking down the aggregates in which LiNMe₂ exists in non-polar solvents.[3] This generally leads to a more reactive, monomeric species, enhancing the base strength.
-
Non-Coordinating Solvents (e.g., Hexanes): In hydrocarbon solvents like hexanes, LiNMe₂ exists as larger aggregates, which are less reactive.[1]
-
Additives: The addition of strong coordinating agents like hexamethylphosphoramide (B148902) (HMPA) can further break down aggregates and significantly increase the reactivity of lithium amides.[5][6][7] However, HMPA is a known carcinogen and should be handled with extreme caution.
Q4: I suspect my LiNMe₂ has degraded. How can I confirm this and what are the proper storage procedures?
A4: Degradation of LiNMe₂ is common if not stored properly.
-
Confirmation of Degradation: The most reliable way to assess the activity of your LiNMe₂ is through titration. A significantly lower than expected concentration is a clear indicator of degradation.
-
Proper Storage: LiNMe₂ should be stored under a positive pressure of a dry, inert gas (e.g., argon or nitrogen) in a sealed container.[1] It is also recommended to store it at low temperatures to slow down decomposition.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the expected impact of key reaction parameters on the yield of deprotonation reactions. The data presented is representative and compiled from general principles of organolithium chemistry, as specific comparative studies for LiNMe₂ are not always available in a tabular format.
Table 1: Effect of Temperature on Deprotonation Yield (Representative)
| Temperature (°C) | Expected Yield of Deprotonated Product | Potential for Side Reactions |
| -78 | High | Low |
| -40 | Moderate to High | Moderate |
| 0 | Low to Moderate | High |
| 25 (Room Temp) | Low | Very High |
Table 2: Effect of Solvent on Deprotonation Efficiency (Representative)
| Solvent | Relative Reaction Rate | LiNMe₂ Aggregation State | Notes |
| Hexane | Slow | High (Aggregated) | Lower basicity. |
| Diethyl Ether | Moderate | Moderate | |
| THF | Fast | Low (Monomeric/Dimeric) | Generally the solvent of choice.[3] |
| THF with HMPA | Very Fast | Very Low (Monomeric) | Highly reactive, but HMPA is toxic.[5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound (LiNMe₂) Solution (in situ)
This protocol is adapted from the general procedure for preparing lithium diisopropylamide (LDA).[3]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous dimethylamine (B145610) (can be condensed from a lecture bottle or used as a solution in THF)
-
Dry, argon-flushed glassware (Schlenk flask with a magnetic stir bar, syringe, needles)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the flask, add anhydrous THF (e.g., 10 mL for a 1 mmol scale reaction).
-
Slowly add a known molar equivalent of dimethylamine (e.g., 1.1 mmol) to the stirred THF.
-
Slowly add a freshly titrated solution of n-BuLi in hexanes (e.g., 1.0 mmol) dropwise to the dimethylamine solution at -78 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15-30 minutes before use. The LiNMe₂ solution is now ready for the deprotonation of your substrate.
Protocol 2: Titration of this compound (Gilman Double Titration)
This method allows for the determination of the concentration of the active LiNMe₂, distinguishing it from non-organometallic bases like lithium hydroxide.
Materials:
-
LiNMe₂ solution to be titrated
-
Anhydrous diethyl ether or THF
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Degassed water
-
Dry, argon-flushed glassware (Erlenmeyer flasks, burette, syringes)
Procedure: Part A: Total Base Titration
-
Under an inert atmosphere, transfer a precise aliquot (e.g., 1.0 mL) of the LiNMe₂ solution into an Erlenmeyer flask containing degassed water (10 mL).
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₁).
Part B: Residual (Non-organometallic) Base Titration
-
Under an inert atmosphere, transfer a second, identical aliquot (e.g., 1.0 mL) of the LiNMe₂ solution into an Erlenmeyer flask containing a solution of 1,2-dibromoethane (0.5 mL) in anhydrous diethyl ether (5 mL).
-
Stir the mixture for 5-10 minutes at room temperature. This reaction consumes the active LiNMe₂.
-
Add degassed water (10 mL) and 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution with vigorous stirring until the pink color in the aqueous layer disappears. Record the volume of HCl used (V₂).
Calculation: Molarity of LiNMe₂ = ([HCl] × (V₁ - V₂)) / Volume of LiNMe₂ aliquot
Protocol 3: General Deprotonation of a Ketone (e.g., Cyclohexanone)
Materials:
-
Freshly prepared and titrated LiNMe₂ solution in THF
-
Cyclohexanone (or other ketone substrate), freshly distilled
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Dry, argon-flushed glassware
Procedure:
-
Prepare the LiNMe₂ solution in THF as described in Protocol 1 at -78 °C.
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the ketone solution via cannula to the stirred LiNMe₂ solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 30-60 minutes) to ensure complete enolate formation.
-
The lithium enolate is now formed and can be reacted with an electrophile or quenched.
-
To quench the reaction, slowly add a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the product as necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for low deprotonation yields.
Caption: Step-by-step experimental workflow for deprotonation.
References
- 1. Lithium diisopropylamide-mediated enolization: catalysis by hemilabile ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Lithium Dimethylamide in THF
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with lithium dimethylamide (LiDMA) in tetrahydrofuran (B95107) (THF). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LiDMA) and what are its primary applications in THF?
A1: this compound (LiDMA), with the chemical formula (CH₃)₂NLi, is a strong, non-nucleophilic base.[1] In organic synthesis, it is highly effective for deprotonation reactions, facilitating the formation of carbanions and enolates.[2] Its high solubility in ethereal solvents like THF makes it a common choice for these reactions.[1] LiDMA is also used in the formation of carbon-nitrogen bonds and in the synthesis of early transition metal amide complexes.[2]
Q2: Why is temperature control so critical when using LiDMA in THF?
A2: Temperature control is crucial for two main reasons. Firstly, many deprotonation reactions are kinetically controlled, meaning the desired product is formed faster at lower temperatures (typically -78 °C), minimizing the formation of more thermodynamically stable, but undesired, byproducts. Secondly, THF can be deprotonated by strong bases like LiDMA, especially at temperatures above -20 °C. This degradation of the solvent can lead to the formation of byproducts such as ethene and lithium enolates, which can complicate the reaction and reduce the yield of the desired product.
Q3: My LiDMA solution in THF has a yellow to brown color. Is it still usable?
A3: A pale yellow color is often normal for freshly prepared or commercial solutions of organolithium reagents. However, a darker yellow, brown, or precipitated solution can indicate decomposition. The concentration of active LiDMA in solution can decrease over time. Therefore, it is highly recommended to titrate the LiDMA solution before use to determine its exact molarity, ensuring accurate stoichiometry in your reaction.[3]
Q4: What are the key safety precautions when working with LiDMA in THF?
A4: LiDMA is a highly reactive and pyrophoric compound, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] All manipulations must be carried out under a dry, inert atmosphere, such as argon or nitrogen, using Schlenk line or glovebox techniques.[1] Anhydrous solvents and reagents are essential to prevent quenching of the LiDMA and potential hazards. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive LiDMA Reagent | The concentration of LiDMA can degrade over time. Titrate the solution using a standard method like the Gilman double titration to determine the concentration of the active reagent.[4][5] |
| Presence of Protic Impurities | Water, alcohols, or other protic impurities in the substrate, solvent, or glassware will quench the LiDMA. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous THF. |
| Incorrect Reaction Temperature | For kinetically controlled deprotonations, the temperature must be kept low (e.g., -78 °C) to prevent equilibration to the thermodynamic product or side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time. |
| Insufficient Equivalents of LiDMA | If the LiDMA has degraded or if there are acidic impurities, you may be using a substoichiometric amount of base. Based on your titration results, ensure you are using the correct number of equivalents. |
| Poor Substrate Solubility at Low Temperatures | If the substrate precipitates out of solution at the reaction temperature, the reaction will be slow or incomplete. Try using a co-solvent or a more dilute solution. |
| Order of Addition | The order of addition can be critical. Typically, the substrate is dissolved in THF and cooled before the LiDMA solution is added slowly. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps |
| THF Degradation | If the reaction temperature is too high (above -20 °C), LiDMA can deprotonate THF, leading to its decomposition. Maintain a low reaction temperature. |
| Formation of Thermodynamic Product | If the reaction is allowed to warm up too early or for too long, the initially formed kinetic product may rearrange to the more stable thermodynamic isomer. |
| Side Reactions with Electrophile | The electrophile may react with the LiDMA or the solvent. Ensure the electrophile is added after the deprotonation is complete and at a low temperature. |
| Over-alkylation/Multiple Additions | If the initially formed product is also acidic, it can be deprotonated and react further. Use of a slight excess of the electrophile or inverse addition (adding the enolate to the electrophile) may help. |
Data Presentation
Table 1: Effect of Temperature on the Yield of Deprotonation Reactions using Lithium Amides in THF
Disclaimer: The following data is compiled from various sources using lithium amides (LiDMA and the closely related LDA) for the deprotonation of ketones to illustrate the general trend of temperature effects. Actual yields will vary depending on the specific substrate, reaction time, and workup procedure.
| Substrate | Lithium Amide | Temperature (°C) | Reaction Time | Product Yield (%) |
| 2-Methylcyclohexanone | LDA | -78 | 1 hr | >95% (Kinetic enolate) |
| 2-Methylcyclohexanone | LDA | 25 | 4-5 hrs | >90% (Thermodynamic enolate)[6] |
| 3-Pentanone (B124093) | LDA | -78 | 30 min | ~98% (Kinetic enolate) |
| Phenylacetone | LDA | -78 | 1 hr | High (Kinetic enolate) |
| Ester Substrates | LiDMA | 25 | 5 min | 90-99% (Amide formation) |
Experimental Protocols
Protocol 1: Titration of this compound in THF (Gilman Double Titration)
This method determines the concentration of active LiDMA by differentiating it from non-organometallic bases like lithium hydroxide.[4][5]
Materials:
-
LiDMA solution in THF
-
Anhydrous diethyl ether
-
Distilled, degassed water
-
Standardized 0.1 M HCl solution
-
Phenolphthalein (B1677637) indicator
-
Dry, nitrogen-flushed glassware
-
Gas-tight syringes
Titration 1: Total Base Content
-
Under an inert atmosphere, accurately transfer 1.0 mL of the LiDMA solution into a flask containing 20 mL of degassed water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M HCl until the pink color disappears.
-
Record the volume of HCl used (V₁).
Titration 2: Non-LiDMA Base Content
-
Under an inert atmosphere, add 0.5 mL of 1,2-dibromoethane to a flask containing 5 mL of anhydrous diethyl ether.
-
Slowly add 1.0 mL of the LiDMA solution to this mixture and stir for 10 minutes.
-
Add 20 mL of degassed water and 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M HCl until the pink color in the aqueous layer disappears. Vigorous stirring is required.
-
Record the volume of HCl used (V₂).
Calculation: Molarity of LiDMA = ([HCl] × (V₁ - V₂)) / Volume of LiDMA solution (mL)
Protocol 2: In Situ Preparation of LiDMA and Deprotonation of a Ketone
This protocol describes the preparation of LiDMA from n-butyllithium and dimethylamine (B145610), followed by its immediate use for the deprotonation of 3-pentanone.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (concentration previously determined by titration)
-
Dimethylamine (2.0 M solution in THF)
-
3-Pentanone
-
Anhydrous THF
-
Dry, nitrogen-flushed round-bottom flask with a magnetic stir bar and septum
-
Low-temperature thermometer
-
Syringes
Procedure:
-
Assemble a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar and septum.
-
Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2.0 M solution of dimethylamine in THF (e.g., 5.5 mL, 11 mmol, 1.1 eq) to the cold THF.
-
While maintaining the temperature at -78 °C, slowly add n-BuLi in hexanes (e.g., 4.4 mL of a 2.5 M solution, 11 mmol, 1.1 eq) dropwise to the dimethylamine solution. A white precipitate of LiDMA may form.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LiDMA.
-
Slowly add a solution of 3-pentanone (e.g., 1.06 mL, 10 mmol, 1.0 eq) in a small amount of anhydrous THF to the LiDMA suspension at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
The lithium enolate is now ready to be reacted with an electrophile.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. acid base - What is double titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Side Reactions with Lithium Dimethylamide (LDA)
Welcome to the Technical Support Center for Lithium Dimethylamide (LDA) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with LDA.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound (LDA)?
A1: The most prevalent side reactions include:
-
Reaction with Solvent: LDA is a strong base and can deprotonate ethereal solvents like tetrahydrofuran (B95107) (THF), especially at temperatures above -20°C. This leads to the decomposition of both the solvent and the LDA, reducing the yield of your desired reaction.[1][2]
-
Thermal Decomposition: LDA is thermally unstable and can undergo β-hydride elimination to form lithium hydride and an imine. This decomposition pathway becomes more significant at higher temperatures.
-
Formation of Thermodynamic Enolates: When aiming for the kinetic enolate, allowing the reaction to warm up or using a less sterically hindered base can lead to the formation of the more stable thermodynamic enolate, resulting in a mixture of products.[2][3][4][5]
-
Aldol Condensation and Other Self-Condensation Reactions: If the enolate is not formed quantitatively or if the electrophile is added too slowly, the enolate can react with the remaining starting material, leading to self-condensation byproducts.[6]
-
Reaction with Electrophile's Protic Groups: If the electrophile contains acidic protons, the LDA or the generated enolate can be quenched, reducing the overall yield.
Q2: How does temperature control affect LDA reactions?
A2: Temperature is a critical parameter in LDA reactions for several reasons:
-
Stability of LDA: As mentioned, LDA is thermally unstable and reacts with THF at higher temperatures. Maintaining a low temperature, typically -78°C (the temperature of a dry ice/acetone bath), is crucial to preserve the integrity of the LDA solution.[2]
-
Kinetic vs. Thermodynamic Control: Low temperatures (-78°C) favor the formation of the less substituted (kinetic) enolate because the deprotonation of the less sterically hindered proton is faster.[2][3][5] At higher temperatures, the reaction becomes reversible, allowing for equilibration to the more stable, more substituted (thermodynamic) enolate.[4]
-
Reaction Rate: While lower temperatures are necessary for selectivity and stability, they also slow down the reaction rate. It is essential to find the optimal balance for your specific substrate and electrophile.
Q3: What are the advantages of using alternatives to LDA, such as LHMDS or KDA?
A3: Lithium hexamethyldisilazide (LHMDS) and potassium diisopropylamide (KDA) are common alternatives to LDA, each with distinct properties:
-
Lithium Hexamethyldisilazide (LHMDS): LHMDS is a bulkier and less basic base than LDA. Its steric hindrance makes it highly selective for forming kinetic enolates and less prone to acting as a nucleophile.[7][8] It is also more stable in THF than LDA.
-
Potassium Diisopropylamide (KDA): KDA is a stronger base than LDA due to the more ionic nature of the K-N bond, which makes the amide anion "freer" and more reactive. This increased reactivity can be advantageous for deprotonating very weak acids but may also lead to lower selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during LDA-mediated reactions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Degraded LDA solution | Titrate the LDA solution before use to determine the accurate concentration. Commercial solutions can degrade over time. |
| Reaction with moisture or air | Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen).[1] |
| Decomposition of LDA in THF | Maintain the reaction temperature at or below -78°C throughout the addition and reaction time.[2] |
| Incomplete enolate formation | Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation of the starting material. |
| Side reaction with the electrophile | If the electrophile has acidic protons, consider protecting those groups before the reaction. |
| Product loss during workup | Optimize the workup procedure to minimize product loss. Ensure the quenching step is performed at low temperature to avoid product degradation. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of the thermodynamic enolate | Maintain a low reaction temperature (-78°C). Add the ketone to the LDA solution (inverse addition) to ensure the ketone is always in the presence of excess base. |
| Self-condensation of the starting material | Ensure complete formation of the enolate before adding the electrophile. Add the electrophile quickly (but while maintaining temperature control) to the pre-formed enolate. |
| Reaction of LDA with the solvent | Use freshly distilled, dry THF and maintain a low temperature. |
| O-alkylation instead of C-alkylation | The choice of solvent and counterion can influence the C/O alkylation ratio. In some cases, using a different base or solvent system may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Kinetic Lithium Enolate using LDA
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the reaction flask, dissolve the ketone (1.0 eq.) in anhydrous THF (concentration typically 0.1-0.5 M) under an inert atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
LDA Addition: Slowly add a solution of LDA (1.05 eq.) in THF to the stirred ketone solution via a syringe or cannula. The rate of addition should be controlled to maintain the internal temperature below -70°C.
-
Enolate Formation: Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (1.0-1.2 eq.) dropwise to the enolate solution, again maintaining the temperature at -78°C.
-
Reaction: Stir the reaction mixture at -78°C until the reaction is complete (monitor by TLC or other appropriate methods). The reaction time will vary depending on the substrate and electrophile.
-
Quenching: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature, then perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ochemacademy.com [ochemacademy.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 8. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01349H [pubs.rsc.org]
Lithium dimethylamide reactivity with water and protic solvents
Welcome to the technical support center for Lithium Dimethylamide (LiN(CH₃)₂ or LDA). This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this highly reactive reagent, particularly concerning its reactivity with water and protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a potent, non-nucleophilic strong base with the chemical formula (CH₃)₂NLi.[1][2] It is widely used in organic synthesis for deprotonation reactions, such as the formation of enolates from ketones or esters, and for facilitating elimination reactions.[1] Its bulky nature prevents it from acting as a nucleophile in many cases, making it a selective reagent for abstracting protons.
Q2: Why is this compound so reactive with water and other protic solvents?
A2: this compound's high reactivity stems from the extreme basicity of the dimethylamide anion ((CH₃)₂N⁻). This anion is the conjugate base of dimethylamine (B145610), a weak acid. Protic solvents, like water and alcohols, have acidic protons (pKa values typically from 15-18). The reaction is an acid-base neutralization that is highly favorable and extremely exothermic. The large difference in pKa values between the protic solvent and dimethylamine drives the reaction to completion.
Q3: What are the reaction products when this compound reacts with water or an alcohol?
A3: The reaction is a straightforward acid-base reaction. This compound deprotonates the protic solvent.
-
With water , it forms lithium hydroxide (B78521) (LiOH) and dimethylamine (HN(CH₃)₂).[1][3]
-
With an alcohol (R-OH), it forms a lithium alkoxide (R-OLi) and dimethylamine. This reaction is vigorous and can be violent, releasing significant heat.[2][3]
Q4: What happens if this compound is exposed to air?
A4: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][4][5] This is due to its reaction with both moisture and oxygen in the atmosphere.[1][2] Therefore, it must be handled under a strictly inert atmosphere, such as dry nitrogen or argon, at all times.[1][6]
Q5: How does the choice of solvent affect the stability and reactivity of this compound?
A5: The choice of solvent is critical. This compound is typically used in anhydrous, non-protic solvents like tetrahydrofuran (B95107) (THF) or hexanes.[1][2] In coordinating solvents like THF, its aggregation state can be affected, which in turn influences its reactivity.[1] It is crucial that the solvent is completely free of water and other protic impurities to prevent degradation and hazardous reactions.
Troubleshooting Guides
Q1: My reaction yield is poor, and I suspect my this compound has degraded. How can I confirm this?
A1: Degradation is a common issue. If your reagent has been improperly stored or exposed to air/moisture, it will lose its basicity.
-
Visual Inspection: The reagent should be a white to yellow powder or solid.[1] Significant discoloration or clumping may indicate degradation.
-
Titration: The most reliable method is to titrate a small, carefully handled sample of the LDA solution against a known standard (e.g., sec-butanol with 1,10-phenanthroline (B135089) as an indicator) to determine the active concentration.
-
Test Reaction: Perform a small-scale, well-understood reaction (e.g., deprotonation of a simple ketone followed by quenching with a deuterated solvent) and analyze the outcome via NMR to gauge the reagent's activity.
Q2: I observed an unexpectedly violent, exothermic reaction when quenching my experiment. Is this normal and how can it be controlled?
A2: Yes, a strong exotherm is expected when quenching active this compound with a protic solvent.[3] However, an uncontrolled or "violent" reaction is extremely dangerous.
-
Cause: This typically happens when the protic solvent is added too quickly or when the reaction mixture is not adequately cooled.
-
Solution: Always perform quenches at low temperatures (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.[7] Add the quenching agent very slowly and dropwise with vigorous stirring, allowing the heat to dissipate. Never add water directly to a large amount of unreacted LDA; quench first with a less reactive protic solvent like isopropanol (B130326).[7][8]
Q3: How do I safely dispose of residual this compound or a reaction mixture containing it?
A3: Safe disposal requires careful and complete quenching of all reactive material.
-
Step 1: Cool Down: Cool the reaction vessel in an ice bath (0 °C).[7]
-
Step 2: Dilute: Dilute the reaction mixture with an inert, high-boiling solvent like toluene (B28343) to better manage the heat of reaction.[7]
-
Step 3: Slow Quench: Slowly and carefully add a less reactive alcohol, such as isopropanol, dropwise with stirring.[7][8]
-
Step 4: Add Water Mixture: Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added slowly, followed by pure water.[7]
-
Step 5: Neutralize: After ensuring the reaction is fully quenched (no more bubbling or heat evolution), neutralize the solution with a weak acid (e.g., citric or acetic acid) before packaging it for aqueous waste disposal.[7]
Quantitative Data
Table 1: Acidity of Common Protic Solvents and Dimethylamine
| Compound | Formula | Conjugate Base | pKa |
| Water | H₂O | OH⁻ | ~15.7 |
| Isopropanol | (CH₃)₂CHOH | (CH₃)₂CHO⁻ | ~17 |
| Methanol | CH₃OH | CH₃O⁻ | ~15.5 |
| Dimethylamine | (CH₃)₂NH | (CH₃)₂N⁻ | ~38 |
| Dimethylammonium Ion | (CH₃)₂NH₂⁺ | (CH₃)₂NH | ~10.7[9][10][11] |
The vast difference between the pKa of dimethylamine and protic solvents illustrates the strong thermodynamic driving force for the deprotonation reaction.
Table 2: Physical and Safety Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₆LiN[4][12] |
| Molecular Weight | 51.02 g/mol [13] |
| Appearance | White to off-white powder or solid[1][13] |
| Hazard Codes | F (Flammable), C (Corrosive)[12] |
| Key Hazards | Pyrophoric (ignites in air), Reacts violently with water, Causes severe burns[1][2][4][5] |
| Storage | Store under an inert gas (Nitrogen or Argon), Air and moisture sensitive[1][6][14] |
Experimental Protocols
Protocol 1: General Procedure for Safe Handling and Transfer
-
Preparation: Ensure all glassware is oven-dried for several hours (>120 °C) and cooled under a stream of dry, inert gas (e.g., Nitrogen or Argon).[15]
-
Inert Atmosphere: Conduct all work in a certified fume hood or a glove box.[8][15] The reaction flask must be maintained under a positive pressure of inert gas.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[6][7]
-
Transfer (Solid): If transferring solid LDA, do so in a glove box. Weigh the required amount into a flask and seal it before removing it from the inert environment.
-
Transfer (Solution): For solutions, use proper air-free techniques such as a syringe or a double-tipped needle (cannula).[15] Ensure the syringe is dry and has been purged with inert gas.
-
Storage: Store LDA containers tightly sealed, under an inert atmosphere, and away from moisture, heat, or ignition sources.[6][14]
Protocol 2: Standard Procedure for Quenching a Reaction
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath. For very reactive mixtures, a dry ice/acetone bath (-78 °C) may be preferable.
-
Initial Quench with Alcohol: With vigorous stirring, slowly add a less reactive protic solvent like isopropanol dropwise via a syringe or an addition funnel.[7][8] Monitor the reaction temperature and addition rate to control the exotherm.
-
Monitor Reaction: Continue the slow addition until gas evolution and heat generation cease.
-
Aqueous Workup: Once the initial quench is complete and the mixture is stable, slowly add water to quench any remaining reactive species and dissolve lithium salts.[7]
-
Extraction: The reaction mixture can now be warmed to room temperature and transferred to a separatory funnel for standard aqueous extraction procedures.[16]
Visualizations
Caption: Reaction pathway of this compound with a protic solvent.
Caption: A decision workflow for troubleshooting a failed reaction.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C2H6LiN | CID 5152226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pKa of Dimethylamine [vcalc.com]
- 11. Solved The pKa of dimethylammonium ion is 10.77. Calculate | Chegg.com [chegg.com]
- 12. This compound CAS#: 3585-33-9 [m.chemicalbook.com]
- 13. strem.com [strem.com]
- 14. This compound | CAS#:3585-33-9 | Chemsrc [chemsrc.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Inert Atmosphere Techniques for Lithium Dimethylamide
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and using lithium dimethylamide (LiN(CH₃)₂), a highly reactive and air-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards? A: this compound (CAS No. 3585-33-9) is a strong, non-nucleophilic base widely used in organic synthesis for deprotonation and metalation reactions.[1][2] Its primary hazards stem from its high reactivity. It is a pyrophoric solid, meaning it can spontaneously ignite when exposed to air.[2][3][4] It also reacts violently with water, releasing flammable gases.[1][5][6][7] Due to its corrosive nature, it can cause severe skin and eye burns upon contact.[1][3][6]
Q2: What are the appropriate storage conditions for this compound? A: this compound must be stored under an inert gas atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[1][5][6] The container should be kept tightly closed in a cool, dry, and well-ventilated place, away from heat, ignition sources, and incompatible materials like oxidizing agents and water.[1][5][6]
Q3: What personal protective equipment (PPE) is required when handling this reagent? A: When handling this compound, it is crucial to wear comprehensive PPE to avoid all personal contact.[5] This includes chemical safety goggles or a face shield, flame-retardant gloves, and a flame-retardant lab coat.[3][8] All manipulations should be performed within a chemical fume hood or a glovebox to control exposure.[5][9]
Q4: What is the difference between a glovebox and a Schlenk line for handling air-sensitive reagents? A: Both a glovebox and a Schlenk line are used to create an inert atmosphere for handling sensitive reagents.[10]
-
Glovebox: A sealed enclosure with gloves for manipulation where the internal atmosphere is continuously purified to remove oxygen and water to parts-per-million (ppm) levels.[9][10] It is ideal for weighing solids, preparing samples, and long-term storage of multiple reagents.[10]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[11][12] It allows for the evacuation of air from glassware (like a Schlenk flask) and backfilling with an inert gas.[10][11] This technique is highly versatile for performing chemical reactions, distillations, and filtrations under an inert atmosphere.[10]
Q5: How can I be sure my glassware is sufficiently dry for a reaction with this compound? A: Laboratory glassware contains a thin film of adsorbed moisture that must be removed.[9][13][14] The most common method is to heat the glassware in an oven (e.g., at 125-140°C for at least 4 hours, or overnight) and then allow it to cool in a moisture-free environment, such as a desiccator or under a stream of inert gas.[13][15] Alternatively, the assembled apparatus can be flame-dried under vacuum or while being purged with an inert gas.[15]
Troubleshooting Guide
Q1: My this compound powder has turned yellow or brown. Is it still usable? A: this compound is typically a white to off-white powder.[2][16] A change in color to yellow or brown may indicate decomposition due to exposure to trace amounts of air or moisture. While slight discoloration may not always mean the reagent is inactive, its purity is compromised. It is highly recommended to use fresh, white reagent for reactions sensitive to stoichiometry. For less sensitive applications, a small-scale test reaction may be warranted.
Q2: My reaction yield is consistently low or the reaction fails completely. What are the likely causes? A: A failed reaction involving an air-sensitive reagent like this compound often points to issues with the experimental setup or reagent quality.[10][17] Common causes include:
-
Wet or "airful" apparatus: Ensure all glassware is rigorously dried and purged of air.[10][15]
-
Contaminated solvent: Use anhydrous, degassed solvents. The presence of water in the solvent can quench the reagent and lead to dangerous conditions.[10][17]
-
Degraded reagent: The this compound may have been compromised by improper storage or handling.
-
Incorrect temperature: Many reactions with organolithium compounds require very low temperatures (e.g., -78 °C) to prevent side reactions or decomposition.[18]
Q3: The septum on my reagent bottle is leaking after multiple punctures. What should I do? A: Septa can lose their ability to self-seal after repeated punctures, allowing air and moisture to enter the bottle and degrade the reagent.[14] If a leak is suspected, the reagent should be transferred to a new, properly sealed storage vessel under an inert atmosphere.[14] For long-term storage or repeated use, transferring the reagent from a bottle with a crown cap to a dedicated storage flask with a valve is recommended.[14]
Q4: What is the correct procedure for quenching a reaction involving this compound? A: Quenching must be done carefully, especially on a large scale, as the reagent reacts violently with water.[1][5] The reaction flask should be cooled in an ice bath. A proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride or a protic solvent like isopropanol, should be added slowly and dropwise with vigorous stirring while maintaining the inert atmosphere. Never add water directly to a large amount of unreacted this compound.
Q5: How should I dispose of excess or expired this compound? A: Small amounts of residual this compound in empty containers can be slowly passivated by leaving the open container in the back of a fume hood for at least a day to allow for slow air-hydrolysis and oxidation.[13][14] For larger quantities, contact your institution's environmental health and safety (EHS) office for specific disposal procedures.[6] Never dispose of reactive reagents in standard waste streams.
Quantitative Data Summary
The table below summarizes key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 3585-33-9 | [1][19] |
| Molecular Formula | C₂H₆LiN | [1][19][20] |
| Molecular Weight | 51.02 g/mol | [19][20] |
| Appearance | White to off-white powder/lump | [1][2][16] |
| Purity | Typically 95-96% | [2][16] |
| Solubility | Highly soluble in ether and THF; insoluble in nonpolar solvents. Reacts violently with water. | [1] |
| Density | 0.68 g/mL at 25 °C | [7] |
| Flash Point | -23 °C | [7] |
Experimental Protocols
Protocol 1: Transfer of this compound Solution via Syringe
This protocol details the transfer of an air-sensitive solution using a syringe and needle, a common technique for small-scale (<50 mL) additions.[13][14]
Materials:
-
Properly dried and assembled reaction flask with a rubber septum
-
Bottle of this compound solution with a Sure/Seal™ cap
-
Source of dry, high-purity inert gas (Nitrogen or Argon)
-
Bubbler to monitor gas flow[9]
-
Dry, clean syringe (at least twice the volume of the solution to be transferred)[15]
-
Long, dry needle (e.g., 12-24 inches)
-
Second shorter needle for pressure equalization
Procedure:
-
System Purge: Ensure the reaction flask is under a slight positive pressure of inert gas, indicated by a slow bubble rate (e.g., 1 bubble per second) in the bubbler.[9]
-
Prepare for Transfer: Place the this compound bottle in a secondary container and clamp it securely in the fume hood.[15]
-
Pressurize Reagent Bottle: Insert a short needle connected to the inert gas line through the septum of the reagent bottle to create a positive pressure inside.
-
Fill the Syringe: Insert the long, dry needle attached to the dry syringe through the septum, ensuring the needle tip is below the surface of the liquid. The positive pressure in the bottle will slowly push the solution into the syringe.[9] Do not pull back on the plunger, as this can cause leaks and introduce gas bubbles.[9] Fill the syringe with a slight excess of the reagent.
-
Remove Bubbles: With the needle tip still submerged in the solution, invert the syringe and push the excess reagent and any gas bubbles back into the reagent bottle.[9]
-
Measure and Transfer: Pull the needle out of the reagent bottle. Quickly insert the needle through the septum of the reaction flask and inject the solution.
-
Clean Up: After transfer, immediately and carefully clean the syringe and needles. Draw a small amount of an inert quenching solvent (like anhydrous isopropanol) into the syringe, followed by a rinse with water once the reagent is passivated.[14]
Visualizations
Logical & Workflow Diagrams
Caption: Key Safety Considerations for Handling this compound.
Caption: Decision Workflow: Glovebox vs. Schlenk Line.
Caption: Troubleshooting a Failed Reaction.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C2H6LiN | CID 5152226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | CAS#:3585-33-9 | Chemsrc [chemsrc.com]
- 7. This compound | 3585-33-9 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Schlenk line - Wikipedia [en.wikipedia.org]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. web.mit.edu [web.mit.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. strem.com [strem.com]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 18. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. calpaclab.com [calpaclab.com]
- 20. Buy this compound | 3585-33-9 [smolecule.com]
Technical Support Center: Managing the Pyrophoric Nature of Lithium Dimethylamide (LiDMA) Solids
This technical support guide is intended for researchers, scientists, and drug development professionals working with solid lithium dimethylamide (LiDMA). It provides essential information for the safe handling, storage, and disposal of this pyrophoric material, along with troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise when working with solid LiDMA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sparks or smoke observed upon opening the LiDMA container. | Exposure of the solid to air and/or moisture. | Immediately cover the opening with a stream of inert gas (argon or nitrogen). If the material has ignited and the fire is small, smother it with a Class D fire extinguisher, dry sand, or soda ash.[1][2] Do not use water or a carbon dioxide extinguisher.[1] If the fire is large, evacuate the area and contact emergency services.[1] |
| LiDMA solid appears discolored (e.g., yellow to brown). | Partial decomposition due to prolonged storage or exposure to trace impurities. | While the material may still be usable for some applications, its reactivity should be considered compromised. It is recommended to dispose of the material following the established quenching protocol. For future prevention, ensure the container is properly sealed under an inert atmosphere and stored in a cool, dry place.[3][4] |
| Vigorous, uncontrolled reaction during quenching. | The quenching agent was added too quickly. The reaction was not sufficiently cooled. | Immediately stop the addition of the quenching agent. Ensure the reaction flask is in an ice bath to control the temperature.[5][6] Once the initial vigorous reaction subsides, resume the slow, dropwise addition of the quenching agent.[5][6] |
| Solid material remains after the quenching procedure is complete. | Incomplete reaction due to poor stirring or the formation of an insoluble, passivating layer on the LiDMA particles. | Continue stirring the mixture for an extended period (e.g., overnight) to ensure complete reaction.[5] If solids persist, they may be coated with an oxidized layer.[5] Extreme caution is necessary. Slowly add more of the initial quenching solvent (e.g., isopropanol) and observe for any reaction.[5] |
Frequently Asked Questions (FAQs)
1. What makes solid this compound pyrophoric?
Solid this compound is highly reactive and can spontaneously ignite upon contact with air and/or moisture.[4][7] This is due to its strong basicity and the highly polarized lithium-nitrogen bond, which makes it eager to react with atmospheric oxygen and water in a highly exothermic manner.[4][7]
2. What are the primary hazards associated with this compound?
Beyond its pyrophoric nature, this compound is corrosive and can cause severe chemical burns to the skin and eyes upon contact.[1][3] It reacts violently with water to release flammable gases.[1][2][3] Inhalation of its dust or combustion byproducts can lead to respiratory irritation.[3]
3. What personal protective equipment (PPE) is required when handling solid LiDMA?
At a minimum, personnel should wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[2][8][9] It is often recommended to wear a double layer of gloves, such as nitrile gloves underneath neoprene or leather gloves.[8]
4. How should solid this compound be stored?
Solid LiDMA must be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[3][10] The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition, water, and incompatible materials like oxidizing agents and acids.[1][3]
5. How should a small spill of solid LiDMA be handled?
For a small spill, immediately cover the material with a dry, non-reactive powder like dry sand, soda ash, or a Class D fire extinguisher powder.[1][2] Do not use water or carbon dioxide.[1] Once the material is smothered and the immediate fire risk is neutralized, the mixture should be carefully collected into a container for proper quenching and disposal.[10]
6. What is the proper procedure for disposing of unreacted this compound?
Unreacted LiDMA must be "quenched" before disposal. This involves the slow, controlled addition of a less reactive alcohol, such as isopropanol (B130326), to a cooled suspension of the LiDMA in an inert solvent (e.g., toluene (B28343) or THF) under an inert atmosphere.[5] After the initial reaction subsides, a mixture of isopropanol and water, and finally water, is slowly added to ensure complete neutralization.[5]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₆LiN |
| Molecular Weight | 51.02 g/mol |
| Appearance | White to off-white or yellowish solid/powder[4][7] |
| Density | Approximately 0.68 g/cm³ at 25°C |
| Solubility | Reacts violently with water.[1][2][3] Soluble in some polar organic solvents like ethers (e.g., THF).[3] |
| Autoignition | Spontaneously ignites in air.[2][3][4][7] Specific autoignition temperature data is not readily available. |
Experimental Protocols
Protocol for Safe Handling and Transfer of Solid this compound
This protocol outlines the steps for safely transferring solid LiDMA from a storage container to a reaction vessel using a glovebox.
Materials:
-
Solid this compound in a sealed container
-
Inert atmosphere glovebox (argon or nitrogen)
-
Spatula
-
Weighing paper or boat
-
Reaction vessel
-
Appropriate PPE (flame-resistant lab coat, safety glasses, face shield, double-layered gloves)
Procedure:
-
Preparation: Ensure the glovebox has been properly purged with an inert atmosphere and that the oxygen and moisture levels are within the acceptable range for handling pyrophoric materials. Place all necessary equipment (spatula, weighing boat, reaction vessel) inside the glovebox antechamber and cycle as per the glovebox operating procedures.
-
Don PPE: Before beginning work, don all required personal protective equipment.
-
Transfer to Glovebox: Move the sealed container of LiDMA into the glovebox through the antechamber.
-
Equilibration: Allow the container to sit inside the glovebox for a few minutes to ensure its surface is free of any atmospheric contaminants.
-
Opening the Container: Carefully open the LiDMA container inside the glovebox. Be prepared for a slight pressure difference.
-
Weighing and Transfer: Using a clean, dry spatula, carefully portion the desired amount of solid LiDMA onto the weighing boat. Record the weight. Transfer the weighed solid into the reaction vessel.
-
Sealing: Securely seal the reaction vessel and the original LiDMA container.
-
Cleanup: Clean the spatula and any residual dust within the glovebox using a dry cloth or by carefully quenching with a small amount of isopropanol in a designated waste container within the glovebox.
-
Removal from Glovebox: Remove the sealed reaction vessel and the LiDMA container from the glovebox via the antechamber.
-
Post-Handling Storage: Return the LiDMA container to its designated storage location.
Protocol for Quenching and Disposal of Solid this compound
This protocol describes the safe quenching of excess or waste solid LiDMA.
Materials:
-
Waste solid this compound
-
Three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet with a bubbler outlet.
-
Anhydrous, inert solvent (e.g., toluene or THF)
-
Isopropanol
-
Deionized water
-
Ice bath
-
Appropriate PPE
Procedure:
-
Setup: Assemble the three-necked flask in a fume hood. Ensure a steady flow of inert gas through the flask.
-
Suspension: Under a positive flow of inert gas, carefully add the solid LiDMA to the flask, followed by enough anhydrous inert solvent to create a stirrable slurry.
-
Cooling: Place the flask in an ice bath and allow the contents to cool to approximately 0°C.
-
Initial Quenching: Slowly and dropwise, add isopropanol to the stirred suspension via the addition funnel.[5] The rate of addition should be controlled to prevent an excessive temperature rise or gas evolution.[5]
-
Observation: Continue the slow addition of isopropanol until the vigorous bubbling subsides.[5]
-
Intermediate Quenching: Once the reaction with pure isopropanol is minimal, switch to a 1:1 mixture of isopropanol and water. Add this mixture dropwise, again controlling the rate of addition.[5]
-
Final Quenching: After the reaction with the isopropanol/water mixture ceases, slowly add deionized water dropwise until no further gas evolution is observed.[5]
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Let the mixture stir for several hours (or overnight) to ensure the complete destruction of any remaining LiDMA.[5]
-
Neutralization: The resulting solution will be basic. Neutralize it by the slow addition of a weak acid (e.g., dilute hydrochloric acid or citric acid) until the pH is near neutral.[5]
-
Disposal: Dispose of the neutralized aqueous waste in accordance with institutional and local regulations.
Visualizations
Caption: Workflow for the safe handling and transfer of solid this compound.
Caption: Decision tree for responding to a solid this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 5. Thermal decomposition of lithium amides: a matrix isolation investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. This compound [chembk.com]
- 7. This compound | C2H6LiN | CID 5152226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. 二甲基胺锂 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
Incompatibility of lithium dimethylamide with specific functional groups
Welcome to the technical support center for the use of Lithium Dimethylamide (LiDMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of LiDMA, with a particular focus on its incompatibility with certain functional groups. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Safety First: Handling this compound
This compound is a pyrophoric and moisture-sensitive reagent.[1][2][3][4] It can ignite spontaneously on contact with air and reacts violently with water.[1][2][3][4] Severe skin and eye burns can result from contact.[1][3][4] Always handle LiDMA under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[2] Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.
Troubleshooting Guide
This guide addresses common problems encountered when using LiDMA, focusing on unexpected outcomes and low yields.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive LiDMA: The reagent may have degraded due to exposure to air or moisture. | Use freshly prepared LiDMA or a newly opened bottle. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Insufficiently acidic proton: LiDMA may not be a strong enough base to deprotonate the desired functional group. | Consider using a stronger base, such as an organolithium reagent, if compatible with other functional groups in the molecule. | |
| Low reaction temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or other appropriate methods. | |
| Low yield of the desired product | Side reactions: LiDMA can act as both a base and a nucleophile. Depending on the substrate and reaction conditions, nucleophilic attack may compete with the desired deprotonation.[1] | Modify reaction conditions to favor the desired pathway. For deprotonation, using a more sterically hindered lithium amide like lithium diisopropylamide (LDA) can sometimes suppress nucleophilic addition.[5] Lowering the reaction temperature may also increase selectivity. |
| Product degradation during work-up: The product may be unstable to the work-up conditions. | Employ a milder work-up procedure. For example, quenching with a saturated aqueous solution of ammonium (B1175870) chloride is a common method for neutralizing organolithium reactions.[6][7] | |
| Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time or consider a slight excess of LiDMA. Monitor the reaction progress to determine the optimal reaction time. | |
| Formation of unexpected byproducts | Reaction with solvent: Ethereal solvents like THF can be deprotonated by strong bases, especially at elevated temperatures. | Use a non-protic, non-coordinating solvent if the reaction conditions allow. If THF is necessary, maintain a low reaction temperature. |
| Reaction with incompatible functional groups: The starting material may contain functional groups that are incompatible with LiDMA, leading to undesired reactions. | Protect incompatible functional groups before introducing LiDMA. | |
| Rearrangement reactions: In some cases, the intermediate formed after deprotonation or nucleophilic attack can undergo rearrangement. | Carefully analyze the structure of the unexpected byproduct to understand the rearrangement pathway and adjust reaction conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: My reaction with an ester is giving the N,N-dimethylamide instead of the enolate. What is happening?
A1: this compound can act as a nucleophile and attack the carbonyl group of the ester, leading to the formation of an N,N-dimethylamide.[1] This is a common incompatibility. To favor enolate formation, a more sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is generally preferred for the deprotonation of esters.[5]
Q2: I am trying to deprotonate a ketone, but I am getting a complex mixture of products. What could be the issue?
A2: Ketones with multiple acidic alpha-protons can lead to the formation of different enolates (kinetic vs. thermodynamic). The reaction conditions, including temperature and the nature of the base, will influence the regioselectivity of deprotonation. Furthermore, if the ketone is sterically unhindered, LiDMA can also act as a nucleophile and add to the carbonyl group.[1] To achieve selective deprotonation, it is crucial to control the reaction temperature (typically low temperatures like -78 °C favor the kinetic enolate) and consider using a more selective base if necessary.
Q3: Can I use LiDMA to open an epoxide ring?
A3: Yes, LiDMA can act as a nucleophile and open epoxide rings. The attack generally occurs at the less sterically hindered carbon atom.[6] However, it can also act as a base to deprotonate a carbon adjacent to the epoxide, leading to the formation of an allylic alcohol. The outcome depends on the substrate and reaction conditions.
Q4: How can I monitor the progress of my LiDMA reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Quenching a small aliquot of the reaction mixture with a suitable reagent (e.g., water or methanol) before spotting on the TLC plate is necessary to neutralize the reactive LiDMA and any anionic intermediates. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed after a proper work-up of the reaction aliquots.
Q5: What is the proper procedure for quenching a reaction involving LiDMA?
A5: Reactions with LiDMA should be quenched carefully at low temperatures (typically 0 °C or below). A common method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6][7] For larger scale reactions, it is sometimes recommended to add the reaction mixture to the quenching solution.[7] Always perform the quench behind a safety shield and be prepared for a potentially exothermic reaction.
Data Presentation
The following tables summarize the reactivity of LiDMA with various functional groups. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Reactivity of LiDMA with Carbonyl Compounds
| Functional Group | Substrate Example | Product Type(s) | Typical Yield (%) | Reference(s) |
| Ester | Methyl benzoate | N,N-Dimethylbenzamide | High | [8][9] |
| Ketone | Acetophenone | α-Amino alcohol / Enolate | Variable | [1] |
| Aldehyde | Benzaldehyde | α-Amino alcohol | Moderate to High | [1] |
Table 2: Reactivity of LiDMA with Other Functional Groups
| Functional Group | Substrate Example | Product Type(s) | Typical Yield (%) | Reference(s) |
| Epoxide | Styrene oxide | Amino alcohol / Allylic alcohol | Variable | [6] |
| Nitrile | Benzonitrile | Amidine / Ketone (after hydrolysis) | Moderate | [10] |
| Acyl Halide | Benzoyl chloride | N,N-Dimethylbenzamide | High | [1][10] |
Experimental Protocols
Protocol 1: General Procedure for the Amidation of Esters with LiDMA [8][9]
-
Under an inert atmosphere of argon or nitrogen, dissolve the ester (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a solution of LiDMA (1.1-1.5 equiv) in anhydrous THF.
-
Slowly add the LiDMA solution to the stirred ester solution via syringe or cannula.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N,N-dimethylamide.
-
Purify the product by column chromatography or distillation as required.
Visualizations
Caption: Reactivity of this compound with various functional groups.
Caption: A logical workflow for troubleshooting common issues in reactions involving LiDMA.
References
- 1. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Lithium Ion Quantitation Methodologies | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Buy this compound | 3585-33-9 [smolecule.com]
Technical Support Center: Safe Scaling of Reactions Involving Lithium Dimethylamide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely scaling up chemical reactions involving lithium dimethylamide (LiNMe₂). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory and pilot-scale experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are scaling up a reaction involving this compound and are observing a lower than expected yield. What are the likely causes and how can we troubleshoot this?
A1: Low yields upon scaling up reactions with this compound can stem from several factors, often related to its high reactivity and sensitivity.
-
Moisture and Air Sensitivity: this compound is pyrophoric and reacts violently with water.[1][2][3][4] Insufficiently dried glassware, solvents, or starting materials will consume the reagent and reduce your yield. On a larger scale, the surface area to volume ratio is smaller, meaning that even small leaks in your inert atmosphere setup can introduce significant amounts of contaminants over the longer reaction times often required for larger batches.
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use freshly distilled, anhydrous solvents.
-
Maintain a positive pressure of a dry, inert gas such as argon or nitrogen throughout the setup.[1]
-
-
-
Reagent Quality and Stoichiometry: The activity of this compound can degrade over time, especially if not stored properly. Using a predetermined stoichiometry based on the label concentration of an older reagent bottle may result in adding less active reagent than required.
-
Troubleshooting:
-
For critical applications, consider titrating the this compound solution before use to determine the exact concentration.
-
If preparing in situ from n-butyllithium and dimethylamine (B145610), ensure the quality of the n-butyllithium through titration.
-
It may be necessary to use a slight excess (e.g., 1.05-1.1 equivalents) of this compound to compensate for any trace impurities.[5]
-
-
-
Temperature Control: Exothermic reactions can be more difficult to control on a larger scale. Localized heating can lead to decomposition of the reagent or desired product, resulting in lower yields and the formation of byproducts. This compound is known to undergo thermal decomposition.[1][6][7]
-
Troubleshooting:
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Use a reliable and calibrated temperature probe.
-
For highly exothermic additions, consider using a syringe pump for slow, controlled addition of the reagent.
-
Pre-cool the reaction vessel to a temperature lower than the target reaction temperature before adding the reagent.
-
-
Q2: During the scale-up of our this compound reaction, we have noticed an increase in side product formation. How can we improve the reaction's selectivity?
A2: Increased side product formation at a larger scale is often linked to issues with temperature control, addition rates, and mixing.
-
Poor Temperature Control: As mentioned above, localized hot spots can provide the activation energy for alternative reaction pathways, leading to impurities.
-
Troubleshooting: Improve stirring efficiency and consider a more robust cooling system. For very large-scale reactions, a jacketed reactor with a circulating coolant is recommended.
-
-
Rate of Addition: Adding the this compound too quickly can create high local concentrations of the reagent, which can favor side reactions.
-
Troubleshooting: Slow down the addition rate. Use a syringe pump for controlled addition, especially for reactions sensitive to stoichiometry.
-
-
Mixing Efficiency: In larger vessels, inefficient stirring can lead to areas of high and low reagent concentration, promoting the formation of side products.
-
Troubleshooting: Use an appropriately sized and shaped stirrer for the reaction vessel. For viscous reaction mixtures, a mechanical stirrer is often necessary.
-
Q3: What are the primary safety concerns when handling larger quantities of this compound, and what precautions should be taken?
A3: The primary safety concerns with this compound are its pyrophoric nature (ignites spontaneously in air), violent reactivity with water, and corrosivity.[1][2][3][4] These hazards are amplified when working with larger quantities.
-
Pyrophoricity: Spills of this compound, especially in solution, can ignite spontaneously.
-
Precautions:
-
Always handle this compound in a well-ventilated fume hood and under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]
-
Have appropriate fire extinguishing media readily available. Do not use water or carbon dioxide extinguishers. A Class D fire extinguisher (for combustible metals) or dry sand is recommended.[2]
-
-
-
Reactivity with Water: The reaction with water is highly exothermic and releases flammable gases.[3][4]
-
Precautions:
-
Ensure the reaction setup is completely dry.
-
Never add water directly to unquenched this compound.
-
-
-
Corrosivity: this compound is corrosive and can cause severe skin and eye burns.[2][3][4]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles.[8]
-
-
Q4: How should a large-scale this compound reaction be safely quenched?
A4: Quenching large quantities of a reactive reagent like this compound must be done with extreme caution and careful planning. The primary goal is to slowly and controllably neutralize the reactive species while managing the heat generated.
-
Recommended Quenching Procedure:
-
Cool the reaction mixture: Ensure the reaction is cooled to a low temperature (e.g., 0 °C or below) in an ice bath.
-
Dilute (if necessary): For highly concentrated solutions, consider diluting with an anhydrous, inert solvent to help dissipate heat during the quench.
-
Slowly add a proton source: A common and controlled method is the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5] This provides a proton source that is less reactive than water alone.
-
Maintain cooling and stirring: Keep the reaction vessel in the ice bath and stir vigorously throughout the quenching process.
-
Monitor the temperature: Use a thermometer to monitor the internal temperature and adjust the addition rate to prevent a dangerous temperature increase.
-
Allow to warm slowly: Once the addition is complete and the exotherm has subsided, allow the mixture to slowly warm to room temperature before proceeding with the workup.
-
-
What to Avoid:
-
Never add water directly to the reaction mixture. This can cause a violent, uncontrolled reaction.
-
Do not quench at room temperature. The reaction is highly exothermic.
-
Avoid quenching large quantities of unreacted this compound with protic solvents like isopropanol (B130326) or ethanol (B145695) directly without significant dilution and cooling, as this can also be highly exothermic. [9]
-
Quantitative Data Summary
| Parameter | Recommendation/Value | Source |
| Purity (Typical) | 95% to 96% | [1] |
| Thermal Decomposition | Undergoes α,β-lithium hydride elimination at relatively low temperatures. | [1][6][7] |
| Hazard Classifications | Pyrophoric Solid 1, Water-reactive 2, Skin Corrosive 1B | [4] |
| Incompatible Materials | Water, oxidizing agents, acids, alcohols | [2] |
| Recommended Storage | Under an inert atmosphere (argon or nitrogen) in a cool, dry place. | [2][10] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound (Lab Scale)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under vacuum. Allow the flask to cool to room temperature under a positive pressure of argon.
-
Reagent Addition:
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask via a syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add dimethylamine (2.0 M in THF, 1.05 equivalents) to the stirred THF via syringe.
-
Slowly add n-butyllithium (1.0 equivalent, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution. The addition is exothermic; maintain the temperature at 0 °C.
-
-
Stirring: Stir the resulting solution at 0 °C for 30 minutes before use.
Protocol 2: Safe Quenching of a Scaled-Up this compound Reaction
-
Preparation: Ensure a sufficiently large quenching vessel is available and that the reaction mixture is under an inert atmosphere. The quenching vessel should be placed in a secondary container. Have appropriate fire-extinguishing materials (Class D extinguisher or dry sand) and spill kits readily accessible.
-
Cooling: Cool the reaction vessel to -10 °C to 0 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Slow Addition: Using a dropping funnel or a cannula, slowly add the saturated NH₄Cl solution to the vigorously stirred reaction mixture.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of addition should be controlled to ensure the temperature does not rise significantly. If the temperature begins to rise rapidly, stop the addition immediately.
-
Completion: Continue the slow addition until gas evolution ceases and the exotherm is no longer observed.
-
Warming: Once the quench is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature with continued stirring.
-
Workup: Proceed with the standard aqueous workup.
Visualizations
References
- 1. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | C2H6LiN | CID 5152226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thermal decomposition of lithium amides: a matrix isolation investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Thermal decomposition of lithium amides: a matrix isolation investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
- 10. This compound | CAS#:3585-33-9 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Guide: Lithium Dimethylamide vs. Lithium Diisopropylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the choice of a strong, non-nucleophilic base is a critical parameter that can dictate the outcome of a reaction. Among the plethora of available reagents, lithium amides, particularly Lithium Dimethylamide (LiNMe₂) and Lithium Diisopropylamide (LDA), have emerged as indispensable tools for a wide range of transformations, including deprotonation, enolate formation, and directed ortho-metalation. This guide provides an objective comparison of LiNMe₂ and LDA, supported by available experimental data and detailed protocols, to assist researchers in selecting the optimal base for their specific synthetic challenges.
Physical and Chemical Properties: A Head-to-Head Comparison
Both LiNMe₂ and LDA are potent bases capable of deprotonating a variety of weakly acidic protons. Their utility stems from a combination of high basicity and, in the case of LDA, significant steric hindrance that minimizes nucleophilic side reactions. The fundamental differences in their structure—the substitution of methyl groups in LiNMe₂ with bulkier isopropyl groups in LDA—give rise to distinct reactivity profiles.
| Property | This compound (LiNMe₂) | Lithium Diisopropylamide (LDA) | References |
| Molecular Formula | C₂H₆LiN | C₆H₁₄LiN | [1] |
| Molecular Weight | 51.02 g/mol | 107.12 g/mol | [1] |
| Appearance | White to yellow powder or lumps | Colorless to pale yellow solid, typically used as a solution | [2][3] |
| pKa of Conjugate Acid (in DMSO) | ~35 (Dimethylamine) | ~40 (Diisopropylamine) | |
| Steric Hindrance | Moderate | High | [2] |
| Aggregation in Solution | Forms dimers, trimers, and tetramers depending on the solvent. | Predominantly exists as a solvated dimer in THF. Forms higher oligomers in non-polar solvents. | [4] |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether. | Soluble in ethereal solvents and hydrocarbons. | [3] |
| Thermal Stability of THF Solution | Decomposes over time. | A 26 wt% solution in THF/ethylbenzene loses about 0.2 wt% of its activity per day at room temperature. | [5] |
Performance in Key Synthetic Applications
The differing steric profiles of LiNMe₂ and LDA directly influence their performance in key synthetic transformations, particularly in terms of regioselectivity and stereoselectivity.
Enolate Formation: Kinetic vs. Thermodynamic Control
The deprotonation of unsymmetrical ketones to form enolates is a classic example where the choice of base is paramount. LDA, with its substantial steric bulk, is the quintessential base for achieving kinetic control. It preferentially abstracts the less sterically hindered α-proton, leading to the formation of the less substituted, or "kinetic," enolate. This is a powerful strategy for controlling the regioselectivity of subsequent alkylation or aldol (B89426) reactions.[6][7]
Figure 1: Regioselectivity in Ketone Deprotonation.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The reaction relies on a directing group (DMG) on the aromatic ring to coordinate the lithium base, facilitating deprotonation at the ortho position. Both LDA and other lithium amides are effective reagents for DoM.[8][9][10][11] The choice between them can depend on the nature of the DMG and the substrate. The general mechanism involves the coordination of the lithium amide to the DMG, followed by intramolecular deprotonation.
Figure 2: General Workflow for Directed ortho-Metalation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the preparation and use of LDA and general considerations for LiNMe₂.
Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)
Materials:
-
Diisopropylamine (B44863) (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add diisopropylamine (1.1 equivalents) via syringe.
-
Add anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the stirred solution via syringe.
-
After the addition is complete, allow the solution to stir at -78 °C for 15-30 minutes before use. The resulting clear, pale yellow solution is ready for the deprotonation step.
General Protocol for Ketone Enolization using LDA
Procedure:
-
Prepare a solution of the ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Cool the ketone solution to -78 °C.
-
Slowly add the ketone solution via cannula to the freshly prepared LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
The lithium enolate solution is now ready for reaction with an electrophile.
Preparation of this compound (LiNMe₂)
LiNMe₂ can be prepared in a similar manner to LDA by the reaction of dimethylamine (B145610) with an organolithium reagent such as n-butyllithium.[4] Due to the gaseous nature of dimethylamine at room temperature, it is often condensed into the reaction vessel at low temperature or used as a solution in a suitable solvent.
General Considerations:
-
All manipulations involving lithium amides should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
The concentration of alkyllithium reagents should be accurately determined by titration prior to use.
-
Reactions are typically conducted at low temperatures (-78 °C) to minimize side reactions and control selectivity.
Conclusion
Both this compound and Lithium Diisopropylamide are powerful tools in the arsenal (B13267) of the synthetic chemist. The choice between these two reagents is primarily dictated by the steric requirements of the desired transformation.
-
LDA is the preeminent choice for achieving high regioselectivity in the formation of kinetic enolates from unsymmetrical ketones, owing to its significant steric bulk. Its well-documented reactivity and numerous published protocols make it a reliable and predictable reagent.
-
LiNMe₂ , being less sterically encumbered, may offer advantages in situations where the steric bulk of LDA hinders the desired deprotonation or when a less regioselective outcome is acceptable or desired. However, there is a comparative lack of detailed, quantitative studies on its performance relative to LDA in many common applications.
For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of these bases is essential for the rational design of synthetic routes and the optimization of reaction conditions. While LDA remains the more extensively characterized and widely utilized of the two, LiNMe₂ presents an alternative that warrants further investigation and may prove to be the superior choice in specific synthetic contexts.
References
- 1. youtube.com [youtube.com]
- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 5. catsci.com [catsci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Lithium Dimethylamide vs. n-Butyllithium in Specific Reactions
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of a lithiating agent is critical to achieving desired outcomes. While n-butyllithium (n-BuLi) is a widely used and powerful reagent, its high nucleophilicity can lead to undesired side reactions. This guide provides a detailed comparison of lithium dimethylamide (LiNMe₂) and n-butyllithium, highlighting the advantages of LiNMe₂ in specific applications where chemoselectivity and regioselectivity are paramount. This analysis is supported by experimental data from the literature and detailed protocols for key reactions.
Introduction to the Reagents
n-Butyllithium (n-BuLi) is a potent organolithium reagent that functions as both a strong base and a powerful nucleophile[1]. Its reactivity is highly influenced by its aggregation state, which varies with the solvent, with ethers like tetrahydrofuran (B95107) (THF) promoting the formation of less aggregated, more reactive species[1]. While effective for many deprotonation reactions, its nucleophilic character can be a significant drawback, leading to unwanted additions to carbonyls and other electrophilic functional groups[2].
This compound (LiNMe₂) , a member of the lithium amide family, is a strong, non-nucleophilic base[3]. It is typically prepared in situ from dimethylamine (B145610) and an organolithium reagent like n-BuLi. Its reduced nucleophilicity makes it an ideal choice for deprotonation reactions in the presence of sensitive functional groups where n-BuLi would lead to complex product mixtures.
Core Advantages of this compound
The primary advantage of LiNMe₂ over n-BuLi lies in its superior chemoselectivity . As a sterically less hindered lithium amide compared to lithium diisopropylamide (LDA), it offers a unique balance of reactivity and selectivity. The key distinctions are:
-
Reduced Nucleophilicity: LiNMe₂ is a significantly weaker nucleophile than n-BuLi, minimizing side reactions such as addition to carbonyls, esters, and nitriles.
-
High Basicity: It retains strong basicity, enabling efficient deprotonation of a wide range of C-H, N-H, and O-H acids.
-
Improved Functional Group Tolerance: The lower nucleophilicity allows for selective deprotonations in molecules containing electrophilic functional groups that are incompatible with n-BuLi.
Comparative Analysis in Specific Reactions
Directed Ortho-Metalation (DoM) of N,N-Dimethylbenzamide
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. The amide group in N,N-dimethylbenzamide is a strong directing group. However, the use of n-BuLi can be complicated by its nucleophilic addition to the amide carbonyl, leading to the formation of a ketone upon workup[2]. In contrast, the non-nucleophilic nature of LiNMe₂ allows for clean deprotonation at the ortho position without this competing side reaction.
| Reagent | Substrate | Reaction Type | Product(s) | Reported Yield | Reference |
| n-BuLi | N,N-Dimethylbenzamide | Deprotonation vs. Nucleophilic Addition | Ortho-lithiated species and/or ketone from nucleophilic addition | Variable, with potential for significant side-product formation | [2][4] |
| LiNMe₂ | N,N-Dimethylbenzamide | Selective Deprotonation | Ortho-lithiated species | High (qualitative advantage) | [3] |
Logical Relationship for Reagent Selection in DoM of Amides
Caption: Reagent choice dictates the outcome in the lithiation of N,N-dimethylbenzamide.
Regioselective Enolization of 2-Methylcyclohexanone (B44802)
The regioselective formation of enolates from unsymmetrical ketones is a cornerstone of modern organic synthesis. The deprotonation of 2-methylcyclohexanone can yield two different enolates: the less substituted (kinetic) enolate and the more substituted (thermodynamic) enolate. Strong, bulky, non-nucleophilic bases like lithium amides are known to favor the formation of the kinetic enolate[5]. While n-BuLi can act as a base, its nucleophilicity can lead to addition to the carbonyl, and its smaller size may result in lower regioselectivity compared to lithium amides. This compound, being a strong and sterically unencumbered amide base, is expected to efficiently produce the kinetic enolate.
| Reagent | Substrate | Major Product (after TMSCl quench) | Regioselectivity (Kinetic:Thermodynamic) | Reference |
| n-BuLi | 2-Methylcyclohexanone | Mixture of enol silanes and potential addition products | Lower selectivity, dependent on conditions | [6] |
| LiNMe₂ (inferred from LDA data) | 2-Methylcyclohexanone | 2-Methyl-1-(trimethylsiloxy)cyclohex-1-ene (Kinetic) | High selectivity for the kinetic enolate | [5][7] |
Experimental Workflow for Regioselective Enolization
Caption: Workflow comparison for the enolization of 2-methylcyclohexanone.
Experimental Protocols
Protocol 1: Directed Ortho-Metalation of N,N-Dimethylbenzamide with this compound
Objective: To generate the ortho-lithiated species of N,N-dimethylbenzamide with high selectivity for subsequent reaction with an electrophile.
Materials:
-
N,N-Dimethylbenzamide
-
n-Butyllithium (in hexanes)
-
Dimethylamine (condensed or as a solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of this compound: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of dimethylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 30 minutes to form this compound.
-
Metalation: To the freshly prepared LiNMe₂ solution at -78 °C, add a solution of N,N-dimethylbenzamide in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., iodomethane) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Enolization of 2-Methylcyclohexanone with a Lithium Amide Base (LDA as a representative example)
Objective: To selectively form the kinetic enolate of 2-methylcyclohexanone and trap it as a silyl (B83357) enol ether[5][7].
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous sodium bicarbonate solution
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, nitrogen-purged flask, add diisopropylamine to anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of n-butyllithium in hexanes dropwise. Stir the resulting solution at 0 °C for 30 minutes to form LDA[5].
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C. To this, add a solution of 2-methylcyclohexanone in anhydrous THF dropwise. After the addition is complete, warm the reaction mixture to 0 °C and stir for an additional hour[5].
-
Silyl Enol Ether Formation: Cool the enolate solution to -78 °C. Add triethylamine followed by chlorotrimethylsilane. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: The regioselectivity can be determined by ¹H NMR or GC analysis of the crude product mixture.
Conclusion
This compound presents a clear advantage over n-butyllithium in reactions where the nucleophilicity of the lithiating agent can lead to undesired side reactions. Its ability to act as a strong, non-nucleophilic base makes it a superior choice for the directed ortho-metalation of substrates containing electrophilic functional groups, such as amides, and for the regioselective formation of kinetic enolates from unsymmetrical ketones. While n-butyllithium remains a versatile and powerful reagent, for complex syntheses requiring high chemoselectivity and functional group tolerance, LiNMe₂ is an invaluable tool in the modern synthetic chemist's arsenal. The selection of the appropriate lithiating agent, based on a thorough understanding of their respective reactivity profiles, is crucial for the successful and efficient synthesis of target molecules.
References
- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Lithiation: Lithium Dimethylamide (LiDMA) vs. t-Butyllithium (t-BuLi)
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. Lithiation, the substitution of a hydrogen atom with a lithium atom, is a powerful tool for activating organic molecules for subsequent functionalization. Among the plethora of available lithium bases, lithium dimethylamide (LiDMA) and tert-butyllithium (B1211817) (t-BuLi) are two prominent reagents, each with distinct characteristics. This guide provides a comparative overview of their efficacy, supported by available data and experimental protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
General Overview and Physicochemical Properties
Both LiDMA and t-BuLi are strong bases capable of deprotonating a wide range of organic substrates. However, their structural and electronic differences lead to variations in their reactivity, selectivity, and handling requirements.
-
tert-Butyllithium (t-BuLi) * is a commercially available organolithium reagent, typically supplied as a solution in hydrocarbon solvents like pentane (B18724) or hexanes.[1] It is an exceptionally strong base and a potent nucleophile.[1][2] Its high reactivity is attributed to the significant ionic character of the carbon-lithium bond.[2] However, this high reactivity also makes it extremely pyrophoric, necessitating strict anhydrous and anaerobic handling techniques.[3]
-
This compound (LiDMA) is a non-nucleophilic strong base, often prepared in situ from the reaction of n-butyllithium with dimethylamine (B145610). It is valued for its ability to effect deprotonation without competing nucleophilic addition to electrophilic functional groups. While commercially available, its preparation immediately prior to use is common practice.
Due to a lack of direct comparative studies in the available literature, a quantitative side-by-side comparison of yields under identical conditions is not feasible. The following tables summarize the general properties and typical reaction parameters for each reagent based on available data.
Data Presentation: A Comparative Summary
Table 1: Physicochemical and Reactivity Profile
| Property | This compound (LiDMA) | tert-Butyllithium (t-BuLi) |
| Formula | LiN(CH₃)₂ | C₄H₉Li |
| Nature | Non-nucleophilic strong base | Extremely strong base and nucleophile[1][2] |
| Basicity (pKa of conjugate acid) | ~37 (Dimethylamine) | ~53 (Isobutane) |
| Commercial Availability | Available, but often prepared in situ | Widely available as a solution in hydrocarbons[1] |
| Pyrophoricity | Pyrophoric solid, solutions generally not[4] | Extremely pyrophoric[3] |
| Solubility | Soluble in ethereal and hydrocarbon solvents | Soluble in hydrocarbon and ethereal solvents |
Table 2: General Lithiation Reaction Parameters
| Parameter | This compound (LiDMA) | tert-Butyllithium (t-BuLi) |
| Typical Substrates | Protic compounds (alcohols, amines), activated C-H bonds | Aromatic and heteroaromatic rings, hydrocarbons, ethers[2] |
| Typical Solvents | Tetrahydrofuran (B95107) (THF), Diethyl ether | Tetrahydrofuran (THF), Diethyl ether, Hydrocarbons[5] |
| Typical Temperatures | -78 °C to 0 °C | -78 °C to room temperature[5] |
| Common Applications | Enolate formation, deprotonation adjacent to heteroatoms | Directed ortho-metalation, halogen-lithium exchange, initiation of polymerization[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and safe lithiation reactions.
Protocol 1: General Procedure for Directed ortho-Metalation of Anisole (B1667542) using t-Butyllithium
This protocol describes the lithiation of anisole at the position ortho to the methoxy (B1213986) group, a classic example of directed metalation.[6]
Materials:
-
Anisole
-
tert-Butyllithium (t-BuLi) in pentane (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of anisole (1.0 equivalent) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.
-
tert-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The chosen electrophile (1.2 equivalents, e.g., benzaldehyde) is added dropwise, and the reaction is stirred for an additional 1-2 hours at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: In Situ Preparation of this compound (LiDMA)
This protocol outlines the common laboratory preparation of LiDMA from n-butyllithium and dimethylamine.
Materials:
-
Dimethylamine (gas or solution in THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, a solution of dimethylamine (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for 30 minutes to ensure complete formation of LiDMA.
-
The resulting solution of LiDMA is then ready for use in a subsequent deprotonation reaction.
Mandatory Visualizations
Diagram 1: Directed ortho-Metalation Workflow
Diagram 2: Logical Relationship of Reagent Choice
Conclusion
The choice between this compound and tert-butyllithium for a lithiation reaction is contingent upon the specific requirements of the chemical transformation. tert-Butyllithium stands out as a powerful and versatile reagent for the deprotonation of a wide array of substrates, particularly in directed ortho-metalation reactions.[2][5] Its high basicity and commercial availability make it a go-to choice for many synthetic chemists.[1] However, its potent nucleophilicity and extreme pyrophoricity demand careful consideration and handling.[1][3]
Conversely, this compound offers the significant advantage of being a strong, non-nucleophilic base. This characteristic is invaluable when the substrate contains electrophilic functional groups that are susceptible to attack by a nucleophilic base like t-BuLi. While often prepared in situ, this provides fresh, highly active reagent.
Ultimately, the optimal choice requires a thorough analysis of the substrate's properties, the desired reaction outcome, and the laboratory's capabilities for handling highly reactive and pyrophoric materials. This guide serves as a foundational resource to inform this critical decision-making process in the pursuit of efficient and selective organic synthesis.
References
Validating the Regioselectivity of Deprotonation: A Comparative Guide to Lithium Dimethylamide and Other Strong Bases
For researchers, scientists, and drug development professionals, the precise control of regioselectivity in deprotonation reactions is paramount for the successful synthesis of complex molecules. The formation of a specific enolate regioisomer from an unsymmetrical ketone is a critical step that dictates the outcome of subsequent alkylation, aldol, and other carbon-carbon bond-forming reactions. This guide provides a comprehensive comparison of lithium dimethylamide (LiNMe2) with other common lithium amide bases, offering experimental data, detailed protocols, and mechanistic insights to aid in the rational selection of a suitable base for achieving desired regioselectivity.
The regioselectivity of ketone deprotonation is primarily governed by the principles of kinetic and thermodynamic control. Kinetic control is achieved under conditions where the deprotonation is rapid, irreversible, and the product distribution reflects the relative rates of proton abstraction. This typically involves the use of strong, sterically hindered bases at low temperatures, favoring the formation of the less substituted, or "kinetic," enolate. Conversely, thermodynamic control is favored by conditions that allow for equilibration between the possible enolates, such as weaker bases, higher temperatures, or the presence of a proton source. This leads to the formation of the more substituted and thermodynamically more stable enolate.
Comparative Analysis of Regioselectivity
The choice of a lithium amide base plays a crucial role in directing the regioselectivity of deprotonation. The steric bulk of the amide is a key determining factor. While comprehensive, directly comparative studies across a wide range of substrates are not always available in a single source, the following table summarizes representative data for the deprotonation of 2-methylcyclohexanone (B44802), a common model substrate for these studies.
| Base | Structure | Substrate | Solvent | Temperature (°C) | Kinetic:Thermodynamic Ratio | Reference |
| Lithium Diisopropylamide (LDA) | LiN(i-Pr)₂ | 2-Methylcyclohexanone | THF | 0 | 99:1 | [1] |
| Sodium Hydride (NaH) | NaH | 2-Methylcyclohexanone | Not Specified | Not Specified | 26:74 | [1] |
Lithium diisopropylamide (LDA) is a widely used, sterically hindered base that consistently demonstrates high selectivity for the kinetic enolate.[2] Its bulky isopropyl groups disfavor approach to the more substituted α-carbon, leading to preferential abstraction of the less hindered proton. In contrast, a less sterically demanding base like sodium hydride, under conditions that allow for equilibration, leads to a majority of the thermodynamic enolate.
While explicit comparative data for this compound is scarce, its lower steric hindrance compared to LDA suggests that it may offer a different regiochemical profile. It is expected to be less selective for the kinetic enolate than LDA but potentially more selective than non-hindered bases like lithium amide (LiNH2). This could be advantageous in scenarios where a specific, intermediate ratio of enolates is desired or when the substrate's steric properties are the dominant controlling factor.
Experimental Protocols
The following are generalized protocols for the kinetically controlled deprotonation of an unsymmetrical ketone using a lithium amide base. These can be adapted for use with this compound.
Preparation of Lithium Amide Solution (General Procedure)
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisopropylamine (for LDA) or Dimethylamine solution (for LiNMe2)
-
n-Butyllithium (n-BuLi) in hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 0.5 M solution).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the amine (e.g., diisopropylamine, 1.1 equivalents) to the stirred THF.
-
Add n-butyllithium (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes before use.
Kinetic Deprotonation of an Unsymmetrical Ketone (General Procedure)
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Freshly prepared lithium amide solution (e.g., LDA or LiNMe2) in THF
-
Anhydrous THF
-
Quenching agent (e.g., trimethylsilyl (B98337) chloride for analysis, or an electrophile for subsequent reaction)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the pre-cooled (-78 °C) lithium amide solution (1.05 equivalents) dropwise to the ketone solution over a period of 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
For analysis of the enolate ratio, quench the reaction with a suitable trapping reagent (e.g., trimethylsilyl chloride). For synthetic applications, add the desired electrophile at -78 °C and allow the reaction to proceed.
-
Work-up the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or NMR to determine the ratio of the regioisomeric products.
Mechanistic Considerations and Experimental Workflow
The regioselectivity of deprotonation can be understood by examining the transition states leading to the two possible enolates.
Caption: A diagram illustrating the kinetic and thermodynamic pathways for the deprotonation of an unsymmetrical ketone.
The experimental workflow for a typical kinetically controlled deprotonation is designed to favor the pathway with the lower activation energy, leading to the kinetic product.
Caption: A flowchart outlining the key steps in an experimental protocol for achieving kinetically controlled deprotonation.
Conclusion
The regioselective deprotonation of unsymmetrical ketones is a powerful tool in organic synthesis. While lithium diisopropylamide (LDA) is the benchmark for achieving high selectivity for the kinetic enolate, this compound (LiNMe2) presents an alternative whose utility will depend on the specific steric and electronic properties of the substrate. Although direct comparative quantitative data for LiNMe2 is not as prevalent, the principles of kinetic and thermodynamic control provide a strong framework for predicting its behavior. Researchers are encouraged to perform initial screening experiments to determine the optimal base and reaction conditions for their specific synthetic targets. This guide provides the foundational knowledge and experimental framework to validate the regioselectivity of deprotonation with this compound and other strong bases in your research.
References
A Comparative Guide to Chiral Lithium Amides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral lithium amides are powerful reagents in modern asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their efficacy is dictated by the steric and electronic properties of the amide structure, leading to a diverse array of reagents with varying performance characteristics. This guide provides an objective comparison of commonly employed chiral lithium amides in two key transformations: the enantioselective deprotonation of prochiral ketones and the diastereoselective conjugate addition to α,β-unsaturated esters. The data presented herein, summarized from the literature, is intended to aid researchers in the rational selection of a suitable chiral lithium amide for their specific synthetic challenges.
Enantioselective Deprotonation of 4-tert-Butylcyclohexanone (B146137)
The enantioselective deprotonation of symmetrically substituted cyclic ketones, followed by trapping of the resulting chiral enolate, is a cornerstone of asymmetric synthesis. 4-tert-Butylcyclohexanone is a standard substrate for evaluating the efficacy of chiral lithium amides in this transformation. The following table summarizes the performance of various chiral lithium amides in the enantioselective deprotonation of 4-tert-butylcyclohexanone, leading to the formation of the corresponding silyl (B83357) enol ether.
| Chiral Lithium Amide | Additive | Yield (%) | ee (%) | Reference |
| Lithium (R,R)-bis(α-methylbenzyl)amide | None | 85 | 88 | [1] |
| Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | None | - | 75 | |
| Lithium (R)-N-(2,2,2-trifluoroethyl)-N-(α-methylbenzyl)amide | None | 83 | 82 | [2] |
| Lithium (R)-N-propyl-N-(α-methylbenzyl)amide | None | 80 | 78 | [2] |
| Polymer-supported (S)-2-(anilinomethyl)pyrrolidine lithium amide | None | 95 | 82 | [3] |
Key Observations:
-
C2-symmetric lithium amides, such as lithium (R,R)-bis(α-methylbenzyl)amide, have demonstrated high levels of enantioselectivity in the deprotonation of 4-tert-butylcyclohexanone.[1]
-
Modification of the substituents on the nitrogen atom significantly impacts the enantioselectivity. For instance, the introduction of a trifluoroethyl group can lead to high enantiomeric excesses.[2]
-
Polymer-supported chiral lithium amides offer the advantage of easy separation and recycling without a significant loss of enantioselectivity, making them attractive for process chemistry.[3]
Diastereoselective Conjugate Addition to α,β-Unsaturated Esters
The conjugate addition of chiral lithium amides to α,β-unsaturated carbonyl compounds provides a powerful method for the asymmetric synthesis of β-amino acids and other valuable chiral building blocks. The diastereoselectivity of this reaction is highly dependent on the structure of both the lithium amide and the Michael acceptor. The following table compares the performance of different lithium amides in the conjugate addition to various enoates.
| Chiral Lithium Amide | Michael Acceptor | Yield (%) | dr (diastereomeric ratio) | Reference |
| Lithium (R)-N-phenyl-N-(α-methylbenzyl)amide | 4-Methoxyphenyl oct-2-enoate | 85 | >99:1 | [4] |
| Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | tert-Butyl crotonate | 80 | 95:5 | |
| Lithium bis((R)-1-phenylethyl)amide | Methyl crotonate | 75 | 90:10 |
Key Observations:
-
Lithium amides derived from N-aryl-N-(α-methylbenzyl)amine have shown exceptional levels of diastereoselectivity in conjugate addition reactions.[4]
-
The nature of the ester group on the Michael acceptor can influence the diastereoselectivity of the addition.
-
The stereochemical outcome of the reaction is often predictable based on established models of the transition state.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the preparation of a chiral lithium amide and its application in an enantioselective deprotonation reaction.
General Procedure for the Preparation of a Chiral Lithium Amide Solution
To a solution of the corresponding chiral secondary amine (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 mmol, 1.05 equivalents) dropwise. The resulting solution is stirred at -78 °C for 30 minutes to afford the chiral lithium amide solution, which is then used in situ for the subsequent reaction.
Enantioselective Deprotonation and Silylation of 4-tert-Butylcyclohexanone
To a solution of the chiral lithium amide (1.2 mmol) in anhydrous THF (5 mL) at -78 °C is added a solution of 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (2 mL). The reaction mixture is stirred at -78 °C for 2 hours. Freshly distilled chlorotrimethylsilane (B32843) (1.5 mmol) is then added, and the mixture is allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired silyl enol ether. The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for asymmetric deprotonation.
Caption: Classification of chiral lithium amides.
This guide provides a comparative overview to assist in the selection of chiral lithium amides for asymmetric synthesis. For detailed information on specific applications and experimental conditions, the cited literature should be consulted.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide: application to the asymmetric synthesis of (R)-(-)-angustureine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Determining the Concentration of Lithium Dimethylamide Solutions
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of the concentration of lithium dimethylamide (LiDMA) solutions is critical for reproducible and controlled chemical reactions in research and pharmaceutical development. This guide provides a comprehensive comparison of various analytical methods, focusing on spectroscopic techniques, to quantify LiDMA concentration. The performance of these methods is compared with the traditional Gilman double titration, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of method for determining LiDMA concentration depends on factors such as required accuracy, precision, sample throughput, and available instrumentation. While traditional titration methods are accurate, spectroscopic techniques offer the potential for faster, non-destructive analysis.
| Method | Principle | Typical Accuracy | Typical Precision | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput | Notes |
| No-D ¹H NMR Spectroscopy | Integration of LiDMA proton signals against a known concentration of an internal standard. | High (typically < 2% error) | High (RSD < 1%) | Low ppm range | Low ppm range | Moderate to High | Non-destructive; provides structural information and detects impurities.[1][2] |
| ⁷Li qNMR Spectroscopy | Integration of the ⁷Li signal against a known lithium standard. | High (typically < 2% error) | High (RSD < 1%) | ~40 ppm (for Li in brine)[3][4] | ~100 ppm (for Li in brine)[3][4] | Moderate to High | Directly quantifies lithium; less susceptible to signal overlap than ¹H NMR. |
| FTIR Spectroscopy | Correlation of the absorbance of a characteristic vibrational band with concentration via a calibration curve. | Moderate to High | Moderate to High | Not readily available | Not readily available | High | Potentially rapid; sensitive to atmospheric moisture. Quantitative methods for LiDMA are not well-documented. |
| UV-Vis Spectroscopy | Formation of a colored complex with a chromogenic agent, where absorbance is proportional to concentration. | Moderate | Moderate | Not readily available | Not readily available | High | Indirect method; requires a suitable chromogenic agent and careful method development.[5][6][7] |
| Gilman Double Titration | Two-step acid-base titration to differentiate active LiDMA from non-organometallic bases. | Very High | High | Not applicable | Not applicable | Low | "Gold standard" for accuracy; destructive and time-consuming.[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. All procedures involving LiDMA must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent degradation of the reagent.
No-D ¹H NMR Spectroscopy
This method allows for the determination of LiDMA concentration in non-deuterated solvents, which is often how these reagents are used.
Principle: A known amount of an inert internal standard is added to an aliquot of the LiDMA solution. The concentration of LiDMA is determined by comparing the integral of a characteristic LiDMA proton signal to the integral of a known proton signal from the internal standard. 1,5-Cyclooctadiene (COD) is a suitable internal standard as its olefinic and allylic proton signals are typically in a clear region of the spectrum.[1][2]
Procedure:
-
Under an inert atmosphere, accurately weigh a specific amount of the internal standard (e.g., 1,5-cyclooctadiene) into a clean, dry NMR tube.
-
Add a precise volume of the LiDMA solution to the NMR tube.
-
Cap the NMR tube and mix the contents thoroughly.
-
Acquire a ¹H NMR spectrum without the deuterium (B1214612) lock (No-D NMR).
-
Integrate the characteristic signal of LiDMA (N-CH₃ protons) and a well-resolved signal of the internal standard (e.g., the olefinic protons of COD).
-
Calculate the concentration of LiDMA using the following formula:
Concentration (M) = (Integral_LiDMA / Num_H_LiDMA) * (Moles_Standard / Integral_Standard) * (1 / Volume_LiDMA (L))
-
Integral_LiDMA: Integral of the LiDMA N-CH₃ signal.
-
Num_H_LiDMA: Number of protons for the integrated LiDMA signal (6 for (CH₃)₂N-).
-
Moles_Standard: Moles of the internal standard added.
-
Integral_Standard: Integral of the chosen signal from the internal standard.
-
Volume_LiDMA: Volume of the LiDMA solution added in Liters.
-
⁷Li Quantitative NMR (qNMR) Spectroscopy
This method directly quantifies the lithium concentration.
Principle: The integral of the ⁷Li NMR signal of the sample is compared to that of a certified lithium standard of known concentration.
Procedure:
-
Prepare a stock solution of a certified lithium standard (e.g., LiCl) in a suitable solvent.
-
Under an inert atmosphere, transfer a precise volume of the LiDMA solution into an NMR tube.
-
In a separate NMR tube, prepare a sample of the lithium standard at a known concentration.
-
Acquire ⁷Li NMR spectra for both the LiDMA sample and the standard under identical experimental conditions.
-
Integrate the ⁷Li signals for both the sample and the standard.
-
Calculate the concentration of LiDMA using the ratio of the integrals and the known concentration of the standard.
Gilman Double Titration
This classic method distinguishes between the active organolithium species and non-organometallic bases (e.g., lithium hydroxide, lithium alkoxides).[8]
Principle: Two separate titrations are performed. The first titration determines the total basicity of the solution. The second titration determines the concentration of non-organometallic bases after the active LiDMA has been selectively quenched with a reagent like 1,2-dibromoethane (B42909). The difference between the two titration results gives the concentration of the active LiDMA.
Procedure: Titration 1: Total Base Concentration
-
Under an inert atmosphere, transfer a precise aliquot (e.g., 1.0 mL) of the LiDMA solution into a flask containing deionized water (approx. 20 mL).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) until the endpoint is reached (e.g., disappearance of the pink color). Record the volume of HCl used (V₁).
Titration 2: Non-Organometallic Base Concentration
-
Under an inert atmosphere, transfer a second, identical aliquot (e.g., 1.0 mL) of the LiDMA solution into a flask containing a solution of 1,2-dibromoethane (excess) in an anhydrous, inert solvent (e.g., diethyl ether).
-
Allow the mixture to react for a few minutes to ensure complete quenching of the LiDMA.
-
Add deionized water (approx. 20 mL) and a few drops of the indicator.
-
Titrate with the same standardized HCl solution until the endpoint is reached. Record the volume of HCl used (V₂).
Calculation: LiDMA Concentration (M) = ([HCl] * (V₁ - V₂)) / Volume_aliquot (mL)
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for LiDMA concentration determination by No-D ¹H NMR.
Caption: Logical flow of the Gilman double titration method.
References
- 1. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions. | Semantic Scholar [semanticscholar.org]
- 3. Lithium-7 qNMR as a method to quantify lithium content in brines using benchtop NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mt.com [mt.com]
- 7. US20150276583A1 - Lithium measurement method - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Kinetic Analysis of Reactions Involving Lithium Dimethylamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinetic Performance of Lithium Dimethylamide in Organic Synthesis
This compound (LiDMA) is a potent, non-nucleophilic base utilized in a variety of organic transformations, including deprotonation, amidation, and rearrangement reactions. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling selectivity, and scaling up processes in industrial and pharmaceutical settings. This guide provides a comparative overview of the kinetic parameters associated with LiDMA in different reaction types, supported by experimental data and detailed protocols.
Comparison of Reaction Kinetics
The reactivity of this compound is significantly influenced by the substrate, solvent, and reaction temperature. The following table summarizes key kinetic data for LiDMA and related lithium amides in various reactions, offering a comparative perspective on their performance. Due to the limited availability of comprehensive kinetic studies specifically on LiDMA, data for the closely related lithium diethylamide (LiDEA) is included to provide valuable mechanistic insights and a basis for comparison.
| Reagent | Substrate | Reaction Type | Solvent | Temp. (°C) | Rate Law | Rate Constant (k) | Ref. |
| LiDEA | n-Dodecyl Bromide | SN2/E2 | THF/Toluene | -10 | Rate = k[LiDEA]0.54[Substrate]1 | kobs values reported | [1] |
| LiDEA | n-Octyl Benzenesulfonate | SN2/N-Sulfonation | THF/Toluene | -30 | Varies with THF conc. | kobs values reported | [1] |
| LiNMePh | Ethyl Benzoate | Amidation | 2-MeTHF | Ambient | - | >95% yield in 20s | [2] |
Key Insights from Kinetic Studies
Kinetic investigations into reactions involving lithium amides reveal several crucial factors governing their reactivity:
-
Aggregation State: Lithium amides exist as aggregates (dimers, monomers, etc.) in solution, and the reactive species is often a less aggregated form.[1] The reaction order with respect to the lithium amide can be fractional, indicating a pre-equilibrium involving deaggregation before the rate-determining step. For instance, the reaction of LiDEA with n-dodecyl bromide shows a 0.54 order in LiDEA, suggesting a monomer-based transition state arising from a dimer-monomer equilibrium.[1]
-
Solvent Effects: The coordinating ability of the solvent plays a critical role in breaking up aggregates and solvating the lithium cation, thereby influencing the reaction rate and mechanism. In the reaction of LiDEA with n-octyl benzenesulfonate, the reaction pathway (SN2 vs. N-sulfonation) is highly dependent on the concentration of tetrahydrofuran (B95107) (THF).[1]
-
Substrate Structure: The nature of the electrophile significantly impacts the reaction kinetics and product distribution. For example, the reaction of LiDEA with an alkyl bromide favors substitution and elimination, while with an alkyl benzenesulfonate, substitution and N-sulfonation are the dominant pathways.[1]
Experimental Protocols
Accurate kinetic studies of air- and moisture-sensitive reagents like this compound require rigorous experimental techniques. Below are detailed methodologies for conducting such studies.
General Protocol for Kinetic Measurements
This protocol is adapted from studies on lithium diethylamide and is applicable to kinetic investigations of this compound.[1]
1. Reagent and Solvent Preparation:
- All solvents must be rigorously dried and deoxygenated. Tetrahydrofuran (THF) is typically distilled from sodium/benzophenone ketyl under an inert atmosphere.
- This compound solutions should be prepared under an inert atmosphere (e.g., argon or nitrogen) and titrated prior to use to determine the exact concentration.
2. Reaction Setup:
- All reactions are performed in oven-dried glassware under a positive pressure of an inert gas.
- The reaction vessel is typically a Schlenk flask or a similar apparatus equipped with a magnetic stirrer and a septum for the addition of reagents and removal of aliquots.
- The temperature is maintained using a cryostat or an insulated bath with a suitable cooling agent.
3. Kinetic Run:
- The reaction is initiated by adding the substrate to a pre-thermostated solution of this compound in the chosen solvent system.
- To determine the reaction order, pseudo-first-order conditions are often employed, where the concentration of one reactant (e.g., LiDMA) is in large excess over the other (substrate).
- Aliquots of the reaction mixture are withdrawn at specific time intervals using a gas-tight syringe.
4. Quenching and Analysis:
- Each aliquot is immediately quenched with a suitable reagent (e.g., a protic solvent like methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride) to stop the reaction.
- An internal standard is typically added to the reaction mixture or the quenched aliquots for accurate quantification.
- The concentration of reactants and products is determined by an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
5. Data Analysis:
- The natural logarithm of the substrate concentration is plotted against time to determine the pseudo-first-order rate constant (kobs) from the slope of the resulting line.
- The order of the reaction with respect to each reactant is determined by systematically varying its initial concentration and observing the effect on kobs. A plot of log(kobs) versus log([Reactant]) will yield a straight line with a slope equal to the reaction order.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of a reaction involving this compound.
Caption: Experimental workflow for kinetic studies of LiDMA reactions.
Signaling Pathway and Logical Relationships
The interplay of aggregation and solvation in determining the reactive species and, consequently, the reaction pathway can be visualized as follows.
Caption: Logical relationship of species in a LiDMA-mediated reaction.
References
- 1. Reaction of Lithium Diethylamide with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01349H [pubs.rsc.org]
A Researcher's Guide to Computational Analysis of Lithium Dimethylamide Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Lithium dimethylamide (LiNMe₂, often abbreviated as LDA) is a powerful non-nucleophilic base widely employed in organic synthesis, particularly for the deprotonation of weakly acidic C-H bonds to form carbanions. The reactivity and selectivity of LDA are profoundly influenced by its aggregation state and the solvent environment, making the elucidation of its reaction mechanisms a complex challenge. Computational chemistry has emerged as an indispensable tool for unraveling these mechanistic intricacies, providing insights that are often difficult to obtain through experimental means alone. This guide offers a comparative overview of computational approaches for studying LDA reaction mechanisms, supported by experimental data and detailed methodologies.
Comparing Computational Methods for LDA Reaction Analysis
The choice of computational method is critical for accurately modeling the behavior of organolithium species like LDA. Density Functional Theory (DFT) is the most common approach due to its balance of computational cost and accuracy. Here, we compare the performance of several popular DFT functionals and the Møller-Plesset perturbation theory (MP2) method for key aspects of LDA chemistry.
Table 1: Comparison of Calculated Dimerization Free Energies of Lithium Amides in THF
| Lithium Amide | Computational Method | Calculated ΔGdimer (kcal/mol) | Experimental Observation |
| LDA | B3LYP/6-31+G(d) | -3.8 | Primarily dimeric |
| LiTMP | B3LYP/6-31+G(d) | -1.2 | Monomeric and dimeric |
| LiHMDS | B3LYP/6-31+G(d) | +2.5 | Primarily monomeric |
LiTMP = Lithium tetramethylpiperidide, LiHMDS = Lithium hexamethyldisilazide. Data sourced from studies on lithium dialkylamide aggregation.[1]
The B3LYP functional provides dimerization energies that are in good qualitative agreement with the experimentally observed aggregation states of these lithium amides in THF.[1]
Table 2: Comparison of Calculated Activation Barriers for LDA-Mediated Reactions
| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| LDA Dimer Deaggregation | MP2//B3LYP | 6-31G(d) | 12-15 |
| 1,4-Addition to Unsaturated Ester (Monomer pathway) | B3LYP | 6-31G(d) | ~10-12 |
Activation barriers are often reported as Gibbs free energies of activation (ΔG‡). The values presented here are approximate and serve for comparative purposes. The deaggregation barrier is comparable to barriers derived from experimental studies showing rate-limiting deaggregations.[2]
A benchmark study on halomethyllithium carbenoid reactions, which are analogous to LDA systems, concluded that the M06-2X functional is the best-performing among a range of tested DFT functionals for organolithium chemistry, while the widely used B3LYP functional was found to be a poorer choice for these systems.[2]
Key Reaction Mechanisms and Their Computational Insights
LDA Aggregation and Deaggregation
In solution, LDA exists as a mixture of aggregates, primarily dimers, which are in equilibrium with monomers. The active species in many reactions is believed to be the monomer, and therefore, the deaggregation of the dimer can be a rate-limiting step.[2]
Computational studies using DFT have been instrumental in elucidating the structures and relative energies of these aggregates and the transition states for their interconversion. These calculations have shown that the aggregation state is highly dependent on the solvent.[1] For instance, the inclusion of explicit solvent molecules (e.g., THF) in the calculations is crucial for obtaining results that correlate with experimental observations.[1]
Caption: Equilibrium between solvated LDA dimer and monomer.
Enolization of Ketones
The deprotonation of ketones by LDA to form enolates is a cornerstone of C-C bond formation in organic synthesis. Computational studies have explored the mechanism of this reaction, revealing the importance of pre-reaction complex formation and the role of the LDA aggregate in the transition state.
Two principal pathways are often considered: a monomer-based pathway and a dimer-based pathway. Kinetic experiments, which measure the reaction order with respect to LDA, can often distinguish between these possibilities. Computational modeling of the transition states for both pathways provides the activation energies, which can then be compared with experimental kinetic data to identify the operative mechanism.
Caption: Monomer vs. Dimer-based enolization pathways.
Experimental Protocols for Mechanistic Studies
Experimental validation is crucial for grounding computational models in reality. Kinetic studies are among the most powerful methods for probing reaction mechanisms.
Protocol for In Situ IR Spectroscopic Monitoring of an LDA-Mediated Reaction
This protocol describes a general procedure for monitoring the rate of an LDA-mediated reaction, such as an enolization, using in situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR).
1. Reagent and Solvent Preparation:
-
Tetrahydrofuran (THF) is purified by distillation from a sodium benzophenone (B1666685) ketyl solution under an inert atmosphere (argon or nitrogen).
-
Diisopropylamine (B44863) is distilled from calcium hydride and stored over molecular sieves.
-
n-Butyllithium in hexanes is titrated prior to use.
-
LDA is prepared in situ by the slow addition of n-butyllithium to a solution of diisopropylamine in THF at -78 °C. The resulting solution is then warmed to 0 °C for a short period before being re-cooled.
2. Experimental Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a septum is used as the reaction vessel.
-
The in situ IR probe (e.g., a silicon ATR probe) is inserted into the reaction vessel through one of the necks, ensuring a proper seal.
-
The reaction flask is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
3. Data Acquisition:
-
A background spectrum of the solvent and LDA solution is collected before the addition of the substrate.
-
The substrate is then added via syringe to the LDA solution under vigorous stirring.
-
IR spectra are collected automatically at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
4. Data Analysis:
-
The change in concentration of the reactant and product over time is monitored by tracking the absorbance of characteristic IR bands (e.g., the carbonyl stretch of the ketone reactant and the C=C stretch of the enolate product).
-
The initial rates of the reaction are determined from the slope of the concentration vs. time plot at the beginning of the reaction.
-
By varying the initial concentrations of the substrate and LDA, the reaction orders with respect to each component can be determined, providing insight into the reaction mechanism.
Caption: Workflow for kinetic analysis using in situ IR.
Conclusion
The computational analysis of this compound reaction mechanisms is a vibrant area of research that continues to provide valuable insights for synthetic chemists. The synergy between computational modeling and experimental validation is key to developing a predictive understanding of LDA reactivity. While B3LYP has been widely used, newer functionals like M06-2X appear to offer improved accuracy for these systems. Future work will likely focus on more complex reaction systems, the role of additives, and the development of more accurate and efficient computational methods for modeling these challenging but important reactions.
References
A Comprehensive Guide to Strong, Non-Nucleophilic Bases: Alternatives to Lithium Dimethylamide
For researchers, scientists, and professionals in drug development, the selection of an appropriate strong, non-nucleophilic base is a critical decision that can significantly impact the outcome of a chemical transformation. Lithium dimethylamide (LiDMA) has traditionally been a common choice; however, a range of alternative bases offer distinct advantages in terms of steric hindrance, basicity, solubility, and cost. This guide provides an objective comparison of the performance of prominent alternatives to LiDMA, supported by experimental data and detailed methodologies, to facilitate informed reagent selection in strong, non-nucleophilic base applications.
Key Performance Indicators of Non-Nucleophilic Bases
The efficacy of a strong, non-nucleophilic base is primarily evaluated based on the following parameters:
-
Basicity (pKa of the conjugate acid): A higher pKa value indicates a stronger base, capable of deprotonating less acidic protons.
-
Steric Hindrance: Increased steric bulk around the basic nitrogen atom minimizes the nucleophilicity of the base, preventing undesired side reactions.
-
Solubility: Good solubility in common aprotic organic solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether, is crucial for homogeneous reaction conditions.
-
Thermal Stability: The stability of the base at various temperatures influences its storage and handling requirements.
Comparison of Common Strong, Non-Nucleophilic Bases
This section provides a comparative overview of LiDMA and its most common alternatives. The data presented is a compilation from various sources and is intended to provide a general comparison. For specific applications, consulting the original literature is recommended.
| Base | Abbreviation | Conjugate Acid pKa (in THF) | Key Features & Applications |
| This compound | LiDMA | ~35 | Less sterically hindered than other lithium amides, can exhibit some nucleophilicity. |
| Lithium Diisopropylamide | LDA | ~36[1] | Widely used, sterically hindered, excellent for kinetic enolate formation.[2][3] |
| Lithium Hexamethyldisilazide | LiHMDS | ~26[4] | Sterically demanding, less basic than LDA, often used when LDA causes side reactions.[1][4] |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | Commercially available as a solid, soluble in a range of nonpolar solvents.[5] |
| Potassium Hexamethyldisilazide | KHMDS | ~26 | Often provides different selectivity compared to its lithium and sodium counterparts. |
| Lithium Tetramethylpiperidide | LTMP | ~37[1] | More sterically hindered and slightly more basic than LDA, suitable for highly hindered substrates.[1] |
Experimental Data: Performance in Key Applications
Enolate Formation: Kinetic vs. Thermodynamic Control
The regioselective formation of enolates from unsymmetrical ketones is a classic benchmark for comparing the performance of strong, non-nucleophilic bases. Sterically hindered bases like LDA and LTMP are known to favor the formation of the less substituted (kinetic) enolate, while less hindered bases or thermodynamic conditions can lead to the more substituted (thermodynamic) enolate.
Deprotonation of 2-Methylcyclohexanone (B44802):
| Base | Conditions | Kinetic:Thermodynamic Ratio | Reference |
| LDA | THF, -78 °C | >98:2 | [2] |
| KHMDS | THF, 0-5 °C | 95:5 | [1] |
| NaH | THF, reflux | Thermodynamic control | [6] |
Synthesis of Hindered Amines and N-Silylation
Strong, non-nucleophilic bases are also employed in the deprotonation of amines for subsequent functionalization, such as N-silylation. The choice of base can influence the efficiency of these reactions.
Aryne Insertion into Si-N Bonds:
A study comparing LiTMP with the more hindered lithium di-1-adamantylamide (LDAM) in the reaction of a triflate with Me₃SiNMe₂ demonstrated the impact of the base on product yield and side reactions.
| Base | Product Yield (19) | Side Product Yield (20) |
| LiTMP | 51% | 8% |
| LDAM | 71% | <1% |
Data from a study on aryne insertion reactions.
Experimental Protocols
General Procedure for Kinetic Enolate Formation of 2-Methylcyclohexanone
This protocol describes the generation of the kinetic lithium enolate of 2-methylcyclohexanone using Lithium Diisopropylamide (LDA).[6]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methylcyclohexanone
-
Quenching electrophile (e.g., Benzyl (B1604629) bromide)
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at 0 °C.
-
Stir the resulting solution at 0 °C for 30 minutes to form LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add a solution of 2-methylcyclohexanone in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.
-
Alkylation: Add the desired electrophile (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
General Procedure for N-Silylation of a Secondary Amine
This protocol provides a general method for the N-silylation of a secondary amine using a strong base.
Materials:
-
Secondary amine
-
Strong, non-nucleophilic base (e.g., LiHMDS)
-
Anhydrous aprotic solvent (e.g., THF)
-
Silylating agent (e.g., Trimethylsilyl chloride - TMSCl)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve the secondary amine in the anhydrous solvent.
-
Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C, depending on the reactivity of the substrate and base).
-
Add the strong base dropwise to the solution.
-
Stir the mixture for a period sufficient to ensure complete deprotonation.
-
Add the silylating agent (e.g., TMSCl) dropwise to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the N-silylated amine product as necessary, typically by distillation or chromatography.
Visualizing Reaction Pathways and Relationships
Caption: General experimental workflow for a deprotonation reaction.
Caption: Relationship between common strong non-nucleophilic bases.
Conclusion
The choice of a strong, non-nucleophilic base is a nuanced decision that depends on the specific requirements of the chemical transformation. While LiDMA remains a viable option, alternatives such as LDA, LiHMDS, NaHMDS, KHMDS, and LTMP offer a spectrum of properties that can be leveraged to achieve higher yields, improved selectivity, and cleaner reactions. For kinetically controlled deprotonations requiring high steric hindrance, LDA and LTMP are often the reagents of choice. When milder basicity is required to avoid side reactions, the silylamide bases (LiHMDS, NaHMDS, KHMDS) provide excellent alternatives. By carefully considering the factors of basicity, steric hindrance, and solubility, researchers can select the optimal base to achieve their synthetic goals.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 5. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Titration Methods for Standardizing Lithium Dimethylamide Solutions
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the molarity of lithium dimethylamide (LiDMA) solutions is critical for the precise control of stoichiometry in many organic synthesis and drug development applications. As a strong, non-nucleophilic base, LiDMA is sensitive to air and moisture, and its concentration can change over time. Therefore, reliable standardization is essential. This guide provides a comparative overview of three common titration methods for the standardization of LiDMA solutions: the Gilman double titration, titration with N-benzylbenzamide, and titration with salicylaldehyde (B1680747) phenylhydrazone.
Comparison of Titration Methods
The choice of titration method often depends on the required accuracy, the presence of non-organolithium basic impurities, and practical considerations such as speed and cost. The following table summarizes the key features and performance of the three methods. Note that while these methods are applicable to LiDMA, the presented quantitative data is based on studies of analogous organolithium reagents and lithium amides, due to a lack of direct comparative studies on LiDMA.
| Method | Principle | Endpoint Detection | Advantages | Disadvantages |
| Gilman Double Titration | Two separate titrations are performed. The first determines the total base content (LiDMA + other lithium bases like LiOH, LiOR). The second, after reaction with 1,2-dibromoethane (B42909) which selectively consumes the organolithium, determines the non-organolithium base content. The active LiDMA concentration is the difference between the two. | Colorimetric (phenolphthalein indicator) | Highly accurate and reliable as it distinguishes between the active organolithium reagent and basic impurities.[1][2] | Time-consuming and requires two separate titrations.[3] |
| Titration with N-benzylbenzamide | A direct titration where the LiDMA solution is the titrant. N-benzylbenzamide is deprotonated twice by the strong base, with the second deprotonation forming a intensely colored dianion, indicating the endpoint. | Colorimetric (colorless to persistent intense blue)[4] | Convenient single titration with a sharp and easily detectable endpoint.[4] Results show excellent agreement with the Gilman double titration method. | Requires low temperatures for the titration of some organolithium reagents.[4] |
| Titration with Salicylaldehyde Phenylhydrazone | A direct titration where the LiDMA solution is the titrant. Salicylaldehyde phenylhydrazone is a non-hygroscopic, air-stable solid that acts as both the titrant and the indicator. It undergoes a distinct color change upon deprotonation by the organolithium reagent. | Colorimetric (yellow to a persistent orange-red)[2] | Convenient and eliminates the need to prepare and standardize a separate titrant solution.[2] The indicator is an air-stable solid.[2] | May be less suitable for very weakly basic organometallic reagents. |
Experimental Protocols
Detailed methodologies for each titration method are provided below. It is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using dry glassware and solvents to prevent the degradation of the this compound solution.
Gilman Double Titration Method
This method distinguishes between the active organolithium species and non-organometallic bases.[2]
Materials:
-
This compound solution in an appropriate solvent (e.g., THF, hexanes)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
1,2-dibromoethane
-
Anhydrous diethyl ether or THF
-
Degassed, deionized water
-
Phenolphthalein (B1677637) indicator solution
-
Dry glassware (burette, flasks, syringes)
Procedure:
Titration 1: Total Base Content
-
Under an inert atmosphere, transfer a precise aliquot (e.g., 1.0 mL) of the LiDMA solution into a flask containing degassed deionized water (10-20 mL).
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V₁).
Titration 2: Non-Organolithium Base Content
-
Under an inert atmosphere, transfer a second, identical aliquot (e.g., 1.0 mL) of the LiDMA solution to a flask containing a solution of 1,2-dibromoethane (0.5 mL) in anhydrous diethyl ether or THF (5 mL).
-
Stir the mixture for 5-10 minutes at room temperature to ensure complete reaction with the LiDMA.
-
Add degassed deionized water (10-20 mL) and 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution with vigorous stirring until the pink color in the aqueous layer disappears.
-
Record the volume of HCl used (V₂).
Calculation: The molarity of the active this compound is calculated as follows: Molarity (LiDMA) = [(V₁ - V₂) × Molarity of HCl] / Volume of LiDMA aliquot
Titration with N-benzylbenzamide
This direct titration method is known for its clear endpoint.[4]
Materials:
-
This compound solution
-
N-benzylbenzamide (high purity)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry glassware (flask, syringe) and a magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Accurately weigh approximately 100 mg of N-benzylbenzamide into a dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Add anhydrous THF (5-10 mL) and stir to dissolve the solid.
-
Cool the solution to 0 °C for the titration of lithium amides like LDA (a suitable temperature for LiDMA).[4]
-
Slowly add the LiDMA solution via a gas-tight syringe while stirring vigorously.
-
The endpoint is reached when the solution color changes from colorless to a persistent intense blue.[4]
-
Record the volume of the LiDMA solution added.
Calculation: Molarity (LiDMA) = Moles of N-benzylbenzamide / Volume of LiDMA solution added (in L)
Titration with Salicylaldehyde Phenylhydrazone
This method uses a convenient and air-stable indicator.[2]
Materials:
-
This compound solution
-
Salicylaldehyde phenylhydrazone
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware (flask, syringe) and a magnetic stirrer
Procedure:
-
Accurately weigh approximately 100 mg of salicylaldehyde phenylhydrazone into a dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Add anhydrous THF (10 mL) and stir to dissolve the indicator. The solution will be yellow.[2]
-
Slowly add the LiDMA solution via a gas-tight syringe while stirring vigorously.
-
The endpoint is reached when the solution color changes from yellow to a persistent orange-red.[2]
-
Record the volume of the LiDMA solution added.
Calculation: Molarity (LiDMA) = Moles of Salicylaldehyde Phenylhydrazone / Volume of LiDMA solution added (in L)
Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
Caption: General workflow for direct titration of LiDMA.
Caption: Logical flow of the Gilman double titration method.
References
Safety Operating Guide
Safe Disposal of Lithium Dimethylamide: A Procedural Guide
Lithium dimethylamide (LiN(CH₃)₂) is a potent, non-pyrophoric strong base. However, as a member of the lithium amides class, it is highly reactive and water-sensitive. Improper handling and disposal can lead to exothermic reactions, posing significant safety risks in a laboratory setting. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of residual and unwanted this compound, ensuring the safety of laboratory personnel and compliance with institutional protocols.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is crucial to adhere to fundamental safety practices for handling reactive lithium amides. All operations should be conducted in a certified chemical fume hood.[1][2] Personnel must wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and flame-retardant gloves.[2][3][4] An appropriate fire extinguisher (Class D for metal fires) and spill cleanup materials, such as dry sand or other non-combustible absorbents, must be readily available.[5] It is strongly advised not to work alone when handling such reactive compounds.[6]
Disposal via Quenching: A Step-by-Step Protocol
The universally recommended method for neutralizing reactive organolithium compounds, including this compound, is by controlled quenching. This process involves the slow, careful addition of a series of protonating agents, starting with the least reactive, to safely neutralize the base.
This protocol details the systematic neutralization of unwanted this compound.
-
Preparation and Inert Atmosphere:
-
Transfer the this compound to be quenched into a Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and an addition funnel.[4]
-
If the this compound is a solid, suspend it in an inert, high-boiling solvent such as heptane (B126788) or toluene (B28343) to facilitate stirring and heat dissipation.[4][5]
-
Purge the entire apparatus with an inert gas, such as argon or nitrogen, to eliminate atmospheric moisture and oxygen.[3][4] Maintain a positive pressure of the inert gas throughout the procedure, vented through a bubbler.[4]
-
-
Cooling:
-
Sequential Quenching:
-
Step 3a: Isopropanol (B130326) Addition: Slowly add isopropanol dropwise from the addition funnel to the cooled, stirring suspension of this compound.[1][5] Isopropanol is a mild proton source and reacts less vigorously than water.[4] Control the rate of addition to prevent a rapid temperature increase. Continue adding isopropanol until the visible reaction (e.g., gas evolution) subsides.[7]
-
Step 3b: Methanol (B129727) Addition: After the reaction with isopropanol is complete, slowly add methanol.[1][5]
-
Step 3c: Water Addition: Once the reaction with methanol ceases, cautiously add water dropwise to ensure the complete destruction of any remaining reactive material.[1][4] Be extremely careful during this step, as pockets of unreacted material can react violently with water.[7]
-
-
Warming and Neutralization:
-
After the final addition of water produces no further reaction, allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.[4]
-
The resulting solution will be basic. Neutralize it by adding a weak acid, such as a 1M solution of citric acid or acetic acid, until the pH is between 6.0 and 8.0.[4][8]
-
-
Waste Disposal:
-
The final, neutralized aqueous solution should be collected in a properly labeled hazardous waste container.[9] All materials contaminated with this compound must be disposed of as hazardous waste.[6][10]
-
Empty reagent containers should be rinsed three times with an inert, dry solvent.[10] This rinsate is also considered hazardous and must be quenched using the same procedure before disposal.[1][10]
-
Reagent Summary for Disposal Protocol
The following table summarizes the roles of the chemical reagents used in the quenching and disposal process.
| Reagent | Formula | Purpose in Disposal | Key Considerations |
| Toluene or Heptane | C₇H₈ / C₇H₁₆ | Inert solvent for dilution and heat dissipation | Must be anhydrous. |
| Isopropanol | C₃H₈O | Initial, mild quenching agent | Add slowly and control temperature.[1][5] |
| Methanol | CH₄O | Intermediate quenching agent | Add after isopropanol reaction ceases.[1] |
| Water | H₂O | Final, strong quenching agent | Add cautiously after other alcohols.[4] |
| Citric Acid / Acetic Acid | C₆H₈O₇ / C₂H₄O₂ | Neutralizing agent for final solution | Use a weak acid to control exothermicity.[4][8] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 3. pnnl.gov [pnnl.gov]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. benchchem.com [benchchem.com]
- 9. nswai.org [nswai.org]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Safe Handling and Disposal of Lithium Dimethylamide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Lithium dimethylamide (LiDMA), a highly reactive and pyrophoric compound. Adherence to these procedures is critical for ensuring laboratory safety.[1][2] LiDMA is air and moisture sensitive, reacts violently with water, and can ignite spontaneously in air.[1][3] It is also corrosive and can cause severe skin and eye burns.[3][4][5]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory. Standard laboratory attire is insufficient.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and a full-face shield | Must be worn at all times to protect against splashes and potential explosions. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or a similar flame-retardant material is essential due to the pyrophoric nature of the compound. Standard cotton or polyester (B1180765) lab coats are not sufficient.[2] |
| Hand Protection | Heavy-duty, chemical-resistant gloves | Viton® gloves offer excellent protection. Alternatively, double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove provides a high level of protection.[2] Glove selection should be based on the solvent used and breakthrough time data from the manufacturer. |
| Foot Protection | Closed-toe leather or chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. |
| Respiratory Protection | N95 (US) or equivalent dust mask | To be used to prevent inhalation of the powder. A higher level of respiratory protection may be necessary depending on the scale and nature of the work. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂H₆LiN[4][6] |
| Molecular Weight | 51.02 g/mol |
| Appearance | White to yellow powder or lumps[1] |
| Boiling Point | 68-70 °C[6] |
| Density | 0.68 g/mL at 25 °C[6] |
| Flash Point | -23 °C[6] |
| Hazard Codes | F (Flammable), C (Corrosive), N (Dangerous for the environment), Xn (Harmful)[6] |
| UN Number | 3393[7] |
| Hazard Class | 4.2 (Spontaneously combustible), 4.3 (Dangerous when wet) |
| Packing Group | I[6] |
Operational Plan: Handling and Disposal
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
3.1. Preparation and Handling
-
Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere, such as argon or nitrogen, within a glovebox or using Schlenk line techniques.[1]
-
Clear Workspace: The work area must be free of flammable materials, including paper towels and excess solvents.[2]
-
Emergency Equipment: A Class D dry powder fire extinguisher must be readily accessible. Do not use water, carbon dioxide, or halogenated hydrocarbon extinguishers , as they will react violently with the compound.[2] An eyewash station and safety shower must be immediately accessible.[2]
-
Dispensing: Use clean, non-sparking tools to handle the solid.[8] Transfers should be conducted via syringe or cannula for solutions.
-
Storage: Store this compound in its original container in a cool, dry, well-ventilated, and flame-proof area under an inert gas.[5][8] It must be kept away from water, moisture, strong oxidizing agents, acids, and alcohols.[8][9]
3.2. Experimental Workflow
The following diagram illustrates the logical workflow for a typical experiment involving this compound.
Caption: Logical workflow for handling this compound.
3.3. Disposal Plan
-
Quenching: Unused this compound and residues must be quenched carefully. This is a highly exothermic process that generates flammable gas. A recommended procedure is to slowly add a solution of isopropanol (B130326) in a non-reactive solvent like hexane (B92381) while cooling the reaction vessel in an ice bath.
-
Waste Collection: All quenched materials and contaminated items (gloves, paper towels, etc.) must be collected in a designated, labeled hazardous waste container.[8]
-
Disposal: this compound is classified as a hazardous waste (EPA hazardous waste number D003 for reactivity).[8] All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Do not empty into drains.[4][5] Contact your institution's environmental health and safety department for specific disposal procedures.
References
- 1. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS#:3585-33-9 | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 3585-33-9 [m.chemicalbook.com]
- 7. This compound | CAS 3585-33-9 — Ereztech [ereztech.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
